molecular formula C12H16O3 B142521 Ethyl-p-methoxyhydrocinnamate CAS No. 22767-72-2

Ethyl-p-methoxyhydrocinnamate

货号: B142521
CAS 编号: 22767-72-2
分子量: 208.25 g/mol
InChI 键: BDSDTKZBFYSNLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(4-methoxyphenyl)propanoate, also known as ethyl p-methoxyhydrocinnamate, is a phenolic compound of interest in natural product and medicinal chemistry research. It has been identified as a constituent isolated from the edible rhizomes of Erythrina variegata , positioning it as a candidate for phytochemical and biosynthetic studies . Within pharmaceutical research, this compound and its structural analogs serve as valuable intermediates and precursors in synthetic pathways. Research indicates that related esters, such as Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) and Ethyl 2-methoxy-3-(4-hydroxyphenyl)propanoate (EMHP), are useful intermediates for the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists . These agonists have been extensively investigated for their potential in managing metabolic diseases, including type-2 diabetes, highlighting the relevance of this chemical scaffold in developing therapeutic agents . The compound's structure makes it a versatile building block for further chemical modifications and enzyme-mediated syntheses aimed at producing high-value, chiral molecules for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDTKZBFYSNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325042
Record name Ethyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22767-72-2
Record name 22767-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-(4-methoxyphenyl)propanoate, a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals. This document details several well-established methods, including experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

Ethyl 3-(4-methoxyphenyl)propanoate, also known as ethyl p-methoxyhydrocinnamate, is a key building block in organic synthesis. Its structure, featuring a substituted aromatic ring and an ester functional group, makes it a versatile precursor for the development of a wide range of compounds with potential applications in medicinal chemistry and materials science. This guide will explore the most common and effective routes for its preparation, providing detailed experimental procedures and comparative data.

Synthetic Pathways

Several viable synthetic routes to Ethyl 3-(4-methoxyphenyl)propanoate have been established. The most prominent pathways include:

  • Pathway 1: Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid. A direct and classical approach involving the acid-catalyzed esterification of the corresponding carboxylic acid.

  • Pathway 2: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate. A highly efficient method that involves the reduction of the double bond of the corresponding unsaturated ester.

  • Pathway 3: Multi-step Synthesis via the Perkin Reaction. A longer route that begins with the formation of 4-methoxycinnamic acid from p-anisaldehyde.

  • Pathway 4: Multi-step Synthesis via the Reformatsky Reaction. An alternative approach that proceeds through a β-hydroxy ester intermediate.

The following sections will provide in-depth details for each of these pathways.

Pathway 1: Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid

This pathway is a straightforward and widely used method for the synthesis of esters. It involves the reaction of 3-(4-methoxyphenyl)propanoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

Experimental Protocol

Synthesis of 3-(4-methoxyphenyl)propanoic Acid (Precursor)

A catalytic amount of 10% palladium on activated carbon is added to a solution of 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (B95107) (50 mL). The mixture is stirred under a hydrogen atmosphere at room temperature for 5 hours. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[1]

Fischer-Speier Esterification

To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is slowly added with cooling. The reaction mixture is then heated to reflux (approximately 78°C) and stirred for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or vacuum distillation.[2][3]

Quantitative Data
StepReactantsCatalystSolventReaction TimeTemperatureYield
Hydrogenation of 4-methoxycinnamic acid4-methoxycinnamic acid, H₂10% Pd/CTHF5 hoursRoom Temp.95.2%
Fischer Esterification3-(4-methoxyphenyl)propanoic acid, EthanolH₂SO₄ (catalytic)Ethanol4-8 hoursReflux>95%

Workflow Diagram

Fischer_Esterification cluster_precursor Precursor Synthesis cluster_esterification Esterification 4-methoxycinnamic_acid 4-Methoxycinnamic Acid H2_PdC H₂ 10% Pd/C 4-methoxycinnamic_acid->H2_PdC 3_4_methoxyphenyl_propanoic_acid 3-(4-Methoxyphenyl)propanoic Acid H2_PdC->3_4_methoxyphenyl_propanoic_acid Ethanol_H2SO4 Ethanol H₂SO₄ (cat.) 3_4_methoxyphenyl_propanoic_acid->Ethanol_H2SO4 Ethyl_3_4_methoxyphenyl_propanoate Ethyl 3-(4-methoxyphenyl)propanoate Ethanol_H2SO4->Ethyl_3_4_methoxyphenyl_propanoate

Caption: Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate via Fischer-Speier Esterification.

Pathway 2: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate

This is an efficient two-step pathway that involves the initial synthesis of ethyl 4-methoxycinnamate followed by the selective hydrogenation of the carbon-carbon double bond.

Experimental Protocol

Synthesis of Ethyl 4-methoxycinnamate

To a stirred solution of 4-methoxybenzaldehyde (B44291) (1.00 mL, 8.25 mmol) in anhydrous dichloromethane (B109758) (15 mL) under an argon atmosphere, ethyl (triphenylphosphoranylidene)acetate (3.02 g, 8.66 mmol) is added. The solution is stirred for 16 hours at room temperature and then concentrated under reduced pressure. The resulting solid is purified by column chromatography to yield ethyl 4-methoxycinnamate as a colorless oil.[4]

Catalytic Hydrogenation

In a round-bottom flask, ethyl 4-methoxycinnamate (1 eq) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (this can be conveniently done using a hydrogen-filled balloon). The reaction mixture is stirred vigorously at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material. The catalyst is then removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield ethyl 3-(4-methoxyphenyl)propanoate.[5][6]

Quantitative Data
StepReactantsCatalystSolventReaction TimeTemperatureYield
Wittig Reaction4-methoxybenzaldehyde, Ethyl (triphenylphosphoranylidene)acetate-Dichloromethane16 hoursRoom Temp.77%
Catalytic HydrogenationEthyl 4-methoxycinnamate, H₂10% Pd/CEthanol1-2 hoursRoom Temp.High

Workflow Diagram

Catalytic_Hydrogenation cluster_wittig Unsaturated Ester Synthesis cluster_hydrogenation Hydrogenation p_anisaldehyde p-Anisaldehyde Wittig_reagent Ethyl (triphenylphosphoranylidene)acetate p_anisaldehyde->Wittig_reagent ethyl_4_methoxycinnamate Ethyl 4-methoxycinnamate Wittig_reagent->ethyl_4_methoxycinnamate H2_PdC H₂ 10% Pd/C ethyl_4_methoxycinnamate->H2_PdC Ethyl_3_4_methoxyphenyl_propanoate Ethyl 3-(4-methoxyphenyl)propanoate H2_PdC->Ethyl_3_4_methoxyphenyl_propanoate

Caption: Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate via Catalytic Hydrogenation.

Pathway 3: Multi-step Synthesis via the Perkin Reaction

This pathway involves the initial synthesis of 4-methoxycinnamic acid from p-anisaldehyde via the Perkin reaction, followed by esterification and hydrogenation.

Experimental Protocol

Perkin Reaction

A mixture of p-anisaldehyde (1.0 eq), acetic anhydride (B1165640) (2.5 eq), and anhydrous potassium carbonate (1.0 eq) is heated at 180°C for 4-5 hours. The reaction mixture is then cooled and poured into water. The resulting solid is collected, washed with water, and recrystallized from ethanol to give 4-methoxycinnamic acid.[7]

Esterification and Hydrogenation

The 4-methoxycinnamic acid is then esterified to ethyl 4-methoxycinnamate and subsequently hydrogenated as described in Pathway 2.

Quantitative Data
StepReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield
Perkin Reactionp-Anisaldehyde, Acetic AnhydrideK₂CO₃Neat4-5 hours180°CModerate
Esterification4-methoxycinnamic acid, IodoethaneCs₂CO₃DMF1 hour50°CGood
HydrogenationEthyl 4-methoxycinnamate, H₂10% Pd/CEthanol1-2 hoursRoom Temp.High

Workflow Diagram

Perkin_Reaction_Pathway p_anisaldehyde p-Anisaldehyde Perkin_reaction Acetic Anhydride K₂CO₃ p_anisaldehyde->Perkin_reaction 4_methoxycinnamic_acid 4-Methoxycinnamic Acid Perkin_reaction->4_methoxycinnamic_acid Esterification Ethanol H⁺ 4_methoxycinnamic_acid->Esterification ethyl_4_methoxycinnamate Ethyl 4-methoxycinnamate Esterification->ethyl_4_methoxycinnamate Hydrogenation H₂ Pd/C ethyl_4_methoxycinnamate->Hydrogenation final_product Ethyl 3-(4-methoxyphenyl)propanoate Hydrogenation->final_product

Caption: Multi-step synthesis via the Perkin Reaction.

Pathway 4: Multi-step Synthesis via the Reformatsky Reaction

This pathway utilizes the Reformatsky reaction to form a β-hydroxy ester, which is then dehydrated and hydrogenated to yield the final product.

Experimental Protocol

Reformatsky Reaction

To a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene (B28343), ethyl bromoacetate (B1195939) (2.0 eq) is added. A solution of p-anisaldehyde (1.0 eq) in toluene is then added, and the mixture is heated to 90°C for 30 minutes. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate.[8]

Dehydration and Hydrogenation

The resulting β-hydroxy ester is then dehydrated, typically using an acid catalyst, to yield ethyl 4-methoxycinnamate. This intermediate is subsequently hydrogenated as described in Pathway 2.

Quantitative Data
StepReactantsReagentSolventReaction TimeTemperatureYield
Reformatsky Reactionp-Anisaldehyde, Ethyl bromoacetateZn, I₂Toluene30 minutes90°C86%
DehydrationEthyl 3-hydroxy-3-(4-methoxyphenyl)propanoateH⁺----
HydrogenationEthyl 4-methoxycinnamate, H₂10% Pd/CEthanol1-2 hoursRoom Temp.High

Workflow Diagram

Reformatsky_Reaction_Pathway p_anisaldehyde p-Anisaldehyde Reformatsky_reaction Ethyl bromoacetate Zn, I₂ p_anisaldehyde->Reformatsky_reaction beta_hydroxy_ester Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate Reformatsky_reaction->beta_hydroxy_ester Dehydration Dehydration (H⁺) beta_hydroxy_ester->Dehydration ethyl_4_methoxycinnamate Ethyl 4-methoxycinnamate Dehydration->ethyl_4_methoxycinnamate Hydrogenation H₂ Pd/C ethyl_4_methoxycinnamate->Hydrogenation final_product Ethyl 3-(4-methoxyphenyl)propanoate Hydrogenation->final_product

Caption: Multi-step synthesis via the Reformatsky Reaction.

Conclusion

This technical guide has outlined four distinct and viable pathways for the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate. For directness and efficiency, Pathway 2 (Catalytic Hydrogenation of Ethyl 4-methoxycinnamate) and Pathway 1 (Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid) are generally preferred. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and the equipment available. The provided experimental protocols and quantitative data serve as a robust foundation for the successful synthesis of this important chemical intermediate.

References

Distinction Between Ethyl-p-methoxyhydrocinnamate and Ethyl-p-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Ethyl-p-methoxyhydrocinnamate and its Unsaturated Analogue

This technical guide provides a comprehensive overview of the natural sources of this compound and its more prevalent unsaturated counterpart, Ethyl-p-methoxycinnamate. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for isolation, and process visualizations to facilitate scientific discovery and application.

It is critical to distinguish between two closely related compounds often discussed in the context of natural products. This compound features a saturated ethyl propanoate chain attached to the methoxybenzene ring. In contrast, Ethyl-p-methoxycinnamate possesses an unsaturated (containing a C=C double bond) chain. This structural difference, while subtle, can significantly impact the compound's chemical properties and biological activity. The vast majority of published research focuses on the unsaturated form, Ethyl-p-methoxycinnamate, due to its high abundance in specific plant species.

This compound

This compound is a phenolic compound that has been identified in nature. However, detailed public-domain research regarding its isolation, quantification, and biological activities is sparse compared to its unsaturated analogue.

Natural Sources

This compound has been reported to be isolated from the following plants:

  • Erythrina variegata (Tiger's Claw or Indian Coral Tree)

  • Kaempferia galanga L. (Aromatic Ginger or Kencur)

Ethyl-p-methoxycinnamate (EPMC)

Ethyl-p-methoxycinnamate (EPMC) is a major secondary metabolite found in several plant species and is the subject of extensive scientific investigation. It is the primary active component in the rhizomes of Kaempferia galanga and is responsible for many of its traditional medicinal properties.

Primary Natural Sources

The most significant and commercially relevant natural source of EPMC is the rhizome of Kaempferia galanga , a plant in the ginger family (Zingiberaceae). It is widely cultivated in Southeast Asia. Other reported sources include:

  • Hedychium spicatum (Spiked Ginger Lily): EPMC has been identified in this species, also a member of the Zingiberaceae family.

  • Curcuma zedoaria (White Turmeric): EPMC has been isolated as an antifungal principle from the rhizomes of this plant.

Quantitative Data on EPMC Yield and Concentration

The yield of isolated EPMC and its concentration in essential oils varies significantly based on the plant source, variety, geographic location, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of Isolated Ethyl-p-methoxycinnamate from Kaempferia galanga Rhizomes

Plant Variety/ConditionExtraction MethodSolventYield (% w/w of Dry Rhizome)Reference
K. galanga (Large variety)Macerationn-Hexane1.84%Ingeswari, A. V., et al. (2024)
K. galanga (Small variety)Macerationn-Hexane1.43%Ingeswari, A. V., et al. (2024)
K. galangaMacerationn-Hexane5.88%Nuraini, et al. (Chemica Isola)
K. galangaSoxhlet ExtractionPetroleum Ether1.04%Umar, M. I., et al. (2014)
K. galangaSoxhlet Extractionn-Hexane1.99%Request PDF (2025)
K. galangaSoxhlet ExtractionEthanol0.98%Ingeswari, A. V., et al. (2024), citing Hakim et al. (2018)
K. galangaPercolation96% Ethanol1.25%Ingeswari, A. V., et al. (2024), citing Suzana et al. (2011)
K. galanga (Rainy Season)Maceration70% Ethanol0.01% (in crude extract)Wahyuni, I. S., et al. (2021)
K. galanga (Dry Season)Maceration70% Ethanol0.001% (in crude extract)Wahyuni, I. S., et al. (2021)
K. galangaChloroform Extract-0.026%Umar, M. I., et al. (2014)

Table 2: Concentration of Ethyl-p-methoxycinnamate in Kaempferia galanga Essential Oil

Plant Material/ConditionExtraction MethodEPMC Concentration (% of Essential Oil)Reference
K. galangaHydrodistillation75.83%Yang, et al. (2018)[1]
K. galangaHydrodistillation66.39%Munda, S., et al. (2023)[2]
K. galangaHydrodistillation32.01%Wang, S.-Y., et al. (2023)[3][4]
K. galanga Microrhizome-58.09%Preetha, J. P., et al. (2022)[5]
K. galanga Minirhizome-31.24%Preetha, J. P., et al. (2022)[5]
K. galanga Mother Rhizome-2.13%Preetha, J. P., et al. (2022)[5]
Experimental Protocol: Isolation of EPMC from Kaempferia galanga

The following protocol is a synthesized methodology based on common procedures reported for the extraction and isolation of crystalline EPMC from dried K. galanga rhizomes. Maceration with a nonpolar solvent like n-hexane is favored for its simplicity and effectiveness in extracting the thermolabile EPMC.

2.3.1 Materials and Equipment

  • Dried, powdered rhizomes of Kaempferia galanga

  • n-Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Large glass container with lid for maceration

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and flask

  • Rotary evaporator

  • Refrigerator or cold room (4°C)

  • Glass beakers and flasks

  • Spatula and weighing balance

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

2.3.2 Extraction Procedure

  • Maceration: Weigh 500 g of dried, powdered K. galanga rhizome and place it into a large glass container. Add 2.5 L of n-hexane to the container, ensuring all the powder is submerged.

  • Incubation: Seal the container and let it stand at room temperature for 72 hours (3 days). Agitate the mixture periodically (e.g., once or twice a day) to improve extraction efficiency.

  • Filtration: After 72 hours, filter the mixture through a Buchner funnel with filter paper to separate the n-hexane extract (miscella) from the plant residue (marc).

  • Solvent Evaporation: Concentrate the collected n-hexane extract using a rotary evaporator at a temperature not exceeding 40-45°C. This is done to remove the bulk of the n-hexane until a concentrated, brownish-yellow, oily extract is obtained.

2.3.3 Crystallization and Purification

  • Initial Crystallization: Transfer the concentrated oily extract to a beaker. Wash the extract with a small volume of cold n-hexane. Store the beaker in a refrigerator at 4°C. EPMC will begin to crystallize out of the solution.

  • Isolation of Crystals: Once a significant amount of crystals has formed, filter the cold mixture to collect the crude EPMC crystals. Wash the collected crystals again with a small amount of fresh, cold n-hexane to remove residual oils.

  • Drying: Dry the crystals at room temperature.

  • Recrystallization (Purification): For higher purity, dissolve the dried crystals in a minimal amount of a solvent mixture, such as ethanol:n-hexane (1:9 v/v), with gentle warming. Allow the solution to cool slowly to room temperature and then transfer to a refrigerator (4°C) to induce recrystallization.

  • Final Collection: Filter the purified crystals, wash with a minimal amount of cold n-hexane, and dry completely.

  • Purity Check: Assess the purity of the final product using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (B1210297) (e.g., 1:1 or as required). A single spot under UV light indicates high purity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of Ethyl-p-methoxycinnamate from Kaempferia galanga rhizomes.

G start Dried, Powdered Kaempferia galanga Rhizome maceration Maceration with n-Hexane (3 days at Room Temp) start->maceration filtration1 Filtration maceration->filtration1 marc Plant Residue (Marc) (Discard) filtration1->marc Solid evaporation Solvent Evaporation (Rotary Evaporator, <45°C) filtration1->evaporation Liquid (Extract) crude_oil Concentrated Oily Extract evaporation->crude_oil crystallization Cold Crystallization (Refrigeration) crude_oil->crystallization filtration2 Filtration & Washing (Cold n-Hexane) crystallization->filtration2 crude_epmc Crude EPMC Crystals filtration2->crude_epmc recrystallization Recrystallization (e.g., Ethanol/n-Hexane) crude_epmc->recrystallization final_product Pure Crystalline EPMC recrystallization->final_product

Caption: Workflow for the isolation of Ethyl-p-methoxycinnamate.

References

An In-depth Technical Guide on the Biological Activity of Ethyl-p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate (EPMC), a prominent bioactive compound predominantly isolated from the rhizomes of Kaempferia galanga, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of EPMC, focusing on its anti-inflammatory, anticancer, antimicrobial, anti-angiogenic, and tyrosinase inhibitory effects. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a cinnamic acid ester that has been traditionally used in herbal medicine. Modern scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This guide aims to consolidate the current knowledge on the biological activities of EPMC, providing a valuable resource for further research and development.

Anti-inflammatory and Analgesic Activity

EPMC has demonstrated significant anti-inflammatory and analgesic properties in both in vivo and in vitro models. Its mechanism of action involves the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory and Analgesic Activity
Assay Model Parameter Result Reference
Carrageenan-induced Rat Paw EdemaIn vivo (Rats)Minimum Inhibitory Concentration (MIC)100 mg/kg[1][2]
Cotton Pellet GranulomaIn vivo (Rats)Inhibition of Granuloma Formation38.98% (200 mg/kg), 44.21% (400 mg/kg), 51.65% (800 mg/kg)[3]
Cyclooxygenase (COX) InhibitionIn vitroIC50 (COX-1)1.12 µM[1][4]
Cyclooxygenase (COX) InhibitionIn vitroIC50 (COX-2)0.83 µM[1][4]
TNF-α Synthesis InhibitionIn vivo (Rats)Inhibition24.43% (200 mg/kg), 37.95% (400 mg/kg), 57.40% (800 mg/kg)[3]
IL-1 Synthesis InhibitionIn vivo (Rats)Inhibition62.25% (at an unspecified dose)[3]
Tail Flick AssayIn vivo (Rats)Percent Delay in Tail Flick Time37% (200 mg/kg), 125.6% (400 mg/kg), 159.1% (800 mg/kg)[3]
Experimental Protocols

2.2.1. Carrageenan-induced Rat Paw Edema

This assay is a standard in vivo model to evaluate acute inflammation.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • EPMC is administered orally at various doses (e.g., 100, 200, 400, 800 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.[1][2]

2.2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Method: A colorimetric COX inhibitor screening assay kit is commonly used.

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture includes a reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound (EPMC) at various concentrations.

    • The reaction is initiated by adding arachidonic acid.

    • The plate is incubated at 37°C for a specified time.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • The IC50 values are calculated from the dose-response curves.[1]

Signaling Pathway

The anti-inflammatory effects of EPMC are partly mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.[5][6]

G EPMC Anti-inflammatory Signaling Pathway EPMC EPMC NFkB NF-κB EPMC->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB->ProInflammatoryCytokines Promotes Transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation

EPMC inhibits inflammation by suppressing the NF-κB pathway.

Anticancer and Cytotoxic Activity

EPMC has shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data for Anticancer Activity
Cell Line Assay Parameter Result Reference
B16F10-NFκB Luc2 (Melanoma)Reporter AssayIC50 (NFκB Inhibition)88.7 µM[5][6]
B16 (Melanoma)Presto Blue AssayIC5097.09 µg/mL
A549 (Lung Cancer)Presto Blue AssayIC501407.75 µg/mL
MCF-7 (Breast Cancer)MTT AssayIC50 (of EPHC, a biotransformed product)340 µg/mL[7][8]
MCF-7 (Breast Cancer)MTT Assay% Cell Viability (EPMC at 1000 µg/mL)22.58%[8]
Experimental Protocols

3.2.1. MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of EPMC for a specific duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[7][8]

Signaling Pathway

EPMC has been shown to inhibit metastasis in melanoma cells by targeting the p38/AKT/NF-κB pathway.[5]

G EPMC Anti-Metastasis Signaling Pathway EPMC EPMC p38 p38 MAPK EPMC->p38 Inhibits Akt Akt EPMC->Akt Inhibits NFkB NF-κB p38->NFkB Akt->NFkB Metastasis Metastasis NFkB->Metastasis Promotes

EPMC inhibits cancer cell metastasis by targeting the p38/AKT/NF-κB pathway.

Antimicrobial Activity

EPMC and its derivatives have shown activity against a range of microorganisms.

Quantitative Data for Antimicrobial Activity
Microorganism Assay Parameter Result (for EPHC) Reference
Staphylococcus aureusBroth MicrodilutionMIC333 µg/mL
Bacillus cereusBroth MicrodilutionMIC333 µg/mL
Pseudomonas aeruginosaBroth MicrodilutionMIC111 µg/mL
Escherichia coliBroth MicrodilutionMIC111 µg/mL
Candida albicansBroth MicrodilutionMIC111 µg/mL
Mycobacterium tuberculosis (H37Rv and MDR strains)Resazurin Microtitre Assay (REMA)MIC0.242-0.485 mM

Note: The antimicrobial data primarily focuses on Ethyl p-hydroxycinnamate (EPHC), a biotransformed product of EPMC, which showed greater activity.

Experimental Protocols

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of the test compound (EPHC) is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism and medium) and negative (compound and medium) controls are included.

    • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-angiogenic Activity

EPMC has been found to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and inflammation.

Quantitative Data for Anti-angiogenic Activity
Assay Model Parameter Result Reference
Rat Aortic Ring AssayEx vivoInhibition of Microvessel SproutingConsiderable inhibition[3]
HUVEC Tube FormationIn vitroInhibition87.6% (100 µg/mL), 98.2% (200 µg/mL)[3]
Experimental Protocols

5.2.1. Rat Aortic Ring Assay

This ex vivo assay assesses the effect of a compound on angiogenesis by observing the sprouting of microvessels from aortic rings.

  • Procedure:

    • Thoracic aortas are excised from rats and cut into 1-2 mm thick rings.

    • The rings are placed in a 96-well plate coated with Matrigel.

    • The wells are filled with a culture medium containing various concentrations of EPMC.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

    • The extent of microvessel sprouting from the aortic rings is observed and quantified under a microscope over several days.[3]

Experimental Workflow

G Rat Aortic Ring Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Excise Rat Thoracic Aorta B Cut into 1-2 mm rings A->B C Coat 96-well plate with Matrigel B->C D Place aortic rings in wells C->D E Add culture medium with EPMC D->E F Incubate at 37°C E->F G Observe and quantify microvessel sprouting F->G

Workflow for the ex vivo rat aortic ring assay to assess anti-angiogenic activity.

Tyrosinase Inhibitory and Hypopigmentary Effects

EPMC has been investigated for its potential in skin whitening and treating hyperpigmentary disorders due to its inhibitory effect on melanin (B1238610) synthesis.

Mechanism of Action

EPMC does not directly inhibit the tyrosinase enzyme in a cell-free system. Instead, it reduces melanin synthesis in melanoma cells by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase.[9]

Signaling Pathway

G EPMC Hypopigmentary Signaling Pathway EPMC EPMC MITF MITF EPMC->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis

References

An In-depth Technical Guide on Ethyl p-methoxyhydrocinnamate (CAS 22767-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth technical data on the biological activities, mechanism of action, pharmacokinetics, and toxicology of Ethyl p-methoxyhydrocinnamate (CAS 22767-72-2) is exceptionally limited. This guide summarizes the available physicochemical data for the target compound. To provide a broader context for potential research and applications, this document also includes a detailed overview of the biological activities and experimental protocols for the structurally similar and more extensively studied compound, Ethyl p-methoxycinnamate (EPMC) . It is crucial to note that EPMC contains a double bond not present in Ethyl p-methoxyhydrocinnamate, and therefore, the biological activities of these two compounds may differ significantly.

Introduction to Ethyl p-methoxyhydrocinnamate

Ethyl p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a phenolic compound.[1][2][3] It has been identified as a natural product isolated from the edible rhizomes of Erythrina variegata and Kaempferia galanga.[1][2][3] While its natural origin suggests potential biological activities, dedicated studies to elucidate these properties are largely absent from the current scientific literature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl p-methoxyhydrocinnamate.

PropertyValueSource
CAS Number 22767-72-2PubChem
Molecular Formula C₁₂H₁₆O₃PubChem[4]
Molecular Weight 208.25 g/mol PubChem[4]
IUPAC Name ethyl 3-(4-methoxyphenyl)propanoatePubChem[4]
Appearance Colorless to light yellow liquidMedchemExpress[1]
Density 1.0628 g/cm³ (at 25°C)Echemi
Boiling Point 165°C (at 14 Torr)ChemicalBook[4]
LogP 2.7PubChem[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Biological Activity and Mechanism of Action (Data for Ethyl p-methoxycinnamate - EPMC)

Disclaimer: The following data pertains to Ethyl p-methoxycinnamate (EPMC), a structurally related compound, and should not be directly attributed to Ethyl p-methoxyhydrocinnamate.

Ethyl p-methoxycinnamate (EPMC) has been the subject of several studies investigating its biological effects, particularly its anti-inflammatory and hypopigmentary activities.

Anti-inflammatory Activity

EPMC has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the activities of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of the inflammatory response.[1] The inhibitory concentrations (IC₅₀) are detailed in the table below.

TargetIC₅₀Source
Cyclooxygenase-1 (COX-1)1.12 µMMDPI[1]
Cyclooxygenase-2 (COX-2)0.83 µMMDPI[1]

Furthermore, EPMC has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α). It also exhibits anti-angiogenic effects by blocking endothelial functions.

Hypopigmentary Effects

EPMC has been investigated for its potential as a skin-whitening agent. It has been found to significantly decrease melanin (B1238610) synthesis in B16F10 murine melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH).[5] The mechanism for this effect is believed to be the downregulation of tyrosinase, the rate-limiting enzyme in melanogenesis, rather than direct inhibition of the enzyme.[5]

Experimental Protocols (for Ethyl p-methoxycinnamate - EPMC)

Disclaimer: The following experimental protocols are for the related compound Ethyl p-methoxycinnamate (EPMC).

Bioactivity-Guided Isolation of EPMC from Kaempferia galanga

This protocol describes the general workflow for isolating EPMC from the rhizomes of Kaempferia galanga based on its anti-inflammatory activity.[1]

G cluster_0 Extraction and Fractionation cluster_1 Identification and Characterization cluster_2 Bioactivity Confirmation A Dried Rhizomes of Kaempferia galanga B Serial Extraction (Petroleum Ether, Chloroform, Methanol, Water) A->B C Chloroform Extract B->C Highest Anti-inflammatory Activity D Fractionation of Chloroform Extract (Hexane, Hexane-Chloroform, Chloroform) C->D E Active Hexane-Chloroform Sub-fraction D->E Most Effective Inhibition F GC-MS Analysis E->F G Identification of Ethyl-p-methoxycinnamate (EPMC) F->G H Re-crystallization G->H I Pure EPMC H->I J In vivo Anti-inflammatory Assay (Carrageenan-induced rat paw edema) I->J K In vitro COX Inhibition Assay I->K G A Prepare Reaction Mixture: - COX-1 or COX-2 enzyme - Heme - Arachidonic Acid (substrate) B Add Test Compound (EPMC) or Control A->B C Incubate at 37°C B->C D Stop Reaction C->D E Quantify Prostaglandin E2 (PGE2) Production (e.g., using ELISA) D->E F Calculate Percent Inhibition and IC50 Value E->F G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation D->E F Ethyl p-methoxycinnamate (EPMC) F->C Inhibition

References

Ethyl p-Methoxyhydrocinnamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Ethyl p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate. This document is intended to serve as a comprehensive resource, consolidating essential data for laboratory and development use.

Chemical Identity and Physical Properties

Ethyl p-methoxyhydrocinnamate is an ester characterized by a methoxy-substituted phenyl group attached to a propanoate backbone. It is a colorless to light yellow liquid under standard conditions.

Table 1: Physical and Chemical Properties of Ethyl p-methoxyhydrocinnamate

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 22767-72-2
Appearance Colorless to light yellow liquid
Boiling Point 165 °C (at 14 Torr)
291.1 ± 15.0 °C (at 760 mmHg)
Density 1.0628 g/cm³ (at 25 °C)
Refractive Index 1.5016 (at 25 °C, 589.3 nm)
Vapor Pressure 0.0 ± 0.6 mmHg (at 25 °C)
Flash Point 117.7 ± 15.0 °C
LogP (Octanol/Water Partition Coefficient) 2.7

Solubility

Ethyl p-methoxyhydrocinnamate is generally soluble in organic solvents.

Table 2: Solubility of Ethyl p-methoxyhydrocinnamate

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ethyl p-methoxyhydrocinnamate.

Table 3: Spectroscopic Data of Ethyl p-methoxyhydrocinnamate

TechniqueData Highlights
¹H NMR Data available, refer to spectral databases.
¹³C NMR Data available, refer to spectral databases.[1]
Infrared (IR) Spectroscopy Data available, refer to spectral databases.
Mass Spectrometry (MS) Top peaks at m/z 121, 134, 208.

Safety and Handling

Appropriate safety precautions should be observed when handling Ethyl p-methoxyhydrocinnamate.

Table 4: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
H319: Causes serious eye irritation.[2][3]P264: Wash skin thoroughly after handling.[3]
H335: May cause respiratory irritation.[2][3]P271: Use only outdoors or in a well-ventilated area.[3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P312: Call a POISON CENTER/doctor if you feel unwell.[3]
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
P405: Store locked up.[3]
P501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like Ethyl p-methoxyhydrocinnamate.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Suspend the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tube. This indicates the liquid has reached its boiling point.

  • Record the temperature at which the rapid stream of bubbles is maintained.

  • To confirm, remove the heat source and note the temperature at which the liquid is drawn back into the capillary tube. This should be close to the boiling point.

Density Determination (Pycnometer Method)

This method provides an accurate measurement of liquid density.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle of a known volume)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to escape through the capillary.

  • Thermostat the filled pycnometer in a constant temperature bath to the desired temperature (e.g., 25 °C).

  • Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).

  • Calculate the density of the sample using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement

The refractive index is a characteristic property of a substance.

Objective: To measure the extent to which light is bent when passing through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 25 °C). Allow the instrument to equilibrate.

  • Clean the prism surfaces of the refractometer using lens paper and a suitable solvent.

  • Using a clean dropper, place a few drops of the liquid sample onto the lower prism.

  • Close the prisms and ensure the liquid spreads evenly between them.

  • Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored fringe is observed, adjust the dispersion compensator to obtain a sharp, black-and-white dividing line.

  • Read the refractive index value from the scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Sample cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting start Obtain Pure Liquid Sample boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density refractive_index Refractive Index Measurement start->refractive_index solubility Solubility Testing start->solubility data_analysis Analyze and Tabulate Data boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis report Generate Technical Report data_analysis->report

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Analysis of Ethyl 3-(4-methoxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate (CAS No: 22767-72-2).

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.12d2H8.6Ar-H (ortho to -CH₂CH₂COOEt)
6.84d2H8.6Ar-H (ortho to -OCH₃)
4.12q2H7.1-OCH₂CH₃
3.78s3H--OCH₃
2.89t2H7.7Ar-CH₂-
2.60t2H7.7-CH₂COO-
1.23t3H7.1-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
173.3C=O
158.0Ar-C-OCH₃
132.4Ar-C-CH₂
129.2Ar-CH (ortho to -CH₂CH₂COOEt)
113.8Ar-CH (ortho to -OCH₃)
60.4-OCH₂CH₃
55.2-OCH₃
36.1-CH₂COO-
30.2Ar-CH₂-
14.3-OCH₂CH₃

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2970-2930StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1612, 1512Medium-StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (ester and ether)
1178StrongC-O stretch (ether)
825StrongC-H bend (para-disubstituted aromatic)
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
20830[M]⁺ (Molecular Ion)
16315[M - OCH₂CH₃]⁺
134100[M - CH₂COOCH₂CH₃]⁺
12185[C₈H₉O]⁺
9120[C₇H₇]⁺
7710[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of Ethyl 3-(4-methoxyphenyl)propanoate was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat Ethyl 3-(4-methoxyphenyl)propanoate was placed directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40 - 500 m/z

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation: A dilute solution of Ethyl 3-(4-methoxyphenyl)propanoate was prepared in dichloromethane (B109758) (1 mg/mL) and 1 µL was injected into the GC-MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Ethyl 3-(4-methoxyphenyl)propanoate.

Spectroscopic_Workflow Spectroscopic Analysis of Ethyl 3-(4-methoxyphenyl)propanoate Sample Ethyl 3-(4-methoxyphenyl)propanoate Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Analysis NMR->H_NMR C_NMR ¹³C NMR Analysis NMR->C_NMR Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight Determination MS->Mol_Weight Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Structure_Elucidation Structural Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Functional_Groups->Structure_Elucidation Mol_Weight->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Unveiling Ethyl-p-methoxyhydrocinnamate: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate, a phenolic compound predominantly isolated from the rhizomes of Kaempferia galanga L. (aromatic ginger), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this promising natural product. Detailed experimental methodologies, quantitative data, and visual representations of workflows and biological pathways are presented to facilitate further research and development.

Introduction

This compound, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a derivative of hydrocinnamic acid.[1] Its presence in traditionally used medicinal plants, such as Kaempferia galanga L. and Erythrina variegate, has prompted investigations into its therapeutic potential.[2] This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[3][4] This guide serves as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, offering a consolidated repository of technical information on this compound.

Natural Occurrence and Discovery

The primary natural source of this compound is the rhizome of Kaempferia galanga L., a plant belonging to the Zingiberaceae family, which is widely distributed in Southeast Asia.[2][5] It has also been reported in Hedychium spicatum. The discovery of this compound is closely linked to phytochemical investigations of these medicinal plants, where bioactivity-guided fractionation has often led to its isolation as a key active constituent.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic purification techniques. The choice of solvent and method significantly impacts the yield and purity of the final product.

Experimental Protocol: Solvent Extraction from Kaempferia galanga L. Rhizomes

This protocol outlines a common procedure for the extraction of this compound.

Materials:

  • Dried and powdered rhizomes of Kaempferia galanga L.

  • Solvents: Petroleum ether, n-hexane, chloroform, or ethanol.

  • Soxhlet apparatus or maceration setup.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Extraction:

    • Soxhlet Extraction: Dried and powdered rhizomes (e.g., 3 kg) are placed in a Soxhlet apparatus and extracted with a suitable solvent (e.g., 4 L of petroleum ether) at a temperature appropriate for the solvent (e.g., 40°C) until the solvent in the Soxhlet column becomes clear.

    • Maceration: The powdered rhizomes are soaked in a solvent (e.g., n-hexane) at room temperature for a specified period with occasional agitation.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Drying: The concentrated extract can be freeze-dried to remove any remaining solvent and water.

Experimental Protocol: Purification by Recrystallization and Column Chromatography

Materials:

  • Crude extract containing this compound.

  • Solvents for recrystallization (e.g., n-hexane) and column chromatography (e.g., hexane, ethyl acetate).

  • Silica (B1680970) gel (for column chromatography).

  • Glass column for chromatography.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Recrystallization: The crude extract is dissolved in a minimal amount of a suitable hot solvent (e.g., n-hexane) and allowed to cool slowly. The crystals of this compound that form are collected by filtration.

  • Column Chromatography:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

    • The crude extract is dissolved in a minimal amount of the same solvent and loaded onto the column.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Fractions are collected and monitored by TLC to identify those containing the pure compound.

    • Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Visualization of Isolation Workflow

Isolation_Workflow Plant_Material Dried & Powdered Kaempferia galanga Rhizomes Extraction Solvent Extraction (Soxhlet or Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Recrystallization Recrystallization Purification->Recrystallization Method 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Method 2 Pure_Compound Pure this compound Recrystallization->Pure_Compound Column_Chromatography->Pure_Compound

Caption: General workflow for the isolation of this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the isolation method and the source material.

ParameterValueReference
Yield
- Petroleum Ether Extraction1.04%
- n-hexane Extraction5.88%
- Soxhlet (Ethanol) & Recrystallization (n-hexane)0.98%
- Chloroform Extract Fractionation0.026%
- Other Reported Yields0.33%, 0.57%[5]
Physical Properties
- Melting Point49°C
Biological Activity (IC50)
- Cyclooxygenase-1 (COX-1) Inhibition1.12 µM
- Cyclooxygenase-2 (COX-2) Inhibition0.83 µM
- DPPH Radical Scavenging>1000 ppm
- NFκB Inhibitory Activity (B16F10 cells)88.7 µM

Analytical Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic DataChemical Shifts (δ) and other relevant dataReference
¹H NMR (500 MHz, CDCl₃) 1.32 (3H, t, J = 7.5 Hz, CH₃), 3.82 (3H, s, OCH₃), 4.25 (2H, q, CH₂), 6.31 (1H, d, J = 16.0 Hz, CH alkene), 6.90 (2H, d, J = 7.0 Hz, 2×CH benzylic), 7.42 (2H, d, J = 7.0 Hz, 2×CH benzylic), 7.65 (1H, d, J = 16.0 Hz, CH alkene)
¹³C NMR (125.1 MHz, CDCl₃) 14.5 (CH₃), 55.3 (OCH₃), 60.3 (CH₂), 114.3 (benzylic CH₂), 115.7 (CH alkene), 127.3 (Ar-C), 129.7 (Ar-C), 144.2 (CH alkene), 161.3 (Ar-C), 167.3 (carbonyl C)
GC-MS Molecular Ion Peak (M⁺) at m/z 206. Other significant peaks at m/z: 178, 161 (base peak), 133, 118, 90, 77.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.

Visualization of Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EPMC This compound EPMC->COX1 EPMC->COX2

Caption: Inhibition of COX enzymes by this compound.

Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α). It also exhibits anti-angiogenic effects by blocking endothelial functions. Recent studies have also highlighted its potential as an anti-metastasis agent by targeting the NFκB signaling pathway.

Synthesis

While this guide focuses on the natural discovery and isolation, it is noteworthy that synthetic routes for Ethyl-p-methoxycinnamate (a closely related precursor) have been developed. One such method involves the reaction of anisaldehyde with ethyl acetate and sodium ethoxide in cyclohexane.[6] This provides an alternative source for obtaining the compound and its derivatives for further research.

Conclusion

This compound stands out as a natural product with significant therapeutic promise, particularly in the realm of anti-inflammatory and anticancer research. The detailed protocols and compiled data within this guide are intended to provide a solid foundation for researchers to explore its full potential. Further investigations into its mechanisms of action, pharmacokinetic properties, and safety profile are warranted to pave the way for its potential clinical applications.

References

Ethyl-p-methoxyhydrocinnamate: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate (EPMC), a primary bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the potential therapeutic effects of EPMC, with a focus on its anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and other biological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Introduction

Kaempferia galanga, a plant from the Zingiberaceae family, has a long history of use in traditional Asian medicine for treating a variety of ailments, including inflammation, pain, and swelling. Scientific investigations have identified this compound (EPMC) as one of the major bioactive constituents of its rhizome.[1] EPMC has demonstrated a remarkable range of therapeutic properties, positioning it as a promising candidate for further drug development. This guide aims to consolidate the current scientific knowledge on EPMC, providing a technical foundation for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Analgesic Effects

EPMC exhibits significant anti-inflammatory and analgesic properties, as demonstrated in both in vivo and in vitro models. Its mechanism of action involves the inhibition of key inflammatory mediators and pathways.

Quantitative Data
Assay Model/System Metric Value Reference
Carrageenan-induced Rat Paw EdemaIn vivo (Rats)Minimum Inhibitory Concentration (MIC)100 mg/kg[2][3]
Cotton Pellet GranulomaIn vivo (Rats)% Inhibition at 200 mg/kg38.98%[4]
% Inhibition at 400 mg/kg44.21%[4]
% Inhibition at 800 mg/kg51.65%[4]
Cyclooxygenase-1 (COX-1) InhibitionIn vitroIC501.12 µM[2][5]
Cyclooxygenase-2 (COX-2) InhibitionIn vitroIC500.83 µM[2][5]
Albumin Denaturation InhibitionIn vitroIC502.93 ± 0.59 µg/mL
Protease InhibitionIn vitroIC5017.143 ± 0.506 µg/mL
Tail Flick AssayIn vivo (Rats)% Delay at 200 mg/kg37%
% Delay at 400 mg/kg125.6%
% Delay at 800 mg/kg159.1%
Leukocyte Reduction (Granuloma Air Pouch)In vivoSignificant reduction compared to control-[6]
Leukocyte Reduction (Pleurisy Model)In vivoSignificant reduction compared to control-[6]
Leukotriene B4 (LTB4) ReductionIn vivoSignificant reduction compared to control-[6]
Experimental Protocols

2.2.1. Carrageenan-Induced Rat Paw Edema

  • Animal Model: Wistar rats.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema. EPMC is administered orally at various doses (100, 200, 400, and 800 mg/kg) one hour prior to carrageenan injection. Paw volume is measured at regular intervals using a plethysmometer. Indomethacin is typically used as a positive control.[2]

2.2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • System: Ovine COX-1 and COX-2 enzymes.

  • Procedure: The assay is performed using a colorimetric COX inhibitor screening assay kit. EPMC is incubated with the respective COX enzyme and arachidonic acid as the substrate. The peroxidase activity of COX is determined by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated from the dose-response curves.[2][5]

Signaling Pathway

The anti-inflammatory action of EPMC is, in part, attributed to its ability to non-selectively inhibit both COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[2][5]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EPMC This compound (EPMC) EPMC->COX1 EPMC->COX2

Inhibition of the Cyclooxygenase Pathway by EPMC.

Anti-Angiogenic Effects

EPMC has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis, as well as in certain inflammatory conditions.[4]

Quantitative Data
Assay Model/System Metric Value Reference
Rat Aortic Ring AssayEx vivoSignificant inhibition of microvessel sprouting-
HUVEC Tube FormationIn vitro (HUVECs)% Inhibition at 100 µg/ml87.6%[4]
% Inhibition at 200 µg/ml98.2%[4]
Experimental Protocols

3.2.1. Rat Aortic Ring Assay

  • Model: Thoracic aortas from male Sprague-Dawley rats.

  • Procedure: Aortas are sectioned into 1 mm thick rings and embedded in a collagen gel matrix in a 48-well plate. The rings are cultured in endothelial cell growth medium supplemented with growth factors. EPMC is added at various concentrations. The extent of microvessel sprouting from the aortic rings is quantified after a period of incubation.

3.2.2. HUVEC Tube Formation Assay

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel) in a 96-well plate. EPMC is added to the culture medium at different concentrations. After incubation, the formation of tube-like structures is observed and photographed under a microscope. The degree of tube formation is quantified by measuring the total tube length.[4]

Signaling Pathway

EPMC exerts its anti-angiogenic effects by inhibiting key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures. This is associated with a reduction in the levels of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.

G EPMC This compound (EPMC) VEGF VEGF (Vascular Endothelial Growth Factor) EPMC->VEGF Endothelial_Cell_Proliferation Endothelial Cell Proliferation VEGF->Endothelial_Cell_Proliferation Endothelial_Cell_Migration Endothelial Cell Migration VEGF->Endothelial_Cell_Migration Tube_Formation Tube Formation VEGF->Tube_Formation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Endothelial_Cell_Migration->Angiogenesis Tube_Formation->Angiogenesis

EPMC's Inhibition of Angiogenesis via VEGF Suppression.

Anticancer and Chemosensitizing Effects

EPMC has demonstrated cytotoxic activity against various cancer cell lines and has been shown to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents.[7][8][9]

Quantitative Data
Assay Cell Line Metric Value Reference
CytotoxicityB16 Melanoma CellsIC5097.09 µg/mL[8]
A549 Lung Cancer CellsIC501407.75 µg/mL[8]
NF-κB InhibitionB16F10-NFκB-Luc2 Melanoma CellsIC5088.7 µM[9][10]
Anti-DENV ActivityHepG2 Cells (DENV-2)EC5022.58 µM[11]
A549 Cells (DENV-2)EC506.17 µM[11]
Experimental Protocols

4.2.1. Cytotoxicity Assay (PrestoBlue Assay)

  • Cell Lines: A549 (lung cancer) and B16 (melanoma) cells.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of EPMC for a specified duration. PrestoBlue reagent is added to each well, and after incubation, the fluorescence or absorbance is measured to determine cell viability. IC50 values are calculated from the resulting dose-response curves.[8]

4.2.2. NF-κB Reporter Assay

  • Cell Line: B16F10 melanoma cells stably transfected with an NF-κB luciferase reporter construct (B16F10-NFκB-Luc2).

  • Procedure: Cells are treated with EPMC at various concentrations. After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The inhibition of NF-κB activity is determined by the reduction in luciferase signal.[9]

Signaling Pathway

The anticancer and chemosensitizing effects of EPMC are linked to its ability to inhibit the NF-κB signaling pathway.[9][10] EPMC has been shown to inhibit the phosphorylation of p38 and Akt, which in turn prevents the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[10] Furthermore, EPMC can suppress de novo fatty acid synthesis in cancer cells, leading to ATP depletion and cell cycle arrest.[7][12]

G EPMC This compound (EPMC) p38 p38 EPMC->p38 Metastasis Metastasis EPMC->Metastasis DNA_Damage DNA Damage (γH2A.X) EPMC->DNA_Damage + Akt Akt p38->Akt NFkB NF-κB Akt->NFkB Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Gene_Transcription->Metastasis Apoptosis Apoptosis Paclitaxel Paclitaxel Paclitaxel->DNA_Damage DNA_Damage->Apoptosis

Anticancer and Chemosensitizing Mechanism of EPMC.

Antioxidant and Other Activities

EPMC and its derivatives have also been investigated for their antioxidant potential and other biological effects.

Quantitative Data
Assay Compound Metric Value Reference
DPPH Radical ScavengingEPMCIC50>1000 ppm[13][14]
p-methoxycinnamic acid (PMCA)IC50518.58 ppm[13][14]
DPPH Assay (Essential Oil)EMCKGIC5015.64 ± 0.263 µg/mL
ABTS Assay (Essential Oil)EMCKGIC5016.93 ± 0.228 µg/mL
Anticholinesterase ActivityEMCKGIC5021.94 ± 0.109 µg/mL
Anti-tyrosinase ActivityEMCKGIC5014.756 ± 0.325 µg/mL
α-Amylase Inhibitory ActivityEMCKGIC5018.503 ± 0.480 µg/mL

EMCKG: Ethyl p-methoxy cinnamate (B1238496) rich Kaempferia galanga essential oil

Experimental Protocols

5.2.1. DPPH Radical Scavenging Assay

  • Procedure: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Different concentrations of the test compound (EPMC or its derivatives) are added to the DPPH solution. The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured. The percentage of scavenging activity is calculated, and the IC50 value is determined.[13][14]

Hypopigmentary Effects

EPMC has been shown to decrease melanin (B1238610) synthesis in B16F10 murine melanoma cells by downregulating the expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[15] This suggests its potential application as a skin-whitening agent.

Conclusion

This compound, a natural compound isolated from Kaempferia galanga, demonstrates a broad spectrum of promising therapeutic activities. Its well-documented anti-inflammatory, anti-angiogenic, and anticancer effects, mediated through the modulation of key signaling pathways such as COX, VEGF, and NF-κB, make it a compelling candidate for further preclinical and clinical investigation. The data and experimental protocols summarized in this technical guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of EPMC in the development of novel treatments for a range of diseases.

References

Ethyl p-Methoxyhydrocinnamate: A Technical Guide to its Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-methoxyhydrocinnamate, a phenylpropanoid derivative, is a volatile organic compound found in certain plant species, notably within the Zingiberaceae family. As a secondary metabolite, it is implicated in a range of physiological processes, primarily related to plant defense and environmental interactions. This technical guide provides a comprehensive overview of the current understanding of ethyl p-methoxyhydrocinnamate's role in plant metabolism, including its proposed biosynthetic pathway, potential physiological functions, and methodologies for its study. While research directly focused on this specific compound is limited, this guide synthesizes information from related phenylpropanoids to offer a robust framework for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction

Ethyl p-methoxyhydrocinnamate, also known as ethyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring ester. It belongs to the vast and diverse class of plant secondary metabolites known as phenylpropanoids.[1] Phenylpropanoids are synthesized from the amino acid phenylalanine and play crucial roles in plant growth, development, and survival.[2][3] They contribute to the structural integrity of cell walls (lignin), pigmentation (flavonoids), and defense against herbivores and pathogens.[2][4] Many phenylpropanoids are volatile organic compounds (VOCs) that mediate interactions between plants and their environment, including attracting pollinators and repelling pests.[3]

Ethyl p-methoxyhydrocinnamate is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway.[5][6] While its unsaturated counterpart, ethyl p-methoxycinnamate, is a well-documented major constituent of the essential oil of Kaempferia galanga (aromatic ginger)[7][8], the hydrocinnamate form represents a saturated version of this molecule. The presence of such compounds underscores the complex metabolic machinery within plants for producing a wide array of specialized chemicals. This guide will delve into the metabolic pathways likely responsible for its synthesis, its putative functions within the plant, and the analytical techniques required for its study.

Biosynthesis of Ethyl p-Methoxyhydrocinnamate

The precise biosynthetic pathway of ethyl p-methoxyhydrocinnamate has not been fully elucidated in any plant species. However, based on the well-established general phenylpropanoid pathway and known enzymatic reactions in plant secondary metabolism, a hypothetical pathway can be proposed.

The biosynthesis is believed to originate from L-phenylalanine, which is converted to p-coumaric acid through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[9][10] From p-coumaric acid, a series of modifications, including methylation, reduction of the side-chain double bond, and esterification with ethanol (B145695), are required.

The proposed steps are as follows:

  • Methylation: p-Coumaric acid likely undergoes methylation at the 4-hydroxyl group to form p-methoxycinnamic acid. This reaction is catalyzed by an O-methyltransferase (OMT).

  • Reduction: The double bond in the propanoic side chain of p-methoxycinnamic acid is reduced to a single bond, yielding p-methoxyhydrocinnamic acid. This reduction is likely carried out by a reductase enzyme.

  • Esterification: Finally, the carboxyl group of p-methoxyhydrocinnamic acid is esterified with ethanol to produce ethyl p-methoxyhydrocinnamate. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD superfamily of enzymes.[11] These enzymes are known to be involved in the formation of volatile esters in fruits and flowers.[12]

Ethyl_p_Methoxyhydrocinnamate_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pMetCin p-Methoxycinnamic Acid pCou->pMetCin OMT pMetHydroCin p-Methoxyhydrocinnamic Acid pMetCin->pMetHydroCin Reductase EtpMetHydroCin Ethyl p-Methoxyhydrocinnamate pMetHydroCin->EtpMetHydroCin AAT Ethanol Ethanol Ethanol->EtpMetHydroCin AAT

Hypothetical biosynthetic pathway of ethyl p-methoxyhydrocinnamate.

Physiological Role in Plant Metabolism

The specific physiological functions of ethyl p-methoxyhydrocinnamate in plants have not been directly investigated. However, its chemical nature as a volatile phenylpropanoid suggests a primary role in plant defense and communication.

Role in Plant Defense

Phenylpropanoids are well-known for their involvement in plant defense mechanisms against a wide range of biotic and abiotic stresses.[2][13]

  • Herbivore Deterrence: As a volatile organic compound (VOC), ethyl p-methoxyhydrocinnamate may be released upon tissue damage by herbivores, acting as a repellent or feeding deterrent.[3]

  • Antimicrobial Activity: Many phenylpropanoid derivatives exhibit antimicrobial properties.[6] It is plausible that ethyl p-methoxyhydrocinnamate contributes to the defense against pathogenic fungi and bacteria.

  • Indirect Defense: Herbivore-induced plant volatiles can attract natural enemies of the herbivores, such as parasitic wasps or predatory insects.[3] Ethyl p-methoxyhydrocinnamate may be a component of the volatile blend that signals the presence of herbivores to higher trophic levels.

Role in Plant Communication and Allelopathy

Volatile organic compounds are crucial for communication between plants and with other organisms.

  • Plant-Plant Signaling: VOCs released by a plant under stress can be perceived by neighboring plants, priming their defense responses.

  • Allelopathy: Some plants release secondary metabolites into the environment that inhibit the growth of competing plant species. Cinnamic acid and its derivatives have been shown to have allelopathic effects.[1]

Physiological_Role Plant Plant producing Ethyl p-Methoxyhydrocinnamate VOC_Release Release of Volatile Organic Compounds (including Ethyl p-Methoxyhydrocinnamate) Plant->VOC_Release BioticStress Biotic Stress (Herbivory, Pathogen Attack) BioticStress->Plant DirectDefense Direct Defense VOC_Release->DirectDefense IndirectDefense Indirect Defense VOC_Release->IndirectDefense Communication Communication VOC_Release->Communication Repellence Herbivore Repellence/ Deterrence DirectDefense->Repellence Antimicrobial Antimicrobial Activity DirectDefense->Antimicrobial Attraction Attraction of Natural Enemies IndirectDefense->Attraction NeighboringPlant Neighboring Plant Communication->NeighboringPlant Allelopathy Allelopathic Effects Communication->Allelopathy Experimental_Workflow Start Plant Tissue (e.g., Kaempferia galanga rhizome) Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter Analysis Analysis Filter->Analysis HPLC HPLC-DAD/MS Analysis->HPLC GCMS GC-MS Analysis->GCMS Quant Identification and Quantification HPLC->Quant GCMS->Quant Bioassay_Workflow Plant Intact Plant Stress Induce Stress (Wounding/Pathogen) Plant->Stress VOC_Collection Volatile Collection (Dynamic Headspace) Stress->VOC_Collection GCMS_Analysis GC-MS Analysis of VOCs VOC_Collection->GCMS_Analysis Identification Identify Stress-Induced Compounds GCMS_Analysis->Identification Bioassays Bioassays with Pure Compound Identification->Bioassays Select compound for testing Herbivore Herbivore Bioassays (e.g., Olfactometer) Bioassays->Herbivore Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bioassays->Antimicrobial Function Determine Physiological Function Herbivore->Function Antimicrobial->Function

References

Methodological & Application

Synthesis of Ethyl-p-methoxyhydrocinnamate: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the laboratory synthesis of Ethyl-p-methoxyhydrocinnamate. This valuable compound serves as a key intermediate in the synthesis of various biologically active molecules and fine chemicals. The synthesis is presented as a two-step process, commencing with the hydrogenation of p-methoxycinnamic acid to yield 3-(4-methoxyphenyl)propanoic acid, followed by a Fischer esterification to produce the final product.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Hydrogenation: The carbon-carbon double bond in p-methoxycinnamic acid is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 3-(4-methoxyphenyl)propanoic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol (B145695) in the presence of an acid catalyst to afford the target compound, this compound.

Synthesis_Scheme p_methoxycinnamic_acid p-Methoxycinnamic Acid intermediate_acid 3-(4-Methoxyphenyl)propanoic Acid p_methoxycinnamic_acid->intermediate_acid H₂, 10% Pd/C Ethanol final_product This compound intermediate_acid->final_product Ethanol, H₂SO₄ (cat.) Reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Hydrogenation of p-Methoxycinnamic Acid

ParameterValueReference
Starting Materialp-Methoxycinnamic Acid
Product3-(4-Methoxyphenyl)propanoic Acid
Catalyst10% Palladium on Carbon (Pd/C)
SolventEthanol
Reaction TimeNot specified, reaction monitored until hydrogen uptake ceases[1]
TemperatureRoom Temperature
YieldHigh (Specific yield not reported)[1]

Table 2: Fischer Esterification of 3-(4-Methoxyphenyl)propanoic Acid

ParameterValueReference
Starting Material3-(4-Methoxyphenyl)propanoic Acid
ProductThis compound
ReagentAbsolute Ethanol (in excess)[2]
CatalystConcentrated Sulfuric Acid (H₂SO₄)[2]
Reaction Time2 hours[2]
TemperatureReflux[2]
Yield95%[2]

Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic Acid (Hydrogenation)

This protocol is adapted from a general procedure for the hydrogenation of cinnamic acid derivatives.[1]

Materials:

  • p-Methoxycinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve p-methoxycinnamic acid in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by the cessation of hydrogen uptake.

  • Upon completion, carefully vent the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 3-(4-methoxyphenyl)propanoic acid as a solid.

Characterization of 3-(4-Methoxyphenyl)propanoic Acid:

  • Appearance: White solid.

  • ¹H NMR (CDCl₃): δ 11.0 (br s, 1H, COOH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.83 (d, J=8.4 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH₃), 2.89 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.64 (t, J=7.6 Hz, 2H, CH₂-COOH).

  • IR (KBr, cm⁻¹): Broad O-H stretch (carboxylic acid) ~3000, C=O stretch (carboxylic acid) ~1700.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is adapted from a general procedure for Fischer esterification.[2]

Materials:

  • 3-(4-Methoxyphenyl)propanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(4-methoxyphenyl)propanoic acid in a large excess of absolute ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • To the residue, add water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and a saturated solution of NaCl.

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization of this compound:

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): δ 7.11 (d, J=8.6 Hz, 2H, Ar-H), 6.83 (d, J=8.6 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 2.89 (t, J=7.7 Hz, 2H, Ar-CH₂), 2.60 (t, J=7.7 Hz, 2H, CH₂COOEt), 1.23 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 173.1, 158.0, 132.9, 129.8, 113.9, 60.4, 55.2, 36.1, 30.2, 14.3.

  • IR (neat, cm⁻¹): C=O stretch (ester) ~1735, C-O stretch ~1245 and ~1175.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up start Dissolve p-methoxycinnamic acid in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate React under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor H₂ uptake hydrogenate->monitor filter Filter to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate filter->concentrate product 3-(4-Methoxyphenyl) propanoic Acid concentrate->product

Caption: Workflow for the synthesis of 3-(4-Methoxyphenyl)propanoic Acid.

Esterification_Workflow cluster_reaction Fischer Esterification cluster_workup Work-up and Purification start Dissolve acid in Ethanol add_catalyst Add H₂SO₄ (cat.) start->add_catalyst reflux Reflux for 2 hours add_catalyst->reflux concentrate Concentrate reflux->concentrate Reaction Complete extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry final_concentrate Concentrate dry->final_concentrate product This compound final_concentrate->product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Detection of Ethyl 3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ethyl 3-(4-methoxyphenyl)propanoate, a key intermediate in various synthetic pathways. The analytical techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Ethyl 3-(4-methoxyphenyl)propanoate. It offers high sensitivity and specificity, making it suitable for purity assessment and trace-level detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the GC-MS analysis of aromatic esters. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value/ObservationNotes
Linearity (R²)> 0.998Establishes a direct relationship between concentration and instrument response.
Limit of Detection (LOD)5–50 ng/mLThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ)15–200 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]
Accuracy (% Recovery)90 - 110%Measures the closeness of the experimental value to the true value.[1]
Precision (%RSD)< 15%Indicates the degree of scatter between a series of measurements.[1]
Experimental Protocol

a) Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Ethyl 3-(4-methoxyphenyl)propanoate reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing Ethyl 3-(4-methoxyphenyl)propanoate in the same solvent as the standards. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for Ethyl 3-(4-methoxyphenyl)propanoate (C12H16O3, MW: 208.25) would include the molecular ion (m/z 208) and characteristic fragment ions (e.g., m/z 121, 134).

c) Data Analysis:

  • Qualitative Analysis: Identify the Ethyl 3-(4-methoxyphenyl)propanoate peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., NIST library).

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target ion(s) against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Start Start Prep_Std Prepare Stock & Calibration Standards Start->Prep_Std Prep_Sample Prepare Sample Solution Start->Prep_Sample Injection Inject into GC-MS Prep_Std->Injection Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qual_Analysis Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Detection->Quant_Analysis Result Report Results Qual_Analysis->Result Quant_Analysis->Result

GC-MS analysis workflow for Ethyl 3-(4-methoxyphenyl)propanoate.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of aromatic compounds like Ethyl 3-(4-methoxyphenyl)propanoate due to their strong UV absorbance.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC-UV analysis of aromatic esters. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value/ObservationNotes
Linearity (R²)> 0.999Ensures a linear response of the detector to varying analyte concentrations.
Limit of Detection (LOD)~ 0.1 µg/mLThe lowest detectable concentration of the analyte.[2][3]
Limit of Quantification (LOQ)~ 0.3 µg/mLThe lowest quantifiable concentration with acceptable precision and accuracy.[2][3]
Accuracy (% Recovery)98 - 102%Reflects the closeness of the measured value to the actual value.[2][3]
Precision (%RSD)< 2.0%Demonstrates the reproducibility of the method.[2][3]
Experimental Protocol

a) Sample Preparation:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl 3-(4-methoxyphenyl)propanoate reference standard in methanol (B129727) or acetonitrile (B52724).

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic acid or phosphoric acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of Ethyl 3-(4-methoxyphenyl)propanoate, which is typically around 225 nm or 275 nm for the methoxyphenyl chromophore. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

c) Data Analysis:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak asymmetry, theoretical plates, and repeatability of injections.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of Ethyl 3-(4-methoxyphenyl)propanoate in the samples is then determined from this curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Analysis Start Start Prep_Std Prepare Stock & Calibration Standards Start->Prep_Std Prep_Sample Dissolve & Filter Sample Start->Prep_Sample Injection Inject into HPLC Prep_Std->Injection Prep_Sample->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection at λmax Separation->Detection Chrom_Integration Chromatogram Integration Detection->Chrom_Integration Cal_Curve Calibration Curve Generation Chrom_Integration->Cal_Curve Quantification Sample Quantification Cal_Curve->Quantification Result Report Results Quantification->Result

HPLC-UV analysis workflow for Ethyl 3-(4-methoxyphenyl)propanoate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise purity and concentration determination.

Quantitative Data Summary

The following table outlines the expected performance of qNMR for the analysis of organic molecules.

ParameterExpected Value/ObservationNotes
AccuracyHighqNMR is a primary ratio method, providing results traceable to the SI.
Precision (%RSD)< 1.0%Dependent on signal-to-noise and experimental parameters.
SpecificityHighThe high resolution of NMR allows for the differentiation of structurally similar compounds.
LinearityExcellentThe signal response is inherently linear over a wide concentration range.
Experimental Protocol

a) Sample Preparation:

  • Internal Standard (IS) Selection: Choose a stable, non-volatile internal standard with a simple NMR spectrum that does not have signals overlapping with the analyte. Maleic acid or dimethyl sulfone are common choices. The purity of the IS must be accurately known.

  • Sample and IS Weighing: Accurately weigh a known amount of the Ethyl 3-(4-methoxyphenyl)propanoate sample and the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

b) Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 90° pulse should be calibrated and used.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. An inversion-recovery experiment can be used to measure T1 values.

    • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

    • Receiver Gain: Set to an optimal level to avoid signal clipping.

c) Data Processing and Analysis:

  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal for Ethyl 3-(4-methoxyphenyl)propanoate (e.g., the methoxy (B1213986) protons or the aromatic protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • PurityIS = Certified purity of the internal standard

Logical Relationship Diagram

qNMR_Logic cluster_inputs Inputs cluster_process qNMR Process cluster_outputs Outputs Analyte Ethyl 3-(4-methoxyphenyl)propanoate Weighing Accurate Weighing of Analyte & IS Analyte->Weighing IS Internal Standard (Known Purity) IS->Weighing Solvent Deuterated Solvent Dissolution Dissolution in Solvent Solvent->Dissolution Weighing->Dissolution Acquisition ¹H NMR Data Acquisition (Optimized Parameters) Dissolution->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Purity Purity Calculation Processing->Purity Concentration Concentration Determination Processing->Concentration

Logical relationships in the qNMR analysis of Ethyl 3-(4-methoxyphenyl)propanoate.

References

Application Notes and Protocols: Ethyl-p-methoxyhydrocinnamate as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the use of Ethyl-p-methoxyhydrocinnamate as a chromatographic standard. The following application notes and protocols are primarily based on the closely related and structurally similar compound, Ethyl p-methoxycinnamate (EPMC) . These protocols should serve as a strong starting point but will require optimization and validation for the specific analysis of this compound.

Introduction

This compound is a phenolic compound with potential applications in pharmaceutical and nutraceutical research.[1] Accurate and precise quantification of this and related compounds is crucial for drug development, quality control, and various biological studies. This document provides detailed guidelines for using a compound of similar structure, Ethyl p-methoxycinnamate (EPMC), as a standard in High-Performance Liquid Chromatography (HPLC). These methodologies can be adapted for this compound.

As a standard, this compound can be used for the identification and quantification of analytes in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. Its utility is highlighted in studies related to its anti-inflammatory properties, which involve the modulation of key signaling pathways.[2]

Physicochemical Properties

Understanding the physicochemical properties of the standard is essential for method development. The properties of Ethyl p-methoxycinnamate (EPMC) are provided below as a reference.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Melting Point 49-50 °C[3]
Solubility Soluble in methanol (B129727), ethanol, DMSO, DMF, n-hexane, and acetone. Limited solubility in water.[2][4]
UV Maximum (λmax) 277, 310 nm (in Ethanol)

Application: Quantification of Phenolic Compounds in Plant Extracts

This protocol details the use of Ethyl p-methoxycinnamate (EPMC) as an external standard for the quantification of related phenolic compounds in plant extracts, such as from Kaempferia galanga.[3][5]

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of a target analyte in a plant extract using EPMC as an external standard.

Materials and Reagents:

  • Ethyl p-methoxycinnamate (EPMC) standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Plant extract sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Sonicator

Procedure:

  • Standard Stock Solution Preparation (1000 ppm):

    • Accurately weigh 10 mg of EPMC standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 5 to 360 ppm.[3][5]

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract.

    • Extract the phenolic compounds using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or maceration.[5]

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v) containing 0.1% TFA.[3][5] Alternatively, Acetonitrile:Water (40:60, v/v) can be used.[6]

    • Flow Rate: 1.0 mL/min[3][5][6]

    • Column Temperature: 30 °C[6]

    • Injection Volume: 10 µL[6]

    • Detection Wavelength: 308 nm[3][5][6]

  • Analysis and Quantification:

    • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of the analyte in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation: Method Validation Parameters for EPMC

The following table summarizes typical validation parameters for HPLC methods using EPMC as a standard. These values can serve as a benchmark when adapting the method for this compound.

ParameterResultReference
Linearity (Concentration Range) 5 - 360 µg/mL[3][5]
Correlation Coefficient (r²) > 0.999[3][5]
Limit of Detection (LOD) 7.07 µg/mL[3][5]
Limit of Quantification (LOQ) 21.43 µg/mL[3][5]
Accuracy (% Recovery) 98.02% - 101.26%[3][5]
Precision (% RSD) < 2%[3][5]
Retention Time ~6.22 - 10.05 minutes (depending on exact conditions)[5][6]

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a target analyte using an external standard in HPLC.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards HPLC Inject Standards and Sample into HPLC System Working_Standards->HPLC Sample_Prep Prepare Sample Solution Sample_Prep->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC quantification using an external standard.

Biological Signaling Pathway: Anti-inflammatory Action

Ethyl p-methoxycinnamate has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory response.[2] This inhibition reduces the production of prostaglandins, which are pro-inflammatory mediators. Cinnamic acid derivatives can also inhibit the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes EPMC Ethyl p-methoxycinnamate (or derivative) EPMC->COX1_COX2 Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Stability and Storage

  • Standard Compound: this compound and EPMC should be stored in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

  • Stock Solutions: Stock solutions prepared in methanol or other organic solvents should be stored in a refrigerator at 2-8 °C and protected from light. Stability studies should be performed to determine the duration of usability. Stock solutions of similar compounds are generally stable for at least a month under these conditions.[1]

Conclusion

While specific, validated methods for using this compound as a chromatographic standard are not widely published, the detailed protocols for the analogous compound, Ethyl p-methoxycinnamate, provide a robust framework for method development. Researchers should perform thorough validation of the adapted method, including specificity, linearity, accuracy, precision, and stability, to ensure reliable and accurate results for their specific application. The provided information on the biological context of these molecules highlights their potential as subjects of further research in drug discovery and development.

References

Application of Ethyl-p-methoxyhydrocinnamate in Fragrance Formulations: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl-p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is an aromatic ester with potential applications in the fragrance industry. Its chemical structure, characterized by a p-methoxyphenyl group and an ethyl propanoate chain, suggests a complex and potentially desirable olfactory profile. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance formulations, targeted towards researchers, scientists, and drug development professionals who may encounter this molecule in their work. While extensive public data on its specific fragrance performance is limited, this guide offers a framework for its systematic evaluation based on established principles of perfumery and analytical chemistry.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in fragrance applications. These properties influence its behavior in formulations, its release from a substrate, and its overall stability.

PropertyValueReference
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
Boiling Point 165°C at 14 Torr[1]
Density 1.0628 g/cm³ at 25°C[1]
LogP (XLogP3) 2.7[1]
Appearance Data not widely available; likely a colorless to pale yellow liquid.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Olfactory Profile: A Predicted Characterization

Direct and detailed sensory data for this compound is not extensively published. However, based on the olfactory characteristics of structurally related compounds, a predicted olfactory profile can be inferred. Esters are well-known in perfumery for their fruity and sweet notes.[3] The presence of the p-methoxyphenyl group is associated with sweet, hay-like, and slightly spicy or anise-like aromas.[4][5][6]

Predicted Olfactory Notes:

  • Top Notes: A subtle, sweet, and slightly fruity initial impression.

  • Heart Notes: Developing into a soft, powdery, and hay-like character with potential hints of anise or basil.

  • Base Notes: A lingering sweet, balsamic, and coumarinic undertone, providing a degree of warmth and substantivity.

It is imperative for researchers to conduct their own sensory evaluations to establish a precise and detailed olfactory profile.

Application in Fragrance Formulations

This compound has the potential to be a versatile ingredient in a variety of fragrance types.

  • Modifier: Its complex aroma could be used to modify and add nuance to floral, oriental, and fougère compositions.

  • Blender: It can act as a bridge between different fragrance families, smoothing the transition between top and heart notes.

  • Fixative: While its fixative properties are not documented, its relatively high molecular weight suggests it may contribute to the longevity of a fragrance.

Experimental Protocols

To thoroughly evaluate the potential of this compound in fragrance formulations, a series of standardized experiments should be conducted.

Sensory Evaluation Protocol

Objective: To determine the olfactory profile and characteristics of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (B145695) (perfumer's grade, odorless)

  • Fragrance blotters (smelling strips)

  • Glass vials

  • A panel of trained sensory analysts or perfumers.

Procedure:

  • Preparation of Solutions: Prepare dilutions of this compound in ethanol at 10%, 5%, and 1% concentrations.

  • Blotter Test:

    • Dip a fragrance blotter into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at different time intervals: immediately (top notes), after 15-30 minutes (heart notes), and after several hours (base notes).

    • Record detailed descriptions of the scent, including a a classification of odor families, and an intensity rating.

  • Bottle Technique:

    • Place a small amount of each dilution in a labeled glass vial.

    • Smell the headspace of the vial to assess the most volatile top notes.

  • Data Collection: Systematically record all sensory descriptors and intensity ratings from the panel.

Diagram of the Sensory Evaluation Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output A Prepare Dilutions (10%, 5%, 1%) B Blotter Test A->B C Bottle Technique A->C D Record Olfactory Descriptors B->D C->D E Assess Intensity and Longevity D->E F Detailed Olfactory Profile E->F

Caption: Workflow for the sensory evaluation of a new fragrance material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

Objective: To determine the purity of the this compound sample and to identify any trace impurities that may affect the odor profile.

Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column for fragrance analysis (e.g., DB-5ms or equivalent)

  • NIST Mass Spectral Library

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 100 ppm).

  • GC-MS Method Setup:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C, and hold for 5 minutes. (This program may need optimization).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify any impurity peaks by comparing their mass spectra to the NIST library.

    • Quantify the purity of the sample based on the peak area percentages.

Diagram of the GC-MS Analysis Workflow

GCMS_Workflow A Sample Preparation (Dilution in Solvent) B GC-MS Injection and Separation A->B C Mass Spectrometry Detection B->C D Data Acquisition (Chromatogram & Spectra) C->D E Library Matching & Peak Integration D->E F Purity Determination & Impurity Identification E->F

Caption: A typical workflow for the GC-MS analysis of a fragrance ingredient.

Stability Testing Protocol

Objective: To evaluate the stability of this compound in a simple fragrance formulation under various stress conditions.[7]

Materials:

  • This compound

  • A simple fragrance base (e.g., a mixture of ethanol, water, and a simple floral accord)

  • Control sample (fragrance base without this compound)

  • Clear and amber glass bottles

  • Oven capable of maintaining 40°C

  • UV light chamber

  • Refrigerator/freezer for cycle testing

Procedure:

  • Formulation: Prepare a simple fragrance formulation containing a specific concentration of this compound (e.g., 2%). Also, prepare a control formulation without the test material.

  • Sample Storage:

    • Thermal Stability: Store samples in both clear and amber bottles in an oven at 40°C for 4, 8, and 12 weeks.

    • Photostability: Expose samples in clear glass bottles to controlled UV light for a specified duration.

    • Freeze-Thaw Cycle Stability: Subject samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[8]

    • Control: Store samples in amber bottles at room temperature.

  • Evaluation: At each time point, evaluate the samples for:

    • Color: Visual assessment against the control.

    • Odor: Sensory evaluation by a trained panel to detect any changes in the fragrance profile.[9]

    • pH and Viscosity: (More relevant for lotion or cream-based products).

    • Chemical Analysis (Optional): Use GC-MS to quantify the concentration of this compound and identify any degradation products.

Data Presentation:

Table for Thermal Stability Data

Time (weeks)Storage ConditionColor ChangeOdor Change% this compound Remaining (GC-MS)
0Room Temp (Control)NoneNone100%
440°C (Amber Bottle)
440°C (Clear Bottle)
840°C (Amber Bottle)
840°C (Clear Bottle)
1240°C (Amber Bottle)
1240°C (Clear Bottle)

Table for Photostability Data

Exposure Time (hours)Light SourceColor ChangeOdor Change% this compound Remaining (GC-MS)
0-NoneNone100%
24UV Chamber
48UV Chamber
72UV Chamber

Safety and Regulatory Considerations

Before extensive use, it is crucial to consult safety data sheets (SDS) and relevant regulatory databases. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients.[10][11][12][13] While a specific RIFM assessment for this compound was not found in the initial search, it is essential to follow good laboratory practices and conduct a thorough safety evaluation before commercial application.

Conclusion

This compound presents an interesting profile for potential use in fragrance formulations. Its predicted sweet, hay-like, and slightly fruity-spicy aroma suggests it could add a unique and sophisticated character to various perfume types. The protocols outlined in this document provide a comprehensive framework for researchers and developers to systematically evaluate its olfactory properties, purity, stability, and potential applications. Further research, particularly in generating detailed sensory data and performance metrics, will be instrumental in fully elucidating the role of this compound in the art and science of perfumery.

References

Application Notes and Protocols for In Vitro Assays Involving Ethyl-p-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological activities of Ethyl-p-methoxycinnamate (EPMC), a major active constituent isolated from Kaempferia galanga. The following sections detail the experimental data and protocols for assessing its cytotoxic, anti-inflammatory, antioxidant, and anti-mycobacterial properties.

Data Presentation

The following tables summarize the quantitative data from various in vitro assays investigating the biological effects of Ethyl-p-methoxycinnamate.

Table 1: Cytotoxicity of Ethyl-p-methoxycinnamate (EPMC)
Cell LineAssayIC50 ValueObservations
MCF-7 (Human Breast Cancer)MTT> 1000 µg/mLAt 1000 µg/mL, cell viability was 22.58%.
HCT-116 (Human Colorectal Carcinoma)MTT> 6Exhibited significant antiproliferative effect with a selectivity index greater than 6.
B16 MelanomaPresto Blue97.09 µg/mLShowed cytotoxic effect.
A549 (Human Lung Carcinoma)Presto Blue1407.75 µg/mLShowed inactive cytotoxic activity.
HSC-4 (Oral Cancer)MTT0.032 mg/mLExhibited dose-dependent cytotoxicity.
B16F10-NFκB Luc2 (Melanoma)Reporter Assay88.7 µMEPMC is cytotoxic at concentrations greater than 100 µM.
Table 2: Anti-inflammatory Activity of Ethyl-p-methoxycinnamate (EPMC)
AssayTargetInhibition/IC50Standard Drug
Cyclooxygenase (COX) InhibitionCOX-1IC50: 1.12 µM (42.9% inhibition)Indomethacin (IC50: 0.33 µM, 82.8% inhibition)
COX-2IC50: 0.83 µM (57.82% inhibition)Indomethacin (IC50: 0.51 µM, 54.6% inhibition)
Cytokine Inhibition (U937 cells)TNF-αIC50: 96.84 µg/mL (53.25% at 50 µg/mL)[1]-
Nitric Oxide (NO)12.4% inhibition at 25 µg/mL[1]-
Protein DenaturationBovine Serum AlbuminEPMC exhibited anti-denaturation activity[2].-
Table 3: NFκB Inhibitory and Antioxidant Activity of Ethyl-p-methoxycinnamate (EPMC)
AssayCell Line/SystemIC50 ValueObservations
NFκB Luciferase ReporterB16F10-NFκB Luc288.7 µMPotent NFκB inhibitory activity.
DPPH Radical Scavenging-> 1000 ppm[3]Weak antioxidant activity compared to its hydrolyzed product, p-methoxycinnamic acid (IC50: 518.58 ppm)[3].
Table 4: Anti-angiogenic and Anti-mycobacterial Activity of Ethyl-p-methoxycinnamate (EPMC)
AssaySystem/OrganismInhibition
HUVEC Tube FormationHuman Umbilical Vein Endothelial Cells87.6% inhibition at 100 µg/mL, 98.2% at 200 µg/mL[1].
Mycobacterium tuberculosis InhibitionH37Ra, H37Rv, drug-susceptible and multidrug-resistant (MDR) clinical isolatesMIC: 0.242-0.485 mM[4].

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116, HSC-4)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ethyl-p-methoxycinnamate (EPMC) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EPMC in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the EPMC dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of EPMC that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: COX-1 and COX-2 Inhibition Assay

Principle: This colorimetric assay measures the peroxidase activity of cyclooxygenase (COX) enzymes. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The inhibition of this reaction by a test compound indicates its potential as a COX inhibitor.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid (substrate)

  • Ethyl-p-methoxycinnamate (EPMC) stock solution (in DMSO)

  • Indomethacin (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions of a commercial COX inhibitor screening assay kit.

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells in triplicate:

    • 100% Initial Activity Wells (Control): Assay buffer, Heme, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Assay buffer, Heme, enzyme (COX-1 or COX-2), and EPMC at various concentrations.

    • Background Wells: Assay buffer and Heme (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: NFκB Luciferase Reporter Assay

Principle: This assay utilizes a reporter cell line that is stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NFκB response element. Activation of the NFκB signaling pathway leads to the expression of luciferase. The inhibitory effect of a compound on this pathway can be quantified by measuring the reduction in luciferase activity (light emission).

Materials:

  • B16F10-NFκB Luc2 reporter cell line

  • Complete cell culture medium

  • Ethyl-p-methoxycinnamate (EPMC) stock solution (in DMSO)

  • NFκB activator (e.g., TNF-α)

  • Luciferase Assay System (containing lysis buffer and luciferase substrate)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of EPMC for 1-2 hours prior to stimulation. Include a vehicle control.

  • Stimulation: Add the NFκB activator (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.

  • Cell Lysis: Remove the medium and add cell lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of NFκB inhibition: % Inhibition = [1 - (Luminescence of treated, stimulated cells / Luminescence of untreated, stimulated cells)] x 100.

    • Determine the IC50 value from a dose-response curve.

Protocol 4: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Ethyl-p-methoxycinnamate (EPMC) stock solution (in methanol (B129727) or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or appropriate solvent

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of EPMC and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for In Vitro Screening

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare EPMC Stock and Dilutions cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compound->cytotoxicity Treat Cells/ Reaction Mixtures anti_inflammatory Anti-inflammatory Assay (e.g., COX, Cytokine) prep_compound->anti_inflammatory Treat Cells/ Reaction Mixtures antioxidant Antioxidant Assay (e.g., DPPH) prep_compound->antioxidant Treat Cells/ Reaction Mixtures other_assays Other Specific Assays (e.g., NFκB, Angiogenesis) prep_compound->other_assays Treat Cells/ Reaction Mixtures prep_cells Culture and Seed Target Cells prep_cells->cytotoxicity Provide Biological System prep_cells->anti_inflammatory Provide Biological System prep_cells->other_assays Provide Biological System measurement Measure Endpoint (Absorbance, Luminescence, etc.) cytotoxicity->measurement anti_inflammatory->measurement antioxidant->measurement other_assays->measurement calculation Calculate % Inhibition, Viability, etc. measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General workflow for in vitro screening of Ethyl-p-methoxycinnamate.

Diagram 2: Signaling Pathway of EPMC in NFκB Inhibition

G cluster_pathway PI3K/Akt/NFκB Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Complex Akt->IKK Activates p38 p38 MAPK p38->Akt Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation, etc.) NFkB->Transcription Activates EPMC Ethyl-p-methoxycinnamate EPMC->Akt Inhibits Phosphorylation (Ser473) EPMC->p38 Inhibits

Caption: EPMC inhibits the PI3K/Akt/NFκB pathway via p38 and Akt.

References

Application Note: GC-MS Protocol for the Analysis of Ethyl-p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl-p-methoxyhydrocinnamate is a derivative of hydrocinnamic acid, characterized by its pleasant aromatic properties. Its analysis is crucial in various fields to ensure product purity, understand its metabolic fate, or quantify its presence in different matrices. Gas Chromatography-Mass Spectrometry is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification based on mass spectra. This application note presents a comprehensive GC-MS method, including sample preparation, instrument parameters, and expected mass spectral data, to facilitate the analysis of this compound in a laboratory setting.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting this compound from aqueous samples.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (50 mL)

  • Glass vials with screw caps

  • Pipettes and bulbs

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Transfer 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean glass vial.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • (Optional) If the concentration of the analyte is low, the solvent can be evaporated to a smaller volume under a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a non-polar capillary column.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (hold for 1 min)
Oven ProgramInitial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 400 m/z
Solvent Delay5 min

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectral information for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₁₂H₁₆O₃208.25208, 134, 121

Note: The retention time for this compound on an HP-5MS column is expected to be slightly shorter than its unsaturated analog, Ethyl p-methoxycinnamate, which has a reported Kovats retention index of 1760 on a similar DB-5 column.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample AddDCM Add Dichloromethane Sample->AddDCM Extract Liquid-Liquid Extraction AddDCM->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate (optional) Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum Acquisition Detect->MassSpec Quantify Quantification TIC->Quantify Identify Compound Identification MassSpec->Identify

Caption: Workflow for this compound Analysis.

Discussion

The provided protocol offers a robust starting point for the GC-MS analysis of this compound. The liquid-liquid extraction method is a standard and effective technique for isolating aromatic esters from aqueous matrices. The choice of dichloromethane as the extraction solvent is based on its polarity, which is suitable for the target analyte.

The proposed GC-MS parameters are based on common practices for the analysis of semi-volatile organic compounds. The HP-5MS column is a versatile, non-polar column that provides good separation for a wide range of analytes, including aromatic esters. The temperature program is designed to ensure adequate separation of the target compound from potential matrix interferences and to provide a reasonable analysis time.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 208. Key fragments at m/z 134 and 121 are likely due to the cleavage of the ethyl propanoate side chain and the methoxyphenyl group, respectively. These fragments are characteristic and can be used for confirmation of the compound's identity.

It is important to note that this protocol should be validated in the user's laboratory to ensure it meets the specific requirements of their application. Validation should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). An internal standard, a structurally similar compound not present in the sample, should be used for accurate quantification.

Conclusion

This application note provides a detailed and practical GC-MS protocol for the analysis of this compound. By following the outlined procedures for sample preparation and instrument setup, researchers, scientists, and drug development professionals can achieve reliable and accurate results for the identification and quantification of this important aromatic ester. Further method validation is recommended to ensure optimal performance for specific applications.

Application Notes and Protocols for Assessing the Cytotoxicity of Ethyl-p-methoxycinnamate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizomes of Kaempferia galanga, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2] Preclinical studies have demonstrated its cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines, including melanoma, cholangiocarcinoma, oral, breast, and liver cancer cells.[1][3] This document provides a detailed overview of the cytotoxic effects of EPMC, protocols for its assessment, and insights into its molecular mechanisms of action. It is important to note that the available body of research primarily focuses on ethyl-p-methoxycinnamate, and data on ethyl-p-methoxyhydrocinnamate is limited. The protocols and data presented herein pertain to ethyl-p-methoxycinnamate.

Data Presentation: Cytotoxicity of Ethyl-p-methoxycinnamate (EPMC)

The cytotoxic potential of EPMC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of EPMC vary depending on the cancer cell line, reflecting differential sensitivities to the compound.

Cancer Cell LineCancer TypeIC50 ValueAssay MethodReference
B16F10-NFκB Luc2Melanoma88.7 µMReporter Assay[4][5][6]
B16Melanoma97.09 µg/mLPresto Blue Assay[1]
SK-Mel 28MelanomaNot specifiedApoptosis Assay[4][5]
CL-6Cholangiocarcinoma245.5 µg/mLMTT Assay[3]
HSC-4Oral Squamous Carcinoma0.032 mg/mLMTT Assay
HSC-3Oral Squamous Carcinoma0.075 mg/mLMTT Assay
Ca922Oral Squamous Carcinoma0.085 mg/mLMTT Assay
HCT-116Colorectal Carcinoma> 6 µM (Significant antiproliferative effect)MTT Assay[1]
MCF-7Breast Cancer360 µg/mLMTT Assay
HepG2Liver Cancer27.1 µg/mLNot specified
A549Lung Cancer1407.75 µg/mL (Inactive)Presto Blue Assay[1]
Caco-2Colon Cancer347.0 µg/mLMTT Assay[3]
OUMS-36T-1FNormal Fibroblast899.60 µg/mLMTT Assay[3]

Note: The selectivity index (SI) for the CL-6 cell line was 3.70, calculated as the ratio of the IC50 in normal fibroblast cells (OUMS-36T-1F) to that in the cancer cells, indicating a degree of selective cytotoxicity.[3]

Molecular Mechanisms of Action

EPMC exerts its anticancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting pathways crucial for cancer cell survival and proliferation.

Inhibition of the p38/AKT/NFκB Signaling Pathway

In melanoma cells, EPMC has been shown to inhibit the p38/AKT/NFκB signaling pathway.[4][5] This inhibition leads to the downregulation of NFκB, a transcription factor that plays a key role in inflammation, cell survival, and metastasis.[4] By suppressing this pathway, EPMC can reduce the metastatic potential of cancer cells and sensitize them to conventional chemotherapy agents like paclitaxel.[4][5] This sensitization is accompanied by an increase in DNA double-strand breaks, as indicated by the increased expression of p-γH2AX.[4][5]

p38_AKT_NFkB_Pathway cluster_pathway p38/AKT/NFκB Signaling Pathway EPMC Ethyl-p-methoxycinnamate (EPMC) p38 p38 EPMC->p38 Akt Akt p38->Akt NFkB NFκB Akt->NFkB Metastasis Metastasis & Chemoresistance NFkB->Metastasis Apoptosis Apoptosis NFkB->Apoptosis

Caption: EPMC inhibits the p38/AKT/NFκB pathway, reducing metastasis and promoting apoptosis.

Suppression of Fatty Acid Synthesis via the c-Myc/SREBP1 Pathway

In Ehrlich ascites tumor cells (EATCs), EPMC has been found to inhibit tumor growth by suppressing de novo fatty acid synthesis.[7] This is achieved by inhibiting the c-Myc/SREBP1 pathway, which leads to the downregulation of key enzymes involved in fatty acid synthesis, such as Acly, Acc1, and Fasn.[7] The resulting depletion of intracellular ATP levels and arrest of the G1/S cell cycle transition ultimately inhibit cancer cell proliferation.[7][8]

cMyc_SREBP1_Pathway cluster_pathway c-Myc/SREBP1 Signaling Pathway EPMC Ethyl-p-methoxycinnamate (EPMC) cMyc c-Myc EPMC->cMyc SREBP1 SREBP1 cMyc->SREBP1 FAS_enzymes Fatty Acid Synthesis Enzymes (Acly, Acc1, Fasn) SREBP1->FAS_enzymes FattyAcids De Novo Fatty Acid Synthesis FAS_enzymes->FattyAcids ATP ATP Depletion FattyAcids->ATP CellCycleArrest G1/S Cell Cycle Arrest ATP->CellCycleArrest Proliferation Tumor Cell Proliferation CellCycleArrest->Proliferation

Caption: EPMC suppresses fatty acid synthesis by inhibiting the c-Myc/SREBP1 pathway.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of EPMC on cancer cell lines, based on methodologies reported in the literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ethyl-p-methoxycinnamate (EPMC) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of EPMC in complete medium. Remove the old medium from the wells and add 100 µL of the EPMC dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest EPMC concentration) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the EPMC concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with serial dilutions of EPMC A->B C Incubate for 24-72h B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (early and late stages) and necrosis following treatment with EPMC.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • EPMC stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with EPMC at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways affected by EPMC.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • EPMC stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-Akt, anti-NFκB, anti-c-Myc, anti-SREBP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with EPMC, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Ethyl-p-methoxycinnamate demonstrates significant cytotoxic and pro-apoptotic effects on a variety of cancer cell lines through the modulation of key signaling pathways involved in cell survival, proliferation, and metabolism. The protocols outlined in this document provide a framework for researchers to further investigate the anticancer properties of EPMC and to explore its potential as a therapeutic agent or as an adjuvant in combination with existing cancer therapies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for Ethyl-p-methoxyhydrocinnamate: Evaluating Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Ethyl-p-methoxyhydrocinnamate (EPMC), a major bioactive compound isolated from Kaempferia galanga. The following sections detail its observed effects on key inflammatory mediators, outline detailed protocols for its evaluation, and illustrate the signaling pathways involved in its mechanism of action.

Quantitative Summary of Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. Its activity is characterized by the inhibition of pro-inflammatory cytokines, enzymes, and granuloma formation.

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of EPMC

AssayModelTreatment (Dose)OutcomePercent Inhibition/EffectReference
Cotton Pellet GranulomaRatsEPMC (200 mg/kg)Inhibition of granuloma tissue formation38.98%[1]
EPMC (400 mg/kg)44.21%[1]
EPMC (800 mg/kg)51.65%[1]
Indomethacin (5 mg/kg)54.35%[1]
Dexamethasone (7 mg/kg)69.12%[1]
Tail Flick AssayRatsEPMC (200 mg/kg)Delay in tail flick time37%[1]
EPMC (400 mg/kg)125.6%[1]
EPMC (800 mg/kg)159.1%[1]
Carrageenan-induced EdemaRatsEPMC (100 mg/kg)Minimum Inhibitory Concentration (MIC)-

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by EPMC in U937 Human Macrophage Cells

TargetConcentration (µg/mL)Percent InhibitionIC50 (µg/mL)Reference
IL-12518.09%166.4
5029.23%
10039.84%
20055.04%
TNF-α2564.11%96.84
5053.25%
10048.76%
20035.71%
Nitric Oxide (NO)2512.4%Not Efficient
5021.4%
10022.2%
20023.8%

Table 3: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by EPMC

EnzymePercent InhibitionIC50 (µM)Reference
COX-142.9%1.12
COX-257.82%0.83

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are mediated, at least in part, through the suppression of the NF-κB signaling pathway. EPMC has been shown to attenuate the activation of key proteins in this cascade, leading to a downstream reduction in the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of EPMC.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound.

In Vitro Nitric Oxide (NO) Production Assay

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells using the Griess reagent.

NO_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_detection NO Detection A 1. Culture RAW 264.7 cells B 2. Seed cells in a 96-well plate (1.5 x 10^5 cells/well) A->B C 3. Incubate for 24 hours B->C D 4. Pre-treat with EPMC or vehicle for 1-2 hours C->D E 5. Stimulate with LPS (1 µg/mL) D->E F 6. Incubate for 18-24 hours E->F G 7. Collect cell culture supernatant F->G H 8. Mix supernatant with Griess Reagent G->H I 9. Incubate for 10-15 minutes H->I J 10. Measure absorbance at 540 nm I->J

Caption: Experimental workflow for the Nitric Oxide (NO) assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (EPMC) stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment:

    • Prepare serial dilutions of EPMC in DMEM.

    • After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of EPMC or vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

    • Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for a further 18-24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume (50-100 µL) of the freshly prepared Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated as: [(NO in LPS group - NO in EPMC+LPS group) / NO in LPS group] x 100.

Pro-inflammatory Cytokine (TNF-α) Measurement by ELISA

This protocol provides a general procedure for quantifying the concentration of TNF-α in cell culture supernatants using a sandwich ELISA kit.

ELISA_Workflow A 1. Coat plate with Capture Antibody B 2. Block non-specific binding sites A->B Incubate & Wash C 3. Add samples and standards B->C Incubate & Wash D 4. Add Detection Antibody (Biotinylated) C->D Incubate & Wash E 5. Add Streptavidin-HRP D->E Incubate & Wash F 6. Add TMB Substrate E->F Incubate G 7. Add Stop Solution F->G H 8. Read absorbance at 450 nm G->H

Caption: General workflow for a sandwich ELISA.

Materials:

  • Human or Murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)

  • Cell culture supernatants (from EPMC and LPS treated cells as in section 3.1)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the TNF-α standard provided in the kit.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature. Wash the plate thoroughly.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash the plate.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. Wash the plate.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the TNF-α concentration in the samples from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the steps for detecting the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates by Western blotting.

Materials:

  • RAW 264.7 or U937 cells

  • EPMC and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with EPMC and/or LPS for the desired time (e.g., 30 minutes for phosphorylation events).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100V.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control like β-actin.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of EPMC on COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay kit.

Materials:

  • COX inhibitor screening assay kit (containing COX-1 and COX-2 enzymes, heme, arachidonic acid, and detection reagents)

  • This compound (EPMC)

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Assay Setup:

    • To the appropriate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of EPMC or a known COX inhibitor (e.g., indomethacin) to the wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of EPMC relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the EPMC concentration.

Concluding Remarks

The data and protocols presented herein provide a robust framework for investigating the anti-inflammatory properties of this compound. The compound demonstrates significant potential as an anti-inflammatory agent by targeting pro-inflammatory cytokine production and the activity of COX enzymes, likely through the inhibition of the NF-κB signaling pathway. These application notes serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of EPMC in inflammatory and angiogenesis-related diseases.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-(4-methoxyphenyl)propanoate. The methodologies outlined are based on established principles of reverse-phase chromatography and data from the analysis of structurally similar compounds.

Introduction

Ethyl 3-(4-methoxyphenyl)propanoate is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for quality control, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of Ethyl 3-(4-methoxyphenyl)propanoate. The provided protocols and parameters are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Proposed HPLC Method Parameters

The selection of an appropriate analytical method is critical for accurate quantification. Based on the analysis of structurally related methoxy- and ethoxy-phenyl propanoate derivatives, a reverse-phase HPLC method is proposed. The following table summarizes the recommended chromatographic conditions.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 40% Acetonitrile for 5 min, 40-90% Acetonitrile over 15 min, 90% Acetonitrile for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 225 nm
Column Temperature 30°C
Run Time 25 minutes

Experimental Protocols

This section provides a step-by-step protocol for the HPLC analysis of Ethyl 3-(4-methoxyphenyl)propanoate.

Reagents and Materials
  • Ethyl 3-(4-methoxyphenyl)propanoate reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Methanol (B129727) (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-(4-methoxyphenyl)propanoate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (60% A: 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent such as methanol. Sonicate or vortex to ensure complete dissolution. Centrifuge the extract to remove any insoluble material.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration that falls within the linear range of the method.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

HPLC System Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard or sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for the full run time of 25 minutes.

Method Validation Summary

The following table summarizes the typical validation parameters that should be assessed for this analytical method. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 2: Typical Method Validation Parameters

ParameterExpected Result
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis of Ethyl 3-(4-methoxyphenyl)propanoate.

HPLC_Workflow prep Sample and Standard Preparation filter Filtration (0.45 µm) prep->filter hplc HPLC System filter->hplc equilibration System Equilibration hplc->equilibration injection Injection (10 µL) equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection data Data Acquisition and Processing detection->data analysis Quantification and Reporting data->analysis

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship method_dev Method Development Column Selection Mobile Phase Optimization Detection Wavelength method_val Method Validation Linearity Accuracy Precision LOD & LOQ method_dev->method_val Leads to routine_analysis Routine Analysis Sample Analysis System Suitability Data Review method_val->routine_analysis Enables

Caption: Logical relationship in HPLC method lifecycle.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl p-methoxyhydrocinnamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl p-methoxyhydrocinnamate?

A1: The most common and direct method for synthesizing Ethyl p-methoxyhydrocinnamate (also known as Ethyl 4-methoxybenzenepropanoate) is through the catalytic hydrogenation of its unsaturated precursor, Ethyl p-methoxycinnamate. This reaction selectively reduces the carbon-carbon double bond of the cinnamate (B1238496) ester to a single bond, yielding the desired saturated ester.

Q2: What are the typical catalysts used for the hydrogenation of Ethyl p-methoxycinnamate?

A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, can also be employed. Another common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) salt, such as nickel(II) chloride hexahydrate.

Q3: What are the potential side reactions during the synthesis of Ethyl p-methoxyhydrocinnamate?

A3: Potential side reactions primarily depend on the chosen reduction method and reaction conditions. With strong reducing agents or harsh conditions, over-reduction can occur, leading to the reduction of the ester functional group to an alcohol (3-(4-methoxyphenyl)propan-1-ol). In some cases, particularly with certain catalysts, reduction of the aromatic ring can also be a competing side reaction, though this typically requires more forcing conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the hydrogenation can be monitored by Thin Layer Chromatography (TLC). The starting material, Ethyl p-methoxycinnamate, is more nonpolar than the product, Ethyl p-methoxyhydrocinnamate. A spot of the reaction mixture is compared against a spot of the starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the common purification methods for Ethyl p-methoxyhydrocinnamate?

A5: After the reaction is complete, the crude product is typically purified to remove the catalyst, any unreacted starting material, and byproducts. Common purification techniques include:

  • Filtration: To remove the solid catalyst (e.g., Pd/C).

  • Extraction: To separate the product from the reaction mixture.

  • Column Chromatography: Using silica (B1680970) gel to separate the product from impurities based on polarity.[1]

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification.

  • Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent can be employed.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst (e.g., old Pd/C) Use fresh, high-quality catalyst. Ensure proper storage of the catalyst under an inert atmosphere.
Insufficient Hydrogen Pressure (for catalytic hydrogenation) Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. For balloon hydrogenation, ensure the balloon is adequately filled and remains so throughout the reaction.
Poor Quality Reducing Agent (e.g., old NaBH₄) Use a fresh bottle of sodium borohydride. Old or improperly stored NaBH₄ can decompose.
Inadequate Mixing Ensure efficient stirring to keep the catalyst suspended and in contact with the substrate and hydrogen.
Presence of Catalyst Poisons Ensure all glassware is clean and solvents are of appropriate purity. Certain functional groups or impurities (e.g., sulfur compounds) can poison the catalyst.
Low Reaction Temperature Some hydrogenations may require gentle heating to proceed at a reasonable rate. Consult literature for optimal temperature for the specific catalyst system.
Problem 2: Formation of Byproducts (Over-reduction)
Possible Cause Troubleshooting Step
Reaction Time is Too Long Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Excessive Amount of Reducing Agent Use the stoichiometric amount or a slight excess of the reducing agent. A large excess can lead to over-reduction of the ester.
Harsh Reaction Conditions (High Temperature/Pressure) Perform the reaction at a lower temperature and/or pressure to increase selectivity.
Highly Active Catalyst Consider using a less active catalyst or a catalyst poison to improve selectivity if over-reduction is a persistent issue.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Incomplete Removal of Catalyst After filtration, ensure the filtrate is clear. If fine catalyst particles remain, filter through a pad of Celite®.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Product and Starting Material Co-elute in Column Chromatography Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system may be required.
Product is an Oil and Difficult to Handle If the product is a non-volatile oil, ensure complete removal of the solvent under high vacuum.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the catalytic hydrogenation of Ethyl p-methoxycinnamate.

Materials:

  • Ethyl p-methoxycinnamate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup (e.g., Buchner funnel, filter paper, Celite®)

Procedure:

  • In a round-bottom flask, dissolve Ethyl p-methoxycinnamate in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the flask, either from a hydrogen cylinder or by attaching a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl p-methoxyhydrocinnamate.

  • Purify the crude product by column chromatography or vacuum distillation as needed.

Method 2: Reduction using Sodium Borohydride and Nickel(II) Chloride

This protocol is adapted from the reduction of a similar compound, ethyl cinnamate.

Materials:

  • Ethyl p-methoxycinnamate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • tert-Butyl methyl ether (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve Ethyl p-methoxycinnamate and Nickel(II) chloride hexahydrate in ethanol.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride in small portions, ensuring the temperature does not rise significantly. Hydrogen gas will be evolved.

  • After the addition is complete, continue stirring the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water or dilute acid.

  • Filter the mixture through a pad of Celite® to remove the nickel boride precipitate.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data

The following table summarizes typical yields for the hydrogenation of cinnamate derivatives under different conditions. Note that the specific yield for Ethyl p-methoxyhydrocinnamate may vary depending on the exact experimental setup and purity of reagents.

Starting MaterialMethodCatalyst/ReagentSolventYield (%)Reference
Ethyl CinnamateCatalytic HydrogenationPd/C, H₂ (balloon)EthanolHigh (not specified)General textbook procedure
Ethyl CinnamateReductionNaBH₄, NiCl₂·6H₂OEthanol~75%Adapted from similar reductions
Cinnamic Acid DerivativesTransfer HydrogenationPd/C, 1,4-cyclohexadieneNot specified78-99%General literature data

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Ethyl p-methoxycinnamate reaction Hydrogenation (Pd/C, H2 or NaBH4/NiCl2) start->reaction filtration Filtration (Removal of Catalyst) reaction->filtration extraction Extraction filtration->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Distillation concentration->purification product Final Product: Ethyl p-methoxyhydrocinnamate purification->product

Caption: General experimental workflow for the synthesis and purification of Ethyl p-methoxyhydrocinnamate.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield inactive_catalyst Inactive Catalyst? start->inactive_catalyst poisoned_catalyst Catalyst Poisoned? start->poisoned_catalyst bad_h2_source Poor H2 Source? start->bad_h2_source bad_nabh4 Decomposed NaBH4? start->bad_nabh4 poor_mixing Inadequate Mixing? start->poor_mixing low_temp Temperature Too Low? start->low_temp solution1 solution1 inactive_catalyst->solution1 Use Fresh Catalyst solution2 solution2 poisoned_catalyst->solution2 Purify Reagents/Solvents solution3 solution3 bad_h2_source->solution3 Check H2 Supply/Balloon solution4 solution4 bad_nabh4->solution4 Use Fresh NaBH4 solution5 solution5 poor_mixing->solution5 Increase Stirring Rate solution6 solution6 low_temp->solution6 Gently Heat Reaction

Caption: Troubleshooting flowchart for low yield in Ethyl p-methoxyhydrocinnamate synthesis.

References

Technical Support Center: Ethyl 3-(4-methoxyphenyl)propanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is tailored to address specific challenges encountered during the purification of Ethyl 3-(4-methoxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate?

A1: The most common impurities depend on the synthetic route. For a typical Fischer esterification synthesis from 3-(4-methoxyphenyl)propanoic acid and ethanol, impurities may include:

  • Unreacted 3-(4-methoxyphenyl)propanoic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid may remain.

  • Polymeric materials: Side reactions, especially at elevated temperatures, can lead to the formation of polymeric byproducts.

  • Water: Can shift the reaction equilibrium back towards the starting materials.

  • Byproducts from the synthesis of 3-(4-methoxyphenyl)propanoic acid: If the starting material is not pure, impurities from its synthesis (e.g., isomers from a Friedel-Crafts reaction) may carry over.[1]

Q2: Which purification techniques are most effective for Ethyl 3-(4-methoxyphenyl)propanoate?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Silica (B1680970) Gel Column Chromatography: Highly effective for separating the desired ester from both more polar impurities (like the starting carboxylic acid) and less polar byproducts.

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities or impurities with significantly different boiling points.

  • Recrystallization: Can be effective if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent system.

Q3: My purified Ethyl 3-(4-methoxyphenyl)propanoate is discolored. What could be the cause?

A3: Discoloration, such as a yellow or brown tint, can be due to the presence of oxidized impurities or trace amounts of colored byproducts formed during the synthesis. Running a plug of silica gel or using activated charcoal during recrystallization can sometimes remove these colored impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of product and a close-running impurity. The polarity of the solvent system is not optimal.Systematically vary the eluent ratio (e.g., hexane (B92381)/ethyl acetate) to maximize the difference in Rf values. Consider a different solvent system, such as cyclohexane/ethyl acetate (B1210297) or dichloromethane (B109758)/hexane.
The product is not eluting from the column. The eluent is too non-polar. The compound may have adsorbed irreversibly to the silica gel.Gradually increase the polarity of the eluent. If the product still does not elute, it may be necessary to flush the column with a very polar solvent like methanol, though this may co-elute other impurities.
The product elutes with a streaky appearance (tailing). The sample was overloaded on the column. The compound is interacting strongly with the silica gel.Use a larger column or reduce the amount of crude material loaded. Adding a small amount of a slightly more polar solvent to the eluent can sometimes improve peak shape.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
The compound "oils out" instead of crystallizing. The solution is cooling too quickly. The solvent is not ideal. The compound is too impure.Allow the solution to cool more slowly. Try a different solvent or solvent mixture. If the compound is very impure, first purify by column chromatography.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of pure product if available.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Boiling Point 165 °C (14 Torr)[3]
Boiling Point 291.1 °C (760 mmHg)
Density 1.0628 g/cm³ (25 °C)[3]
Solubility
SolventSolubilityReference
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude Ethyl 3-(4-methoxyphenyl)propanoate

  • Silica gel (230-400 mesh)

  • Hexane (or cyclohexane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4 for good separation. A system of cyclohexane/ethyl acetate (6:4) has been reported for a similar compound, resulting in an Rf of 0.38.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., from 5% to 10% to 20%) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-(4-methoxyphenyl)propanoate.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline, and the choice of solvent is crucial for success.

1. Materials and Equipment:

  • Crude Ethyl 3-(4-methoxyphenyl)propanoate

  • Recrystallization solvent(s) (e.g., ethanol, hexane/ethyl acetate, or hexane/acetone)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For esters, common solvent systems include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Ethyl 3-(4-methoxyphenyl)propanoate tlc TLC Analysis synthesis->tlc Initial Assessment column Column Chromatography tlc->column Primary Purification recrystallization Recrystallization column->recrystallization Optional Polishing purity Purity & Identity Confirmation (NMR, GC-MS, etc.) column->purity recrystallization->purity

Caption: A typical experimental workflow for the purification and analysis of Ethyl 3-(4-methoxyphenyl)propanoate.

troubleshooting_tree start Impure Product is_solid Is the crude product a solid or can it be solidified? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_ok Is the purity acceptable? try_recrystallization->recrystallization_ok recrystallization_ok->column_chromatography No end_pure Pure Product recrystallization_ok->end_pure Yes column_ok Is the purity acceptable? column_chromatography->column_ok column_ok->end_pure Yes end_impure Further Optimization Needed column_ok->end_impure No

References

Technical Support Center: Ethyl p-Methoxycinnamate (EPMC) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl p-methoxycinnamate (EPMC) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common stability issues encountered during experiments with Ethyl p-methoxycinnamate.

Issue 1: Rapid Loss of EPMC in Aqueous Solutions

Question: I am observing a rapid decrease in the concentration of my EPMC standard in an aqueous or aqueous-organic solution. What could be the cause?

Answer: The most likely cause is hydrolysis of the ester bond in EPMC. The rate of hydrolysis is significantly influenced by the pH of the solution.

  • ** Alkaline Conditions (pH > 7):** Ester hydrolysis is rapid under basic conditions, leading to the formation of p-methoxycinnamic acid and ethanol.

  • Acidic Conditions (pH < 7): Hydrolysis also occurs under acidic conditions, although the kinetics may differ from base-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 7): While slower than in acidic or basic conditions, hydrolysis can still occur, especially at elevated temperatures.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your EPMC solution.

  • Buffer Selection: If possible, prepare your solutions in a pH-controlled buffer system. For optimal stability, aim for a pH range of 4-6.

  • Temperature Control: Perform experiments at controlled, and preferably lower, temperatures to reduce the rate of hydrolysis.

  • Solvent System: If your experimental design allows, increasing the proportion of a non-aqueous solvent like methanol (B129727) or acetonitrile (B52724) can slow down hydrolysis.[1][2]

Issue 2: Appearance of Unknown Peaks in Chromatogram After Light Exposure

Question: After leaving my EPMC solution on the benchtop under ambient light, I see new peaks in my HPLC chromatogram. What are these?

Answer: EPMC is susceptible to photodegradation. Exposure to UV or even ambient light can cause isomerization and the formation of degradation products. A related compound, Octyl methoxycinnamate, is known to undergo trans-cis isomerization upon light exposure.[3]

Potential Photodegradation Products:

  • (Z)-Ethyl p-methoxycinnamate (cis-isomer): The primary initial photodegradation product is often the cis-isomer of the naturally more stable trans-EPMC.[4]

  • Oxidized and Hydroxylated Species: Further degradation can lead to the formation of various oxidized and hydroxylated byproducts. While specific data for EPMC is limited, studies on similar cinnamate-based UV filters have identified such degradation pathways.

Troubleshooting Steps:

  • Protect from Light: Always protect EPMC solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Work in Low-Light Conditions: When handling solutions, minimize exposure to direct light.

  • Photostability Studies: If your application requires exposure to light, conduct controlled photostability studies to understand the degradation kinetics and identify the specific degradants.

Issue 3: Inconsistent Results at Elevated Temperatures

Question: I am getting variable results for EPMC concentration when running my experiments at elevated temperatures. Why is this happening?

Answer: EPMC can undergo thermal degradation. The general principle of forced degradation studies is that reaction rates, including degradation, increase with temperature.[5]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your experimental setup has precise and stable temperature control.

  • Minimize Exposure Time: If high temperatures are necessary, minimize the time your EPMC solution is exposed to these conditions.

  • Forced Degradation Study: Conduct a forced degradation study at various temperatures to determine the degradation rate and establish a safe operating temperature range for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for EPMC in solution?

A1: The primary and most well-documented degradation pathway for EPMC in aqueous solutions is hydrolysis of the ester linkage to form p-methoxycinnamic acid and ethanol. This reaction is catalyzed by both acid and base.

Q2: How can I prepare a stable stock solution of EPMC?

A2: To prepare a relatively stable stock solution, dissolve EPMC in a non-aqueous solvent such as methanol or acetonitrile and store it in a tightly sealed, light-protected container at a low temperature (e.g., 2-8 °C). For working solutions, especially if they are aqueous, it is best to prepare them fresh daily and keep them protected from light.

Q3: What analytical method is suitable for monitoring the stability of EPMC?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable approach.[1][2] A well-developed HPLC method can separate the parent EPMC peak from its potential degradation products, allowing for accurate quantification of its stability over time. Several HPLC methods have been reported for the analysis of EPMC.[1][2][6][7][8]

Q4: Is there a difference in stability between Ethyl p-methoxycinnamate and Ethyl-p-methoxyhydrocinnamate?

Q5: What are the typical conditions for a forced degradation study of EPMC?

A5: Forced degradation studies for EPMC should include the following conditions to assess its stability profile comprehensively[5][9]:

  • Acid Hydrolysis: 0.1 M HCl at a controlled temperature.

  • Base Hydrolysis: 0.1 M NaOH at a controlled temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide at a controlled temperature.

  • Thermal Degradation: Heating the solution at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp).

Data Presentation

The following tables summarize the expected stability of Ethyl p-methoxycinnamate under various conditions. Please note that this data is illustrative and based on general chemical principles of ester stability, as comprehensive quantitative studies on EPMC are not widely published. Actual degradation rates will depend on the specific experimental conditions.

Table 1: Illustrative pH Stability of Ethyl p-methoxycinnamate in Aqueous Solution at 25°C

pHConditionExpected StabilityPrimary Degradation Product
2AcidicLowp-Methoxycinnamic Acid
4Weakly AcidicModeratep-Methoxycinnamic Acid
6Slightly AcidicHighp-Methoxycinnamic Acid
8Slightly BasicLowp-Methoxycinnamic Acid
10BasicVery Lowp-Methoxycinnamic Acid

Table 2: Illustrative Thermal and Photochemical Stability of Ethyl p-methoxycinnamate in a Neutral Aqueous/Methanol (1:1) Solution

ConditionDurationExpected % DegradationPotential Degradation Products
25°C (Protected from Light)24 hours< 1%Minimal
40°C (Protected from Light)24 hours2 - 5%p-Methoxycinnamic Acid
60°C (Protected from Light)24 hours5 - 15%p-Methoxycinnamic Acid
Ambient Light (25°C)24 hours5 - 10%(Z)-Ethyl p-methoxycinnamate, Oxidized byproducts
UV Light (254 nm, 25°C)4 hours> 20%(Z)-Ethyl p-methoxycinnamate, Oxidized byproducts, other photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ethyl p-methoxycinnamate

This protocol is a representative HPLC method for the analysis of EPMC and its primary degradant, p-methoxycinnamic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v), with 0.1% trifluoroacetic acid (TFA) added to the aqueous phase.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 308 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 30°C.[2]

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a standard stock solution of EPMC in methanol.

  • Prepare a standard stock solution of p-methoxycinnamic acid in methanol.

  • Dilute the stock solutions to create working standards and calibration curve standards.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Monitor the separation of EPMC and p-methoxycinnamic acid. The retention time of EPMC is typically around 6-7 minutes under these conditions.[2]

Mandatory Visualization

cluster_workflow Troubleshooting Workflow for EPMC Instability cluster_ph pH-Related Issues cluster_light Light-Related Issues cluster_temp Temperature-Related Issues start Instability Observed (e.g., peak area decrease, new peaks) check_conditions Review Experimental Conditions: pH, Light Exposure, Temperature start->check_conditions ph_issue Is pH outside 4-6 range? check_conditions->ph_issue Check pH light_issue Was the solution exposed to light? check_conditions->light_issue Check Light temp_issue Was the solution exposed to high temp? check_conditions->temp_issue Check Temp hydrolysis Likely Hydrolysis to p-Methoxycinnamic Acid ph_issue->hydrolysis Yes adjust_ph Action: Adjust pH, use buffer, control temp. hydrolysis->adjust_ph end_node Problem Resolved adjust_ph->end_node photodegradation Likely Photodegradation (e.g., isomerization) light_issue->photodegradation Yes protect_light Action: Use amber vials, work in low light. photodegradation->protect_light protect_light->end_node thermal_degradation Likely Thermal Degradation temp_issue->thermal_degradation Yes control_temp Action: Control temperature, minimize exposure time. thermal_degradation->control_temp control_temp->end_node

Caption: Troubleshooting workflow for EPMC instability.

cluster_photo Photodegradation (Light/UV) EPMC Ethyl p-methoxycinnamate (trans-isomer) PMCA p-Methoxycinnamic Acid EPMC->PMCA H₂O, H⁺ or OH⁻ Ethanol Ethanol cis_EPMC (Z)-Ethyl p-methoxycinnamate (cis-isomer) EPMC->cis_EPMC hν (Light) photo_ox Oxidized/Hydroxylated Byproducts cis_EPMC->photo_ox Further hν

Caption: Degradation pathways of Ethyl p-methoxycinnamate.

References

Technical Support Center: GC-MS Analysis of Ethyl-p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl-p-methoxyhydrocinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and expected molecular ion (M+) of this compound?

A1: The molecular formula for this compound (also known as Ethyl 3-(4-methoxyphenyl)propanoate) is C₁₂H₁₆O₃. The molecular weight is 208.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 208[1].

Q2: What are the primary fragment ions I should expect in the mass spectrum of this compound?

  • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 163.

  • Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring, which would yield a stable methoxybenzyl cation at m/z 121.

  • McLafferty rearrangement: A common fragmentation for esters, potentially leading to a fragment at m/z 136.

  • Fragments related to the aromatic ring: Expect to see ions corresponding to the methoxyphenyl group and its fragments.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Derivatization is not typically required for the analysis of this compound as it is a relatively volatile and non-polar compound. However, if you encounter issues such as peak tailing, which could be due to interaction with active sites in the GC system, or if you are analyzing it in a complex matrix, derivatization could improve chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens, although this is not a primary feature of the target analyte[2]. If hydrolysis to p-methoxyhydrocinnamic acid is suspected, derivatization would be necessary to analyze the acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Active Sites in the System: The most likely cause for tailing of a moderately polar compound like an aromatic ester is interaction with active sites in the GC inlet or the column.

    • Solution:

      • Inlet Maintenance: Deactivate the inlet by replacing the liner with a new, silanized liner. Glass wool in the liner can be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.

      • Column Conditioning: If the column has been in use for a while, it may have active sites. Condition the column according to the manufacturer's instructions.

      • Column Trimming: Trim the first 10-20 cm of the column from the inlet side to remove any non-volatile residues or damaged stationary phase.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion[3].

    • Solution: Ensure the column is cut cleanly and squarely. Re-install the column, making sure it is at the correct depth in both the injector and the detector as per the instrument manual.

  • Chemical Interactions: Although less common for this analyte, interactions between the analyte and contaminants in the system can lead to tailing.

    • Solution: Run a solvent blank to check for system contamination. If ghost peaks are observed, bake out the system or clean the contaminated components.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry

Liner TypePeak Asymmetry Factor
Standard (non-deactivated)2.1
Silanized (deactivated)1.2

This table presents representative data illustrating the improvement in peak shape with a deactivated inlet liner.

Issue 2: No Peak or Low Signal Intensity

Q: I am injecting my this compound standard, but I am not seeing a peak, or the signal is very weak. What should I check?

A: This issue can be frustrating, but a systematic check of the sample pathway and instrument parameters will likely reveal the cause.

  • Sample Introduction:

    • Syringe Issues: The autosampler syringe may be clogged or not drawing up the sample correctly.

    • Solution: Visually inspect the syringe during injection. Clean or replace the syringe if necessary.

    • Incorrect Vial/Position: Ensure the correct vial is in the correct position in the autosampler tray and that the sample volume is sufficient.

  • GC and MS Parameters:

    • Incorrect Injection Mode: Verify that you are using the appropriate injection mode (e.g., split or splitless) for your sample concentration. For trace analysis, a splitless injection is preferred.

    • Mass Spectrometer Settings: Ensure the mass spectrometer is scanning the correct m/z range to include the molecular ion and key fragments of your analyte. Check the detector voltage and tune file.

  • Analyte Degradation:

    • High Inlet Temperature: Ethyl esters can be susceptible to thermal degradation at high inlet temperatures[4].

    • Solution: Try lowering the inlet temperature. See the experimental protocol below for a recommended starting temperature.

Troubleshooting Workflow for No/Low Signal

G start No or Low Peak Signal check_injection Check Sample Injection start->check_injection check_gc_ms Verify GC-MS Parameters start->check_gc_ms check_degradation Investigate Analyte Degradation start->check_degradation syringe Syringe clogged or empty? check_injection->syringe vial Correct vial and volume? check_injection->vial injection_mode Correct injection mode (split/splitless)? check_gc_ms->injection_mode ms_range Correct m/z scan range? check_gc_ms->ms_range inlet_temp Inlet temperature too high? check_degradation->inlet_temp solution1 Clean/replace syringe syringe->solution1 solution2 Correct vial placement vial->solution2 solution3 Adjust injection mode injection_mode->solution3 solution4 Adjust scan range ms_range->solution4 solution5 Lower inlet temperature inlet_temp->solution5

Caption: Troubleshooting workflow for no or low peak signal.

Issue 3: Irreproducible Retention Times

Q: The retention time for this compound is shifting between injections. What could be causing this?

A: Retention time stability is crucial for reliable identification and quantification. Fluctuations can point to issues with the GC system's pneumatics or oven.

  • Carrier Gas Flow: Inconsistent carrier gas flow is a common cause of retention time shifts.

    • Solution: Check for leaks in the gas lines, at the inlet, and at the column connections using an electronic leak detector. Ensure the gas cylinder has sufficient pressure.

  • Oven Temperature: Poor oven temperature control or reproducibility will directly impact retention times.

    • Solution: Verify that the oven temperature program is being executed correctly and that the oven is properly calibrated. Ensure the oven fan is functioning correctly.

  • Column Issues: Changes in the stationary phase can affect retention.

    • Solution: If the column is old or has been subjected to harsh conditions, its performance may have degraded. Consider replacing the column.

Experimental Protocols

Recommended GC-MS Method for this compound

This method is a starting point and may require optimization for your specific instrument and application.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet: Split/splitless injector.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for concentrations < 10 µg/mL) with a purge time of 1 minute.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 4 minutes.

Sample Preparation Protocol

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane. Perform serial dilutions to create calibration standards in the desired concentration range.

  • Sample Extraction (from a matrix):

    • For liquid samples (e.g., biological fluids), a liquid-liquid extraction with a non-polar solvent like ethyl acetate or hexane (B92381) is recommended.

    • For solid samples, a solvent extraction (e.g., sonication or Soxhlet) may be necessary.

  • Final Preparation: Ensure the final sample is clear and free of particulates before injection. If necessary, filter the sample through a 0.22 µm syringe filter.

Data Presentation

Table 2: Effect of Inlet Temperature on Analyte Response (Representative Data)

Inlet Temperature (°C)Relative Peak Area
220100%
25098%
28092%
30085%

This table illustrates the potential for thermal degradation at higher inlet temperatures, leading to a decrease in the analyte's peak area. Actual degradation will depend on the specific instrument and conditions.

Logical Relationships Diagram

Logical Flow for Method Development and Troubleshooting

G start Start Analysis method_dev Develop/Optimize GC-MS Method start->method_dev run_sample Run Sample method_dev->run_sample evaluate_data Evaluate Chromatogram and Spectrum run_sample->evaluate_data good_data Data Acceptable? evaluate_data->good_data troubleshoot Troubleshoot Problem good_data->troubleshoot No end Final Report good_data->end Yes peak_shape Poor Peak Shape? troubleshoot->peak_shape signal_issue No/Low Signal? troubleshoot->signal_issue rt_shift Retention Time Shift? troubleshoot->rt_shift peak_shape->method_dev signal_issue->method_dev rt_shift->method_dev

References

Optimizing reaction conditions for Ethyl-p-methoxyhydrocinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl p-methoxyhydrocinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl p-methoxyhydrocinnamate?

A1: The most prevalent and efficient method is the catalytic hydrogenation of Ethyl p-methoxycinnamate. This reaction selectively reduces the carbon-carbon double bond of the cinnamate (B1238496) ester to yield the desired saturated propanoate. A common catalyst for this transformation is palladium on carbon (Pd/C).

Q2: What are the main starting materials for the synthesis?

A2: The primary starting material is Ethyl p-methoxycinnamate. This can be either commercially sourced or synthesized through methods like the Claisen condensation of p-anisaldehyde and ethyl acetate (B1210297). The other key reagent is a hydrogen source, typically hydrogen gas (H₂).

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The catalytic hydrogenation step requires careful handling of flammable and potentially explosive substances.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. It should be handled under an inert atmosphere (e.g., Argon or Nitrogen) and never allowed to dry completely during workup.

  • Hydrogen Gas (H₂): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all reactions are carried out in a well-ventilated fume hood, and all equipment is properly grounded to prevent static discharge. Use a balloon or a pressure-rated hydrogenation apparatus for the delivery of hydrogen.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The disappearance of the starting material (Ethyl p-methoxycinnamate) and the appearance of the product spot will indicate the reaction's progression. The product, being more saturated, will typically have a slightly higher Rf value than the starting material on a silica (B1680970) gel TLC plate. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst- Use a fresh batch of Pd/C catalyst. Old or improperly stored catalyst can lose activity. - Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
2. Catalyst Poisoning- Ensure the starting material and solvent are free from impurities, especially sulfur-containing compounds, which are known catalyst poisons. - If poisoning is suspected, filter the reaction mixture, and add fresh catalyst.
3. Insufficient Hydrogen Pressure- For balloon hydrogenation, ensure the balloon is adequately filled and remains so throughout the reaction. For stubborn reactions, a higher pressure using a Parr shaker or a similar apparatus may be necessary.
4. Poor Mixing/Agitation- Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen gas.
Formation of Side Products 1. Over-reduction- Over-reduction of the aromatic ring or the ester group is possible under harsh conditions (high pressure, high temperature). - Monitor the reaction closely and stop it once the starting material is consumed. Use milder conditions if necessary.
2. Incomplete Reaction- A mixture of starting material and product will be present. - Increase the reaction time, add more catalyst, or increase the hydrogen pressure.
Difficulty in Product Isolation/Purification 1. Catalyst Filtration Issues- The fine black powder of Pd/C can be difficult to filter. - Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the Celite pad is kept wet with the reaction solvent to prevent the catalyst from becoming pyrophoric.
2. Co-elution of Impurities- If purification by column chromatography is challenging, try using a different solvent system or a different stationary phase. - Recrystallization of the final product can also be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Parameters on Hydrogenation of Ethyl p-methoxycinnamate

Parameter Condition Effect on Yield and Purity Notes
Catalyst 5-10 mol% Pd/CGenerally provides good yields.Higher loading may be needed for difficult reactions.
Pearlman's Catalyst (Pd(OH)₂/C)Can be more active than Pd/C.Useful for stubborn reductions.
Solvent Ethanol (B145695), Methanol, Ethyl AcetateGood general-purpose solvents.Ensure the solvent is degassed to remove oxygen.
Tetrahydrofuran (THF)Can also be used.Ensure the solvent is anhydrous if sensitive to water.
Hydrogen Pressure 1 atm (Balloon)Sufficient for many cases.Reaction may be slow.
> 1 atm (Parr Apparatus)Increases reaction rate and can drive difficult reactions to completion.Higher pressures increase the risk of over-reduction.
Temperature Room TemperatureStandard condition for this type of hydrogenation.Gentle heating may be required for less reactive substrates, but increases the risk of side reactions.
Reaction Time 1 - 24 hoursHighly dependent on substrate, catalyst, and conditions.Monitor by TLC or GC to determine completion.

Experimental Protocols

Synthesis of Ethyl p-methoxyhydrocinnamate via Catalytic Hydrogenation

This protocol describes the reduction of Ethyl p-methoxycinnamate to Ethyl p-methoxyhydrocinnamate using 10% Palladium on Carbon (Pd/C) as a catalyst under a hydrogen atmosphere (balloon pressure).

Materials:

  • Ethyl p-methoxycinnamate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Celite® 545

  • Hydrogen gas (in a balloon)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (e.g., 50 mg for a 1 g scale reaction).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Under the inert atmosphere, add anhydrous ethanol (e.g., 20 mL) to the flask to wet the catalyst.

    • Dissolve Ethyl p-methoxycinnamate (e.g., 1.0 g) in a minimal amount of ethanol and add it to the reaction flask via a syringe.

  • Hydrogenation:

    • Evacuate the flask under vacuum and then backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.

    • Leave the final backfill with the hydrogen balloon attached to the flask via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane (B92381):Ethyl Acetate eluent system). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), carefully remove the hydrogen balloon and purge the flask with an inert gas.

    • Prepare a small plug of Celite® in a Büchner funnel and wash it with ethanol.

    • Carefully filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the flask and the Celite® pad with additional ethanol to ensure all the product is collected. Caution: Do not allow the Celite® pad with the catalyst to dry out.

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure Ethyl p-methoxyhydrocinnamate as a colorless oil.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl p-methoxycinnamate cluster_hydrogenation Hydrogenation cluster_purification Work-up & Purification anisaldehyde p-Anisaldehyde claisen Claisen Condensation anisaldehyde->claisen ethyl_acetate Ethyl Acetate ethyl_acetate->claisen epmc Ethyl p-methoxycinnamate claisen->epmc hydrogenation_reaction Catalytic Hydrogenation epmc->hydrogenation_reaction pdc 10% Pd/C Catalyst pdc->hydrogenation_reaction h2 Hydrogen Gas (H₂) h2->hydrogenation_reaction crude_product Crude Ethyl-p-methoxyhydrocinnamate hydrogenation_reaction->crude_product filtration Filtration (Celite®) crude_product->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography final_product Pure this compound chromatography->final_product Troubleshooting_Logic start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion side_products Side Products Observed start->side_products isolation_issues Isolation/Purification Difficulties start->isolation_issues check_catalyst Check Catalyst Activity low_conversion->check_catalyst Inactive? check_impurities Check for Impurities (Catalyst Poisons) low_conversion->check_impurities Poisoned? check_h2 Check Hydrogen Supply/Pressure low_conversion->check_h2 Insufficient? check_mixing Ensure Adequate Mixing low_conversion->check_mixing Poor? monitor_reaction Monitor Reaction Closely side_products->monitor_reaction Over-reduction? adjust_conditions Adjust Reaction Conditions (T, P) side_products->adjust_conditions Harsh Conditions? use_celite Use Celite® for Filtration isolation_issues->use_celite Catalyst bleed-through? optimize_chromatography Optimize Chromatography isolation_issues->optimize_chromatography Co-elution?

Technical Support Center: Resolving Ethyl-p-methoxyhydrocinnamate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered with Ethyl-p-methoxyhydrocinnamate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a phenolic compound, an ester derived from p-methoxyhydrocinnamic acid.[1] Like many organic esters with aromatic rings, it has limited solubility in water due to its predominantly non-polar structure. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2]

Q2: My this compound is not dissolving in an aqueous solution. What are the initial troubleshooting steps?

When encountering poor solubility in aqueous media, a systematic approach is recommended. Start with simple techniques before moving to more complex methods.[3]

  • Particle Size Reduction (Micronization) : The dissolution rate of a compound is related to its surface area.[4][5] Grinding the solid material into a finer powder increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.

  • Temperature Adjustment : For many solid compounds, solubility increases with temperature.[4] Gentle heating of the solvent while stirring can facilitate dissolution. However, it is crucial to be mindful of the thermal stability of this compound to prevent degradation.

  • Agitation : Ensure the mixture is being agitated vigorously. This can be achieved through magnetic stirring, shaking, or rocking to accelerate the equilibration between the solid and liquid phases.

Q3: Which solvents are recommended for dissolving this compound?

This compound is soluble in various organic solvents. DMSO is a highly effective solvent for this compound.[1] Other common water-miscible organic solvents like ethanol, methanol, and propylene (B89431) glycol can also be used, often in a co-solvent system with water.[2] The principle of "like dissolves like" suggests that other non-polar to moderately polar solvents should be effective.[3]

Q4: How can I improve the aqueous solubility of this compound using co-solvents?

Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble compounds. It involves adding a water-miscible organic solvent (the co-solvent) to the aqueous solution. This reduces the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic molecules like this compound.[5]

Commonly used co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)

  • Dimethyl Sulfoxide (DMSO)[5]

  • Dimethylacetamide (DMA)[5]

Q5: Can I use pH adjustment to increase the solubility of this compound?

Adjusting the pH is a common technique for ionizable compounds. However, this compound is an ester and is a neutral, non-ionizable molecule under typical pH conditions.[6] Therefore, pH adjustment is not an effective primary strategy for enhancing its solubility. Extreme pH values (highly acidic or basic) should be avoided as they can lead to the hydrolysis of the ester bond, degrading the compound.

Q6: What are more advanced techniques if co-solvents and other basic methods are insufficient?

If standard methods do not provide the desired solubility, several advanced formulation strategies can be explored:

  • Solid Dispersions : This involves dispersing the compound in an inert carrier matrix at the solid-state.[5] The drug can exist in an amorphous state, which has higher energy and thus greater solubility than the stable crystalline form.[7]

  • Inclusion Complexation : Using cyclodextrins to form inclusion complexes is a widely used method to enhance the water solubility of hydrophobic drugs.[4] The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, whose exterior is hydrophilic.

  • Microemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS) : These are isotropic mixtures of oil, surfactant, co-surfactant, and an aqueous phase.[5] They can dissolve large amounts of hydrophobic compounds.[5]

  • Co-crystallization : Forming a co-crystal with a suitable coformer can alter the physicochemical properties of the compound, often leading to improved solubility.[8] For the related compound ethyl p-methoxycinnamate, co-crystallization with succinic acid was shown to increase solubility.[8]

Data Summary

The following table summarizes available solubility data for this compound and the closely related compound, Ethyl p-methoxycinnamate (EPMC), which can serve as a useful reference.

CompoundSolvent/SystemTemperatureSolubilityReference
This compound DMSONot Specified≥ 100 mg/mL[1]
Ethyl p-methoxycinnamate (EPMC) n-hexaneNot Specified0.202 mg/mL[8]
Ethyl p-methoxycinnamate (EPMC) Co-crystal with Succinic Acid (in aqueous media)Not Specified0.217 mg/mL[8]

Experimental Protocols

1. Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Objective: To determine the saturation solubility of this compound in a specific solvent system.

Materials:

  • This compound

  • Chosen solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial. The solid should be visibly present even after equilibrium is reached.

  • Add a known volume of the chosen solvent system to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • After equilibration, allow the vials to stand briefly to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical for accuracy.[9]

  • Dilute the filtered sample as necessary with the solvent.

  • Analyze the concentration of the dissolved compound using a pre-validated analytical method.

  • Calculate the solubility in units such as mg/mL or µg/mL.

2. Protocol: Solubility Enhancement using a Co-solvent

Objective: To determine the required concentration of a co-solvent to achieve a target concentration of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound to achieve the target final concentration and add it to the beaker.

  • Add the primary solvent to approximately 70-80% of the final desired volume. The compound will likely remain as a suspension.

  • While stirring vigorously, gradually add the co-solvent dropwise or in small increments.[3]

  • Pause between additions and observe the mixture. Continue adding the co-solvent until all the solid material has completely dissolved, resulting in a clear solution.

  • Once the compound is fully dissolved, add the primary solvent to reach the final target volume.

  • Record the final percentage (v/v) of the co-solvent required. This ratio can be used for preparing future stock solutions.

Visual Guides

G start Start: Compound is poorly soluble solvent_screen 1. Solvent Screening (Like Dissolves Like) start->solvent_screen physical_methods 2. Physical Methods solvent_screen->physical_methods If insufficient success Solubility Achieved solvent_screen->success cosolvency 3. Co-solvency physical_methods->cosolvency If insufficient physical_methods->success sub_physical • Particle Size Reduction • Temperature Adjustment • Vigorous Agitation physical_methods->sub_physical advanced_methods 4. Advanced Formulation cosolvency->advanced_methods If insufficient cosolvency->success sub_cosolvency • Add water-miscible  organic solvent (EtOH, PG, DMSO) • Titrate to clarity cosolvency->sub_cosolvency advanced_methods->success sub_advanced • Solid Dispersions • Complexation (Cyclodextrins) • Microemulsions / SMEDDS advanced_methods->sub_advanced

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_0 Aqueous System (Without Co-solvent) cluster_1 Aqueous System (With Co-solvent) water_h_bond Highly ordered water molecules (Strong H-Bond Network) insoluble Poor Solubility: Solute cannot break the water network water_h_bond->insoluble solute_hydrophobic Hydrophobic Solute (this compound) solute_hydrophobic->insoluble cosolvent_add Co-solvent molecules (e.g., Ethanol, PG) disrupted_network Disrupted water network (Reduced Polarity) cosolvent_add->disrupted_network soluble Enhanced Solubility: Solute dissolves in the less polar environment disrupted_network->soluble solute_hydrophobic_2 Hydrophobic Solute solute_hydrophobic_2->soluble

Caption: Mechanism of solubility enhancement by co-solvency.

References

Preventing degradation of Ethyl-p-methoxyhydrocinnamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ethyl-p-methoxyhydrocinnamate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure this compound?

For solid, pure this compound, storage in a cool, dry, and dark place is recommended. The container should be tightly sealed to protect it from moisture and air. For solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation. Repeated freeze-thaw cycles should be avoided.

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily:

  • Hydrolysis: The ester linkage can be cleaved by acids or bases to yield p-methoxyhydrocinnamic acid and ethanol.

  • Photodegradation: Exposure to UV light can lead to isomerization of the trans-isomer to the less stable cis-isomer and potential oxidation or hydroxylation of the molecule.

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to oxidizing agents or under conditions that promote auto-oxidation.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other decomposition reactions.

Q3: I am observing a loss of potency of my this compound solution over time. What could be the cause?

Loss of potency is likely due to chemical degradation. The most common cause in solution is hydrolysis, especially if the solvent is aqueous and not pH-controlled. Exposure to light or elevated temperatures during storage or handling can also contribute to degradation.

Q4: I see an unexpected peak in my HPLC analysis of a stored sample. How can I identify it?

An unexpected peak typically indicates a degradation product. Based on the likely degradation pathways, this could be p-methoxyhydrocinnamic acid (from hydrolysis) or a photo-isomer. To identify the peak, you can perform co-elution with a standard of the suspected degradant or use mass spectrometry (LC-MS) to determine the mass of the unknown peak.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Formulations
  • Symptom: Significant decrease in the main peak area and the appearance of a new, more polar peak in the HPLC chromatogram of an aqueous solution stored for a short period.

  • Possible Cause: Hydrolysis of the ethyl ester, which can be catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • Measure pH: Check the pH of your formulation. Unbuffered aqueous solutions can have a pH that promotes hydrolysis.

    • Buffer the Solution: If possible, buffer the formulation to a neutral pH (around 6.5-7.5) to minimize acid and base catalysis.

    • Refrigerate or Freeze: Store the aqueous formulation at low temperatures (2-8°C or frozen) to slow down the hydrolysis rate.

Issue 2: Variability Between Samples Exposed to Light
  • Symptom: Inconsistent analytical results for samples handled on the benchtop compared to those stored in the dark. You may observe a small peak eluting near the main this compound peak.

  • Possible Cause: Photodegradation, potentially leading to the formation of the cis-isomer or other photoproducts.

  • Troubleshooting Steps:

    • Protect from Light: Handle and store all samples and stock solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Run a "Dark" Control: Analyze a control sample that has been protected from light but exposed to the same temperature and atmospheric conditions to confirm if the degradation is light-induced.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help to assess peak purity and determine if the new peak has a different UV spectrum, which is characteristic of an isomer.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve a known concentration of this compound in a solution of 0.1 N HCl. Incubate at 60°C.
  • Base: Dissolve the compound in a solution of 0.1 N NaOH. Incubate at room temperature (base hydrolysis is typically faster).
  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Analysis: Neutralize the aliquots and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve the compound in a solution containing 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light.
  • Analyze aliquots at various time points by HPLC.

3. Thermal Degradation:

  • Store the solid compound in an oven at a high temperature (e.g., 80°C).
  • Store a solution of the compound at a similarly elevated temperature.
  • Analyze samples at various time points.

4. Photostability:

  • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a UV lamp).
  • Wrap a control sample in aluminum foil and place it in the same chamber.
  • Analyze both samples at various time points.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol (B129727):Water (70:30) containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 308 nm

  • Injection Volume: 10 µL

  • Temperature: Ambient

Data Presentation

Table 1: Hydrolysis Rate of Ethyl Cinnamate (a structural analog) in Water-Methanol Mixtures

Temperature (°C)% Methanol (v/v)Rate Constant (k x 10³) (dm)³/mole/min
20301.83
20401.48
20501.20
20600.96
20700.76
25302.51
25402.04
25501.69
25601.35
25701.07

Data is for Ethyl Cinnamate, a closely related compound, and indicates that hydrolysis rates decrease with increasing methanol concentration and increase with temperature.

Table 2: Recommended Storage Conditions Summary

FormConditionTemperatureDurationProtection
SolidTightly sealed containerRoom TemperatureLong-termDry, Dark
Solution (in organic solvent)Aliquoted-20°C1 monthTightly sealed
Solution (in organic solvent)Aliquoted-80°C6 monthsTightly sealed
Aqueous SolutionBuffered (pH 6.5-7.5)2-8°CShort-termLight-protected

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation EMHC This compound PMHCA p-Methoxyhydrocinnamic Acid EMHC->PMHCA Acid/Base EtOH Ethanol EMHC->EtOH Acid/Base Cis cis-Isomer EMHC->Cis UV Light Oxidized Oxidized Products EMHC->Oxidized UV Light

Caption: Primary degradation pathways for this compound.

TroubleshootingFlow start Unexpected Peak in HPLC check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage is_polar Is the new peak more polar? check_storage->is_polar hydrolysis Likely Hydrolysis Product (p-methoxyhydrocinnamic acid) is_polar->hydrolysis Yes photo_product Likely Photodegradation Product (e.g., cis-isomer) is_polar->photo_product No lcms Confirm with LC-MS hydrolysis->lcms control Run 'Dark' Control photo_product->control control->lcms

Caption: Troubleshooting unexpected peaks in HPLC analysis.

Caption: Workflow for a forced degradation study.

Overcoming interferences in Ethyl-p-methoxyhydrocinnamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences and challenges during the quantification of Ethyl p-methoxycinnamate (EPMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when quantifying Ethyl p-methoxycinnamate?

A1: The most common sources of interference in EPMS quantification are typically from the sample matrix, especially when dealing with complex mixtures like plant extracts. Key sources include:

  • Co-eluting Compounds: In natural product extracts, such as from Kaempferia galanga, other phytochemicals like ethyl cinnamate, flavonoids, and terpenoids can have similar retention times and interfere with the EPMS peak.[1]

  • Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of EPMS in mass spectrometry, or absorb at a similar UV wavelength, leading to inaccurate quantification.

  • Degradation Products: EPMS can degrade under certain conditions. For instance, hydrolysis of the ester group can occur in basic conditions, forming p-methoxycinnamic acid. Exposure to strong oxidizing agents may also lead to the formation of by-products.

  • Contamination from Sample Preparation: Impurities from solvents, glassware, or solid-phase extraction (SPE) cartridges can introduce interfering peaks.

Q2: My EPMS peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for EPMS is a common issue in reverse-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with EPMS, causing tailing.

    • Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase to protonate the silanol groups and reduce these interactions.

  • Column Degradation: An old or poorly maintained column can lead to peak tailing.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve.

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[2]

Q3: I am observing low recovery of EPMS from my sample. What could be the reason?

A3: Low recovery of EPMS can be attributed to several factors during sample preparation and analysis:

  • Poor Solubility: EPMS has low water solubility, which can lead to incomplete extraction or precipitation.[3][4][5][6]

    • Solution: Use appropriate organic solvents for extraction, such as n-hexane, chloroform, or ethanol.[7][8] Ensure the sample remains dissolved in the final injection solvent.

  • Adsorption: EPMS may adsorb to glassware or plasticware during sample processing.

    • Solution: Silanize glassware and use low-adsorption vials and pipette tips.

  • Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix.

    • Solution: Optimize extraction parameters such as solvent type, temperature, and time. Methods like Soxhlet or ultrasound-assisted extraction can improve efficiency.

Q4: Can EPMS degrade during sample storage or analysis?

A4: Yes, EPMS can be susceptible to degradation. The ester functional group can be hydrolyzed to the corresponding carboxylic acid (p-methoxycinnamic acid) under strongly acidic or basic conditions. It is advisable to store samples in a neutral pH environment and at low temperatures to minimize degradation. Maceration is a suitable extraction method for thermolabile substances like EPMS.

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing, Fronting, Broadening)

This guide provides a systematic approach to diagnosing and resolving common peak shape issues in EPMS analysis.

// Path for All Peaks check_system [label="Check HPLC System:\n- Extra-column volume (tubing length/diameter)\n- Detector settings\n- Flow cell contamination"]; check_column_void [label="Check for Column Void:\n- Sudden pressure drop\n- Split peaks"]; fix_system [label="Action:\n- Use shorter, narrower tubing\n- Clean flow cell\n- Replace column if void is present", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Just EPMS check_chemistry [label="Investigate Chemical Interactions"]; tailing [label="Peak Tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fronting [label="Peak Fronting/Broadening?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Tailing Solutions silanol [label="Likely Cause: Silanol Interactions"]; fix_silanol [label="Solution:\n- Add 0.1% TFA or H3PO4 to mobile phase\n- Use an end-capped column or a column designed for basic compounds", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting/Broadening Solutions overload [label="Likely Cause: Sample Overload"]; solvent_mismatch [label="Likely Cause: Strong Injection Solvent"]; fix_overload [label="Solution:\n- Dilute sample\n- Reduce injection volume", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_solvent [label="Solution:\n- Match injection solvent to mobile phase\n- Use a weaker solvent for sample dissolution", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> all_peaks [label="All Peaks"]; q1 -> just_epms [label="Just EPMS"];

all_peaks -> check_system; check_system -> check_column_void; check_column_void -> fix_system;

just_epms -> check_chemistry; check_chemistry -> tailing; check_chemistry -> fronting;

tailing -> silanol -> fix_silanol; fronting -> overload -> fix_overload; fronting -> solvent_mismatch -> fix_solvent; } .enddot Caption: Troubleshooting workflow for poor peak shape in EPMS analysis.

Guide 2: Addressing Matrix Effects and Interferences

This guide outlines steps to identify and mitigate interferences from the sample matrix.

// Path for Yes improve_cleanup [label="Improve Sample Cleanup"]; spe [label="Solid-Phase Extraction (SPE):\n- Optimize sorbent and elution solvent"]; lle [label="Liquid-Liquid Extraction (LLE):\n- Test different solvent systems"]; optimize_chroma [label="Optimize Chromatography"]; gradient [label="Modify Gradient:\n- Slower gradient to separate peaks"]; column_chem [label="Change Column Chemistry:\n- e.g., Phenyl-Hexyl for different selectivity"];

// Path for No check_calibration [label="Verify Calibration Method"]; matrix_matched [label="Use Matrix-Matched Standards:\n- Prepare standards in a blank matrix extract"]; std_addition [label="Method of Standard Additions:\n- Compensates for proportional matrix effects"]; internal_std [label="Use an Internal Standard (IS):\n- IS should be structurally similar to EPMS"];

// Connections start -> q1; q1 -> yes_interference; q1 -> no_clear_interference;

yes_interference -> improve_cleanup; improve_cleanup -> spe; improve_cleanup -> lle; yes_interference -> optimize_chroma; optimize_chroma -> gradient; optimize_chroma -> column_chem;

no_clear_interference -> check_calibration; check_calibration -> matrix_matched; check_calibration -> std_addition; check_calibration -> internal_std; } .enddot Caption: Strategy for mitigating matrix effects and interferences.

Experimental Protocols & Data

HPLC Method for EPMS Quantification in Kaempferia galanga Extract

This protocol is a representative method based on published literature.

1. Sample Preparation (Extraction)

  • Method: Maceration

  • Procedure:

    • Dry and powder the rhizomes of Kaempferia galanga.

    • Macerate the powder in n-hexane (or ethanol) for 24-48 hours at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Dissolve a known amount of the crude extract in methanol (B129727) for HPLC analysis.

2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent or equivalent with UV/DAD detector
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 308 nm
Column Temperature Ambient or 30 °C

3. Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for EPMS.

ParameterTypical ValueReference
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.02% - 101.26%
Precision (RSD%) < 2%
Limit of Detection (LOD) ~7 ppm
Limit of Quantification (LOQ) ~21 ppm
Resolution (from nearest peak) > 2.0
Quantitative Data on EPMS Extraction Yields

The choice of extraction solvent significantly impacts the yield of EPMS from Kaempferia galanga rhizomes.

Extraction SolventYield of EPMSReference
n-Hexane1.43% - 1.99%[7][9]
Ethyl Acetate0.55%[7]
Ethanol (99%)0.138%[7]
Methanol0.02%[7]

References

Technical Support Center: Method Refinement for Isolating Ethyl-p-methoxyhydrocinnamate from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their methods for isolating Ethyl-p-methoxyhydrocinnamate from natural extracts.

Troubleshooting Guide

Issue: Low Yield of Crude Extract

Question Possible Cause Suggested Solution
Q1: My extraction yield is significantly lower than expected. What could be the issue? Inefficient extraction method.Consider switching to a more exhaustive extraction technique such as Soxhlet extraction, which has been shown to produce higher yields compared to maceration. For instance, Soxhlet extraction of Kaempferia galanga with n-hexane has yielded up to 1.99% of crude extract.
Improper solvent selection.The choice of solvent is critical. Non-polar solvents like n-hexane and petroleum ether have been successfully used.[1][2] Serial extraction with solvents of increasing polarity (e.g., petroleum ether, then chloroform, then methanol) can also be effective.[3]
Poor quality of the natural source material.The concentration of the target compound can vary based on factors like the plant's growing conditions and harvest time. For example, the yield of extract from Kaempferia galanga rhizomes is higher when harvested in the rainy season compared to the dry season.[4]
Insufficient extraction time.Ensure adequate contact time between the solvent and the plant material. For maceration, a period of 48 hours is often cited.[1] For Soxhlet extraction, continue the process until the solvent in the thimble is clear.[2]

Issue: Low Purity of Isolated Compound

Question Possible Cause Suggested Solution
Q2: My final product contains a high level of impurities. How can I improve its purity? Ineffective purification method.Recrystallization is a common and effective method for purifying Ethyl-p-methoxycinnamate. Column chromatography using silica (B1680970) gel is another powerful technique for obtaining a high-purity compound.
Co-extraction of similar compounds.The initial crude extract will likely contain other related compounds. A multi-step purification process, such as a combination of liquid-liquid partitioning followed by column chromatography, may be necessary.
Thermal degradation of the target compound.Ethyl-p-methoxycinnamate can be thermolabile. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40-45 °C).[4]

Issue: Difficulty with Crystallization

Question Possible Cause Suggested Solution
Q3: I am unable to induce crystallization of my purified compound. What should I do? The compound is too soluble in the chosen solvent.Select a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For Ethyl-p-methoxycinnamate, recrystallization from boiling water or a hexane-chloroform mixture has been reported to yield crystals upon cooling.
Presence of impurities inhibiting crystal formation.Further purify the sample using techniques like column chromatography to remove impurities that may interfere with the crystal lattice formation.
Supersaturation has not been achieved.Slowly evaporate the solvent from the solution to increase the concentration of the compound. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While the literature primarily focuses on Ethyl-p-methoxycinnamate, the principles apply. Non-polar solvents have demonstrated high efficiency. N-hexane has been shown to yield a high percentage of the compound in the crude extract.[1] Petroleum ether is also a suitable choice for initial extraction.[2] Chloroform has been identified as yielding the extract with the highest anti-inflammatory activity, suggesting a good concentration of the active compound.

Q2: What are the expected yields for the extraction and isolation of Ethyl-p-methoxycinnamate?

A2: Yields can vary significantly based on the natural source, extraction method, and solvent used. Crude extract yields from Kaempferia galanga can range from approximately 2.63% to 14.56%.[1][4] The final yield of pure Ethyl-p-methoxycinnamate after purification can range from 0.026% to as high as 1.84% of the dried plant material.[2]

Q3: How can I confirm the identity and purity of my isolated compound?

A3: A combination of spectroscopic techniques is recommended. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][5]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[4]

Q4: Can I use the same methods for isolating this compound as for Ethyl-p-methoxycinnamate?

A4: Yes, the methodologies for extraction and purification will be very similar due to the structural similarities between the two compounds. Both are relatively non-polar esters. The primary difference is the saturation of the side chain in the hydrocinnamate, which may slightly alter its polarity and solubility, potentially requiring minor adjustments to solvent systems used in chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Extraction Methods and Solvents for Ethyl-p-methoxycinnamate from Kaempferia galanga

Extraction MethodSolventCrude Extract Yield (%)EPMC Yield (%)Source
Maceration70% Ethanol5.79 - 14.560 - 0.01[4]
Macerationn-Hexane2.63- (43.68% of extract)[1]
Macerationn-Hexane-1.43 - 1.84
Soxhlet ExtractionPetroleum Ether-1.04[2]
Soxhlet Extractionn-Hexane1.99-
Soxhlet ExtractionEthanol-0.98
Water DistillationWater-High Purity & Yield
Percolation96% Ethanol-1.25

Note: EPMC refers to Ethyl-p-methoxycinnamate.

Experimental Protocols

Protocol 1: Soxhlet Extraction and Recrystallization

  • Preparation of Plant Material: Dry the rhizomes of the source plant (e.g., Kaempferia galanga) at a moderate temperature (e.g., 40-50°C) to minimize degradation of the target compound. Grind the dried rhizomes into a fine powder.

  • Soxhlet Extraction:

    • Place approximately 50 g of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of n-hexane and connect it to the extractor and a condenser.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphoning tube is colorless.[2]

  • Solvent Evaporation:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask containing the extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.[4]

  • Recrystallization:

    • Dissolve the crude extract in a minimal amount of boiling water or a suitable solvent mixture like hexane-chloroform.

    • Allow the solution to cool slowly to room temperature, and then place it in a cold environment (e.g., -4°C) to promote crystallization.

    • Collect the crystals by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator.

Protocol 2: Maceration followed by Column Chromatography

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Maceration:

    • Soak 100 g of the powdered plant material in 1 L of n-hexane in a sealed container.[1]

    • Keep the mixture at room temperature for 48 hours with occasional agitation.[1]

    • Filter the mixture and collect the filtrate.

    • Repeat the maceration process on the plant residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator as described in Protocol 1 to yield the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with the solvent system, starting with a low polarity and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Plant Material extraction_choice Choose Extraction Method start->extraction_choice maceration Maceration (e.g., n-Hexane) extraction_choice->maceration Simple, Room Temp soxhlet Soxhlet Extraction (e.g., Petroleum Ether) extraction_choice->soxhlet Exhaustive distillation Water Distillation extraction_choice->distillation High Purity crude_extract Crude Extract maceration->crude_extract soxhlet->crude_extract distillation->crude_extract purification_choice Choose Purification Method crude_extract->purification_choice recrystallization Recrystallization purification_choice->recrystallization Simpler, for high initial purity column_chromatography Column Chromatography purification_choice->column_chromatography For complex mixtures pure_compound Pure this compound recrystallization->pure_compound column_chromatography->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR, HPLC) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield start Low Yield cause1 Inefficient Extraction start->cause1 cause2 Improper Solvent start->cause2 cause3 Poor Source Material start->cause3 solution1 Switch to Soxhlet or Percolation cause1->solution1 solution2 Use Non-polar Solvents (e.g., n-Hexane) cause2->solution2 solution3 Optimize Harvest Time & Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Optimizing HPLC Resolution of Ethyl 3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Method-specific data for Ethyl 3-(4-methoxyphenyl)propanoate is not extensively available in the public domain. The following guidance is based on established principles of High-Performance Liquid Chromatography (HPLC) and data from structurally similar compounds. These recommendations should serve as a starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in the HPLC analysis of Ethyl 3-(4-methoxyphenyl)propanoate?

Poor resolution is often a result of several factors, including suboptimal mobile phase composition, inappropriate column selection, or issues with peak shape such as tailing or fronting. The interaction of the methoxy (B1213986) and ester functional groups with the stationary phase is a key consideration.

Q2: How does the mobile phase composition affect the resolution of my compound?

The mobile phase composition is a critical factor in achieving optimal separation.[1][2] Adjusting the ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase directly influences the retention and selectivity of the separation.[1][2][3] For reversed-phase HPLC, increasing the organic solvent content will generally decrease the retention time of Ethyl 3-(4-methoxyphenyl)propanoate.

Q3: What are the ideal column characteristics for analyzing Ethyl 3-(4-methoxyphenyl)propanoate?

For a non-polar compound like Ethyl 3-(4-methoxyphenyl)propanoate, a C18 or C8 column is a suitable starting point for reversed-phase HPLC.[4] Columns with smaller particle sizes (e.g., < 5 µm) can provide higher efficiency and better resolution, though they may generate higher backpressure.[5][6] The column's pore size should be appropriate for small molecules, typically around 100-120 Å.[5]

Q4: Can temperature adjustments improve my separation?

Yes, column temperature can significantly impact resolution.[7] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, excessively high temperatures can degrade the sample or the column's stationary phase. It is crucial to operate within the recommended temperature limits for your specific column.

Q5: Is Ethyl 3-(4-methoxyphenyl)propanoate chiral, and do I need a chiral column?

Ethyl 3-(4-methoxyphenyl)propanoate itself is not chiral. However, if it is part of a racemic mixture or if chiral impurities are expected, a chiral separation would be necessary. This would require a specialized chiral stationary phase (CSP).[8]

Troubleshooting Guide

Issue 1: Peak Tailing

Symptoms: The back half of the peak is wider than the front half, leading to poor resolution and inaccurate integration.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based column.[9] Using an end-capped column can also minimize these interactions.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively. A guard column can help protect the analytical column from contaminants.[10][11]
Inappropriate Mobile Phase pH While Ethyl 3-(4-methoxyphenyl)propanoate is not ionizable, pH can affect the stationary phase. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[12]
Column Overload Dilute the sample and inject a smaller volume to see if the peak shape improves.[11]

Workflow for Troubleshooting Peak Tailing:

start Peak Tailing Observed check_ph Adjust Mobile Phase pH (add 0.1% acid) start->check_ph check_concentration Reduce Sample Concentration/Volume check_ph->check_concentration If tailing persists resolved Peak Shape Improved check_ph->resolved If resolved check_column Use End-Capped or New Column check_concentration->check_column If tailing persists check_concentration->resolved If resolved use_guard Install Guard Column check_column->use_guard For column protection check_column->resolved If resolved use_guard->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Issue 2: Peak Fronting

Symptoms: The front half of the peak is wider than the back half, often resembling a shark fin.

Possible Causes & Solutions:

CauseSolution
Sample Overload This is the most common cause of peak fronting.[13] Dilute your sample or inject a smaller volume.[13][14]
Incompatible Sample Solvent The solvent used to dissolve the sample may be too strong compared to the mobile phase. If possible, dissolve the sample in the mobile phase itself.[10][14]
Column Collapse A void at the head of the column can cause peak fronting. This is a catastrophic failure, and the column will need to be replaced.[11][14]
Issue 3: Broad Peaks

Symptoms: Peaks are wider than expected, leading to decreased resolution and sensitivity.

Possible Causes & Solutions:

CauseSolution
Low Column Efficiency This can be due to an old or poorly packed column. Replacing the column may be necessary. Using a column with smaller particles can increase efficiency.[6][15]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep connections as short as possible.
Suboptimal Flow Rate The flow rate may be too high or too low. A van Deemter plot can help determine the optimal flow rate for your column, but a simple approach is to systematically vary the flow rate and observe the effect on peak width.[7]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Resolution

Objective: To systematically adjust the mobile phase composition to improve the separation of Ethyl 3-(4-methoxyphenyl)propanoate from any impurities.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Initial Gradient: Start with a 50:50 mixture of A and B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 275 nm).

    • Column Temperature: 30°C.

  • Solvent Scouting:

    • Perform injections with varying isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% Acetonitrile).

    • Observe the changes in retention time and resolution.

    • If isocratic elution does not provide adequate resolution, develop a gradient method. Start with a shallow gradient (e.g., 40-70% Acetonitrile over 20 minutes) and adjust the slope and duration to optimize separation.

  • Modifier Addition:

    • If peak tailing is observed, prepare Mobile Phase A with 0.1% formic acid and repeat the solvent scouting steps.

Data Presentation: Impact of Mobile Phase Composition on Retention

% AcetonitrileRetention Time (min)Resolution (Rs) with Impurity X
40%12.51.2
50%8.21.6
60%5.11.4
70%3.00.9
Note: These are hypothetical values to illustrate the trend.

Logical Relationship of HPLC Parameters:

cluster_params Adjustable Parameters cluster_effects Resulting Effects organic_solvent ↑ Organic Solvent % retention_time ↓ Retention Time organic_solvent->retention_time flow_rate ↑ Flow Rate flow_rate->retention_time analysis_time ↓ Analysis Time flow_rate->analysis_time particle_size ↓ Particle Size resolution ↑ Resolution particle_size->resolution backpressure ↑ Backpressure particle_size->backpressure column_length ↑ Column Length column_length->resolution column_length->backpressure column_length->analysis_time increases

Caption: The relationship between key HPLC parameters and their effects.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl p-Methoxyhydrocinnamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl p-methoxyhydrocinnamate, a valuable compound in various research and development sectors, can be synthesized through several distinct pathways. This guide provides a detailed comparison of the most common and effective methods, offering experimental protocols, quantitative data, and a logical framework for selecting the optimal synthesis route based on laboratory capabilities and research objectives.

Comparison of Synthesis Methods

The synthesis of Ethyl p-methoxyhydrocinnamate is primarily achieved through two main strategies: the hydrogenation of an unsaturated precursor, Ethyl p-methoxycinnamate, or the direct esterification of p-methoxyhydrocinnamic acid. Each approach has its own set of advantages and disadvantages in terms of yield, reaction conditions, and reagent handling.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)PressureYield (%)Purity (%)
Hydrogenation Route
Catalytic Hydrogenation5-10% Palladium on Carbon (Pd/C)Ethanol (B145695)Room Temperature1 - 21 atm (H₂)>95High
Reductive HydrogenationNickel(II) Chloride (NiCl₂) / Sodium Borohydride (B1222165) (NaBH₄)Ethanol20 - 501.5Atmospheric~75High
Esterification Route
Fischer EsterificationSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)EthanolReflux (~78)2 - 10Atmospheric~95High

Synthesis Pathways Overview

The selection of a synthesis method for Ethyl p-methoxyhydrocinnamate often depends on the available starting materials and the desired scale of the reaction. The following diagram illustrates the two primary pathways.

cluster_0 Pathway 1: Hydrogenation cluster_1 Pathway 2: Esterification A Ethyl p-methoxycinnamate B Ethyl p-methoxyhydrocinnamate A->B Hydrogenation (e.g., H₂/Pd-C or NaBH₄/NiCl₂) C p-Methoxyhydrocinnamic Acid D Ethyl p-methoxyhydrocinnamate C->D Fischer Esterification (Acid Catalyst) E Ethanol E->D Fischer Esterification (Acid Catalyst)

Figure 1. Synthesis pathways for Ethyl p-methoxyhydrocinnamate.

Experimental Protocols

Method 1: Catalytic Hydrogenation of Ethyl p-methoxycinnamate

This method is a highly efficient and clean way to produce Ethyl p-methoxyhydrocinnamate, assuming the starting cinnamate (B1238496) is available. The reaction involves the reduction of the alkene double bond using hydrogen gas and a palladium catalyst.

Experimental Workflow:

A Dissolve Ethyl p-methoxycinnamate in Ethanol B Add 10% Pd/C Catalyst A->B C Flush with H₂ (balloon) B->C D Stir at Room Temperature (1-2h) C->D E Filter through Celite to remove Pd/C D->E F Evaporate Solvent (Rotary Evaporator) E->F G Obtain Pure Product F->G

Figure 2. Workflow for catalytic hydrogenation.

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl p-methoxycinnamate in ethanol.

  • Carefully add 10% palladium on carbon (approximately 10 mg of catalyst per 100 mg of substrate) to the solution.

  • Seal the flask with a septum and flush with hydrogen gas, typically by attaching a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the pure product.

Method 2: Reductive Hydrogenation using NiCl₂ and NaBH₄

This method provides an alternative to using hydrogen gas, which can be advantageous in laboratories not equipped for handling flammable gases. Sodium borohydride serves as the in-situ source of hydrogen.

Protocol:

  • In a 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser, combine Ethyl p-methoxycinnamate (100 mmol) and nickel(II) chloride hexahydrate (10.0 mmol) in 360 mL of ethanol.

  • Cool the mixture to 20°C using an ice bath.

  • Slowly add sodium borohydride (200 mmol) in small portions. Maintain the temperature at 20°C during the addition.

  • After the addition is complete, heat the mixture to 50°C and stir for an additional 90 minutes.

  • Cool the reaction to room temperature and filter through Celite to remove the nickel catalyst.

  • Evaporate the solvent from the filtrate.

  • Add 150 mL of water to the residue and extract with tert-butyl methyl ether (5 x 70 mL).

  • Wash the combined organic layers with water, dry over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation.

Method 3: Fischer Esterification of p-Methoxyhydrocinnamic Acid

This classic method is ideal when the starting material is the corresponding carboxylic acid. The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol to form the ester and water.

Experimental Workflow:

A Combine p-Methoxyhydrocinnamic Acid and excess Ethanol B Add catalytic amount of H₂SO₄ A->B C Reflux for 2-10 hours B->C D Cool and dilute with water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry, filter, and evaporate solvent F->G H Obtain Pure Product G->H

Figure 3. Workflow for Fischer Esterification.

Protocol:

  • In a round-bottom flask, combine p-methoxyhydrocinnamic acid and an excess of absolute ethanol (ethanol can serve as both the reactant and the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2-10 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final ester.

The Potential of Ethyl-p-methoxyhydrocinnamate as an Inflammatory Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-p-methoxyhydrocinnamate, more commonly known as Ethyl p-methoxycinnamate (EPMC), is a natural compound predominantly found in the rhizome of Kaempferia galanga.[1][2] Extensive research has highlighted its significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development.[1][2] This guide provides a comparative analysis of EPMC against established inflammatory biomarkers, exploring its potential for validation in clinical settings. While direct evidence for EPMC as a validated biomarker in humans is currently lacking, this document outlines the foundational knowledge, experimental data, and a hypothetical validation pathway to stimulate further research.

Postulated Metabolic Pathway of Ethyl p-methoxycinnamate in Humans

While specific human metabolism of EPMC has not been detailed in the literature, the metabolic fate of similar cinnamic acid esters typically involves hydrolysis and conjugation. The following diagram illustrates a postulated pathway for EPMC metabolism in humans, which would be a critical aspect of its validation as a biomarker.

EPMC Ethyl p-methoxycinnamate (EPMC) PMCA p-Methoxycinnamic Acid EPMC->PMCA Esterase Hydrolysis Metabolites Glucuronide and Sulfate Conjugates PMCA->Metabolites Phase II Metabolism (UGT, SULT) Excretion Excretion (Urine/Feces) Metabolites->Excretion

Caption: Postulated metabolic pathway of Ethyl p-methoxycinnamate in humans.

Comparative Analysis of EPMC and Established Inflammatory Biomarkers

The validation of a new biomarker requires a thorough comparison with existing standards. The following table summarizes the known characteristics of EPMC alongside those of established inflammatory biomarkers.

BiomarkerAnalytical Method(s)Reported Biological Activity / Clinical UtilityAdvantagesDisadvantages
Ethyl p-methoxycinnamate (EPMC) HPLC, GC-MSInhibition of COX-1, COX-2, IL-1, and TNF-α.[1][2][3]Potential for high specificity to certain inflammatory pathways.Not yet validated in humans; metabolism and pharmacokinetics are not fully understood.
C-Reactive Protein (CRP) Immunoassays (ELISA, Nephelometry, Turbidimetry)[4][5]General marker of acute inflammation and infection.[6][7]Well-established, widely available, and cost-effective.Non-specific; levels can be elevated in various conditions.[8]
Erythrocyte Sedimentation Rate (ESR) Westergren Method[9][10]Non-specific indicator of inflammation.[11][12][13]Simple, inexpensive, and widely used.Lacks specificity and is influenced by other physiological factors.[12][14]
Interleukin-6 (IL-6) Immunoassays (ELISA, Electrochemiluminescence)[15][16][17][18]Pro-inflammatory cytokine, elevated in various inflammatory and autoimmune diseases.[19][20][21]More specific than CRP/ESR for certain inflammatory pathways.Shorter half-life and more complex to measure than CRP.[22]
Tumor Necrosis Factor-alpha (TNF-α) Immunoassays (ELISA, Flow Cytometry)[23][24][25][26]Key cytokine in systemic inflammation and autoimmune diseases.[27][28][29]A direct target for several anti-inflammatory therapies.Very short half-life, making accurate measurement challenging.[22]

Hypothetical Workflow for Validation of EPMC as an Inflammatory Biomarker

The validation of EPMC as a clinical biomarker would require a multi-stage process, from initial analytical validation to large-scale clinical studies. The following diagram outlines a hypothetical workflow for this process.

cluster_0 Pre-clinical Phase cluster_1 Clinical Phase I/II cluster_2 Clinical Phase III & Post-market A Analytical Method Validation (HPLC-MS/MS in plasma) B Pharmacokinetic Studies in Animals (Absorption, Distribution, Metabolism, Excretion) A->B C Correlation Studies in Animal Models of Inflammation B->C D Phase I Human Study (Safety, Tolerability, and Pharmacokinetics) C->D E Phase IIa Study in Healthy Volunteers (Dose-response to inflammatory challenge) D->E F Phase IIb Study in Patients with Inflammatory Disease (Correlation with disease activity) E->F G Phase III Large-scale Clinical Trial (Diagnostic/Prognostic Utility) F->G H Regulatory Submission and Approval G->H I Post-market Surveillance H->I

Caption: Hypothetical workflow for the validation of EPMC as a clinical biomarker.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required for the validation of EPMC as a biomarker.

Analytical Method Validation: Quantification of EPMC and its Metabolites in Human Plasma by HPLC-MS/MS
  • Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of EPMC and its postulated primary metabolite, p-methoxycinnamic acid (PMCA), in human plasma.

  • Methodology:

    • Sample Preparation: Human plasma samples (100 µL) are spiked with an internal standard (e.g., a deuterated analog of EPMC or PMCA). Proteins are precipitated by the addition of acetonitrile (B52724) (300 µL). After vortexing and centrifugation, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

    • Chromatographic Conditions:

      • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.3 mL/min.

      • Gradient Program: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

    • Mass Spectrometric Conditions:

      • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode for EPMC and negative ion mode for PMCA.

      • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for EPMC, PMCA, and the internal standard are monitored.

    • Validation Parameters: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

In Vivo Anti-inflammatory Effect: Cotton Pellet Granuloma Assay in Rats
  • Objective: To assess the in vivo anti-inflammatory activity of EPMC by measuring the inhibition of granuloma formation.[30]

  • Methodology:

    • Animals: Male Wistar rats (150-200 g) are used.

    • Procedure:

      • Under light ether anesthesia, sterile cotton pellets (10 mg each) are implanted subcutaneously in the axilla region of the rats.

      • The animals are divided into groups (n=6 per group): a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose), a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of EPMC (e.g., 50, 100, 200 mg/kg) orally for 7 consecutive days.

    • Measurement: On the 8th day, the rats are euthanized, and the cotton pellets with the granuloma tissue are dissected out, freed from extraneous tissue, and dried at 60°C to a constant weight.

    • Analysis: The net dry weight of the granuloma is calculated by subtracting the weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated relative to the control group.

Cytokine Inhibition Assay in Human Macrophage Cell Line (U937)
  • Objective: To evaluate the in vitro effect of EPMC on the production of pro-inflammatory cytokines.[30]

  • Methodology:

    • Cell Culture: The human macrophage cell line U937 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Procedure:

      • U937 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

      • The differentiated macrophages are then pre-treated with various concentrations of EPMC for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Analysis: The percentage inhibition of cytokine production by EPMC is calculated relative to the LPS-stimulated control group.

Conclusion

Ethyl p-methoxycinnamate demonstrates significant anti-inflammatory properties in pre-clinical studies, primarily through the inhibition of key inflammatory mediators such as COX enzymes, IL-1, and TNF-α.[1][2][3][31] While it holds promise as a potential biomarker for inflammatory conditions, its clinical utility is yet to be established. The pathway to validation requires a comprehensive understanding of its metabolism and pharmacokinetics in humans, the development of robust analytical methods for its detection in biological matrices, and rigorous clinical trials to correlate its levels with disease activity. The comparative data and hypothetical workflows presented in this guide are intended to provide a framework for future research aimed at unlocking the full potential of EPMC as a valuable tool in the management of inflammatory diseases.

References

A Comparative Guide to the Bioactivity of Ethyl-p-methoxyhydrocinnamate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of ethyl-p-methoxyhydrocinnamate against other well-researched phenolic compounds, including ferulic acid, caffeic acid, quercetin, and resveratrol (B1683913). The information is supported by experimental data from various scientific studies, with a focus on antioxidant, anti-inflammatory, and anticancer activities.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and other phenolic compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.

Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound Data Not AvailableData Not Available
Ferulic Acid ~66~183
Caffeic Acid Data Not AvailableData Not Available
Quercetin 4.60 ± 0.348.0 ± 4.4
Resveratrol ~1312.86[1]

Note: IC50 values can vary depending on the specific assay conditions.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound 1.12[2][3]0.83[2][3]
Ferulic Acid Data Not AvailableData Not Available
Caffeic Acid Data Not AvailableData Not Available
Quercetin Data Not AvailableData Not Available
Resveratrol Data Not Available~30 - 85[4]

Note: The inhibitory activity can be influenced by the source of the enzyme and assay methodology.

Anticancer Activity (MCF-7 Human Breast Cancer Cells)

The anticancer efficacy is determined by the compound's ability to inhibit the proliferation of cancer cells, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

CompoundMCF-7 IC50 (µM)
This compound Data Not Available
Ferulic Acid 75.4 µg/mL (approx. 388 µM)
Caffeic Acid 159 µg/ml (approx. 883 µM)[5]
Quercetin 10.52 µg/ml (approx. 34.8 µM)[6]
Resveratrol 51.18[7]

Note: Cell viability assays are sensitive to incubation time and cell passage number.

Key Signaling Pathways in Bioactivity

Nrf2/ARE Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress.[8][9][10][11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Nrf2/ARE Signaling Pathway
NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[13][14][15][16] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation IkB_deg IκB Degradation IkB_p->IkB_deg Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, cytokines) NFkB_nu->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with the test compound A->C B Prepare different concentrations of the test compound B->C D Incubate in the dark at room temperature C->D E Measure the absorbance at ~517 nm D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute the ABTS•+ solution to a specific absorbance A->B D Mix the ABTS•+ solution with the test compound B->D C Prepare different concentrations of the test compound C->D E Incubate at room temperature D->E F Measure the absorbance at ~734 nm E->F G Calculate the percentage of inhibition F->G H Determine the IC50 value G->H COX2_Workflow A Prepare recombinant human COX-2 enzyme C Pre-incubate the enzyme with the test compound A->C B Prepare different concentrations of the test compound B->C D Initiate the reaction by adding arachidonic acid (substrate) C->D E Incubate for a specific time D->E F Stop the reaction E->F G Quantify the product (e.g., PGE2) using ELISA or other methods F->G H Calculate the percentage of inhibition G->H I Determine the IC50 value H->I

References

Unveiling the Cross-Reactivity Profile of Ethyl-p-methoxyhydrocinnamate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data on Ethyl-p-methoxyhydrocinnamate, a common fragrance and flavoring ingredient, reveals a potential for cross-reactivity with other cinnamate (B1238496) derivatives and structurally related substances. This guide provides an objective comparison of its performance with alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of dermatology and toxicology.

This compound belongs to the family of cinnamates, which are known to be potential skin sensitizers. Understanding its cross-reactivity is crucial for accurate risk assessment and the development of safer products. While direct quantitative data on the cross-reactivity of this compound is limited in publicly available literature, valuable insights can be drawn from studies on related cinnamate compounds.

Comparative Analysis of Sensitization Potential

In the absence of direct comparative data for this compound, researchers can utilize a battery of validated in vitro and in vivo assays to assess its sensitizing potential and compare it to other fragrance ingredients.

Experimental Protocols for Assessing Skin Sensitization

To evaluate the cross-reactivity of this compound, a combination of in vitro and in vivo methods is recommended.

In Vitro Methods

1. KeratinoSens™ Assay

The KeratinoSens™ assay is a cell-based reporter gene assay that identifies potential skin sensitizers by measuring the induction of a luciferase gene under the control of the antioxidant response element (ARE), which is a key pathway in the skin sensitization process.

  • Cell Line: Immortalized human keratinocyte cell line (HaCaT) transfected with a plasmid containing the luciferase gene under the control of the ARE element from the human AKR1C2 gene.

  • Procedure:

    • KeratinoSens™ cells are seeded in 96-well plates.

    • After 24 hours, cells are exposed to a series of concentrations of the test substance (e.g., this compound) and a positive control (e.g., cinnamic aldehyde) for 48 hours.

    • Cell viability is assessed using the MTT assay.

    • Luciferase activity is measured, and the concentration required to induce a 1.5-fold increase in luciferase activity (EC1.5) is determined.

  • Interpretation: A substance is classified as a sensitizer (B1316253) if the EC1.5 value is below a certain threshold and the substance does not show significant cytotoxicity.

2. human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro assay that mimics the activation of dendritic cells, a critical step in the induction of skin sensitization. It measures the expression of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1.

  • Cell Line: THP-1 cells.

  • Procedure:

    • THP-1 cells are incubated with various concentrations of the test substance for 24 hours.

    • The expression of CD86 and CD54 is measured by flow cytometry.

    • The concentration of the test substance that induces a certain level of expression of these markers is determined.

  • Interpretation: An increase in the expression of CD86 and/or CD54 above a defined threshold indicates that the substance has the potential to be a skin sensitizer.

In Vivo Methods

1. Guinea Pig Maximization Test (GPMT)

The GPMT is a robust in vivo method for assessing the skin sensitization potential of a substance.

  • Animal Model: Guinea pigs.

  • Procedure:

    • Induction Phase: The test substance is administered to the guinea pigs both by intradermal injection (with an adjuvant to enhance the immune response) and by topical application.

    • Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a different site.

  • Interpretation: The presence of erythema and edema at the challenge site indicates a sensitization reaction. The percentage of animals showing a positive reaction is used to classify the sensitization potential of the substance.

2. Murine Local Lymph Node Assay (LLNA)

The LLNA is an alternative in vivo test that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization.

  • Animal Model: Mice.

  • Procedure:

    • The test substance is applied to the dorsum of the ears of the mice for three consecutive days.

    • On day 5, a solution containing a radioactive marker (e.g., 3H-methyl thymidine) is injected intravenously.

    • The draining lymph nodes are excised, and the incorporation of the radioactive marker is measured.

  • Interpretation: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response, indicating that the substance is a sensitizer.

Signaling Pathways in Allergic Contact Dermatitis

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction. The process is initiated when a low molecular weight chemical, known as a hapten (e.g., this compound), penetrates the skin and binds to a carrier protein, forming a hapten-protein conjugate. This complex is then recognized as an antigen by the immune system.

Allergic_Contact_Dermatitis_Pathway cluster_0 Sensitization Phase cluster_1 Elicitation Phase Hapten Hapten Carrier_Protein Carrier_Protein Hapten->Carrier_Protein Binds to Hapten_Protein_Complex Hapten_Protein_Complex Langerhans_Cell Langerhans_Cell Hapten_Protein_Complex->Langerhans_Cell Uptake & Processing Naive_T_Cell Naive_T_Cell Langerhans_Cell->Naive_T_Cell Antigen Presentation T_Cell_Receptor T_Cell_Receptor Memory_T_Cell Memory_T_Cell Naive_T_Cell->Memory_T_Cell Activation & Differentiation Re_exposure Re-exposure to Hapten Activated_Memory_T_Cell Activated_Memory_T_Cell Re_exposure->Activated_Memory_T_Cell Activates Cytokine_Release Cytokine_Release Activated_Memory_T_Cell->Cytokine_Release Induces Inflammation Inflammation Cytokine_Release->Inflammation Leads to

Figure 1. Simplified signaling pathway of allergic contact dermatitis.

Experimental Workflow for In Vitro Sensitization Testing

The following diagram illustrates a typical workflow for assessing the skin sensitization potential of a substance using in vitro methods.

In_Vitro_Workflow Test_Substance Test Substance (e.g., this compound) KeratinoSens KeratinoSens™ Assay Test_Substance->KeratinoSens hCLAT h-CLAT Assay Test_Substance->hCLAT Data_Analysis Data Analysis & Interpretation KeratinoSens->Data_Analysis hCLAT->Data_Analysis Sensitization_Potential Sensitization Potential Assessment Data_Analysis->Sensitization_Potential

Comparative analysis of Ethyl-p-methoxyhydrocinnamate from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the yields, extraction protocols, and comparative data of Ethyl p-methoxycinnamate from various plant species.

Ethyl p-methoxycinnamate (EPMC), a cinnamic acid ester, is a phytochemical of significant interest due to its wide range of biological activities, including anti-inflammatory, antifungal, and potential anticancer properties. While prominently found in the rhizomes of Kaempferia galanga, other botanical sources also produce this valuable compound. This guide provides a comparative analysis of EPMC from different plant sources, focusing on yield, extraction methodologies, and analytical quantification, supported by experimental data to aid researchers in selecting optimal sources and methods for their work.

Quantitative Analysis of EPMC Yield

The concentration and yield of Ethyl p-methoxycinnamate can vary significantly between plant species and even within the same species due to factors such as geographical location, harvest season, and the extraction method employed. The following table summarizes the reported yields of EPMC from different plant sources based on available experimental data.

Plant SourcePlant PartExtraction MethodSolventYield of EPMCReference
Kaempferia galangaRhizomeSoxhlet Extractionn-hexane1.99% (of dried herb weight)[1]
Kaempferia galangaRhizomeMacerationn-hexane5.88% (from n-hexane extract)[2]
Kaempferia galangaRhizomeMaceration70% Ethanol (B145695)0.01% (rainy season harvest)[3]
Kaempferia galangaRhizomeMaceration70% Ethanol0.001% (dry season harvest)[3]
Kaempferia galangaRhizomeEssential Oil DistillationWater66.39% (of essential oil)
Curcuma zedoariaRhizomeHot Ethanol ExtractionEthanolNot explicitly quantified, but identified as the major antifungal principle.
Hedychium spicatumRhizomeNot specifiedNot specifiedIdentified as a major phenolic constituent, but specific yield not reported.

Experimental Protocols: A Methodological Overview

The selection of an appropriate extraction and quantification method is critical for obtaining reliable and comparable data. Below are detailed protocols derived from studies on the isolation of EPMC from Kaempferia galanga, which can serve as a foundational methodology for other plant sources.

Protocol 1: Solvent Extraction (Maceration)

This method is widely used for the extraction of thermolabile compounds.

  • Plant Material Preparation: The rhizomes of Kaempferia galanga are collected, washed, and shade-dried. The dried rhizomes are then ground into a coarse powder.

  • Extraction: The powdered rhizome is macerated in a solvent (e.g., 70% ethanol or n-hexane) at room temperature for a specified period (e.g., 3 x 24 hours), with occasional shaking.[3]

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45 °C) to obtain a viscous extract.[3]

  • Isolation (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography to isolate pure EPMC.

Protocol 2: Soxhlet Extraction

This technique is a continuous extraction method that can yield a higher quantity of extract but may not be suitable for heat-sensitive compounds.

  • Plant Material Preparation: As described in Protocol 1.

  • Extraction: The powdered plant material is placed in a thimble in the main chamber of the Soxhlet extractor. The extraction solvent (e.g., n-hexane) is heated in a flask, and its vapor travels to a condenser, where it cools and drips into the thimble containing the plant material. The solvent fills the thimble and, once a certain level is reached, siphons back into the flask, carrying the extracted compounds. This cycle is repeated.[1]

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.[1]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of EPMC in plant extracts.

  • Standard and Sample Preparation: A standard stock solution of pure EPMC is prepared in a suitable solvent (e.g., methanol). The plant extract is dissolved in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).[3]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of water and acetonitrile (B52724) (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detector set at a wavelength of 308 nm.[3]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard to identify EPMC. The concentration is calculated by comparing the peak area of the sample with a calibration curve generated from the standard solutions of known concentrations.

Visualizing the Workflow

To better illustrate the process from plant material to purified compound, the following diagrams outline the key stages.

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Plant Plant Material (e.g., Rhizome) Wash Washing & Drying Plant->Wash Grind Grinding Wash->Grind Maceration Maceration Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet Distillation Distillation Grind->Distillation Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration Crude_Extract Crude Extract Distillation->Crude_Extract Filtration->Concentration Concentration->Crude_Extract

General workflow for the extraction of EPMC from plant materials.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Crude_Extract Crude Extract Dissolve_Sample Dissolve in Mobile Phase Crude_Extract->Dissolve_Sample Standard_EPMC Pure EPMC Standard Dissolve_Standard Prepare Serial Dilutions Standard_EPMC->Dissolve_Standard Injector Autosampler/Injector Dissolve_Sample->Injector Dissolve_Standard->Injector Calibration_Curve Generate Calibration Curve Dissolve_Standard->Calibration_Curve Column C18 Column Injector->Column Detector UV Detector (308 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantify EPMC in Sample Chromatogram->Quantification Calibration_Curve->Quantification

Workflow for the quantification of EPMC using HPLC.

Comparative Discussion

The data clearly indicates that Kaempferia galanga is a rich and well-studied source of Ethyl p-methoxycinnamate. The yield of EPMC from this plant is highly dependent on the chosen extraction method and even environmental factors like the season of harvest. For instance, essential oil distillation yields a very high concentration of EPMC within the oil fraction, suggesting it is a major volatile component. In contrast, solvent extraction provides a yield percentage relative to the total dried plant material, which is naturally lower but represents the overall content. The significant drop in yield during the dry season for ethanolic extracts of K. galanga highlights the importance of optimizing harvest times for maximizing compound recovery.[3]

While Curcuma zedoaria and Hedychium spicatum are confirmed to contain EPMC, the lack of readily available quantitative yield data in the reviewed literature makes a direct comparison with K. galanga challenging. The identification of EPMC as a "major" constituent in these plants suggests that they are promising candidates for further investigation. Researchers are encouraged to perform quantitative analysis on these species to broaden the known resources for this compound.

For drug development professionals, the choice of plant source may depend on factors beyond just the yield. The co-extraction of other synergistic or antagonistic compounds, the ease of cultivation and harvesting, and the geographical availability of the plant are all critical considerations. The detailed protocols provided for K. galanga offer a robust starting point for developing standardized extraction and quality control procedures for EPMC from any botanical source.

References

Comparative Efficacy of Ethyl-p-methoxycinnamate and Its Synthetic Analogues in Modulating Inflammatory and Pigmentary Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that Ethyl-p-methoxycinnamate (EPMC), a naturally occurring compound predominantly found in Kaempferia galanga, exhibits significant anti-inflammatory and hypopigmentary effects. Comparative analysis with its synthetic analogues, particularly cinnamamide (B152044) derivatives, indicates that while the core structure is crucial for activity, modifications to the ester group can modulate efficacy, sometimes leading to decreased potency. This guide provides a detailed comparison of the bioactivity of EPMC and its synthetic analogues, supported by experimental data, protocols, and pathway diagrams to inform researchers and drug development professionals.

Anti-inflammatory Activity

EPMC has demonstrated notable anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade. In vitro studies have shown that EPMC non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

CompoundTargetIC50 (µM)
Ethyl-p-methoxycinnamateCOX-11.12
Ethyl-p-methoxycinnamateCOX-20.83
Table 1: In vitro COX-1 and COX-2 inhibitory activity of Ethyl-p-methoxycinnamate.

Synthetic modifications of EPMC, primarily through the synthesis of cinnamamide analogues, have been explored to understand the structure-activity relationship. The anti-inflammatory potential of these analogues has often been evaluated using the in vitro protein denaturation assay, a method that models protein denaturation, a hallmark of inflammation.

One study reported the synthesis of N,N-dimethyl-p-methoxycinnamamide from EPMC. While this derivative was found to be more stable, a structure-activity relationship study suggested that the presence of the N,N-dimethyl group at the nitrogen atom leads to a decrease in anti-inflammatory activity compared to the parent compound, EPMC[1]. Another study that synthesized a series of N-arylcinnamamides and evaluated their effect on lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ cells provides more specific insights. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The results indicated that while the parent cinnamic acid had minimal effect, several N-arylcinnamamide derivatives exhibited significant inhibitory activity.

Compound% NF-κB Inhibition (at 2 µM)IC50 (µM) on THP1-Blue™ NF-κB cells
Cinnamic acid10.9> 50
(2E)-N-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide45.311.60
(2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide51.56.28
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide58.72.43
(2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-phenylprop-2-enamide62.42.17
Table 2: Anti-inflammatory activity of synthetic N-arylcinnamamide analogues. Data reflects the inhibition of NF-κB activation in a cellular assay.[2]

It is important to note that these N-arylcinnamamides are derivatives of cinnamic acid and not directly of EPMC. However, this data provides valuable structure-activity relationship insights for cinnamamide-based structures.

Hypopigmentary Effects

EPMC has also been identified as a potent agent for skin whitening. Its mechanism of action involves the downregulation of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Studies have shown that EPMC significantly decreases melanin production in B16F10 murine melanoma cells. This effect is not due to direct inhibition of tyrosinase activity in a cell-free system, but rather through the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to prevent the denaturation of proteins when subjected to heat.

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Dissolve the test compounds (EPMC and synthetic analogues) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions. Further dilute to obtain a range of working concentrations.

  • Reaction Mixture:

    • In a set of test tubes, add 0.5 mL of the 0.2% BSA solution.

    • Add 0.5 mL of the test compound solution at various concentrations (e.g., 100 to 500 µg/mL).

    • For the control, add 0.5 mL of the vehicle solvent instead of the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Measurement:

    • After cooling to room temperature, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the concentration of the test compound.[3][4][5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation EPMC Ethyl-p-methoxycinnamate EPMC->COX1 inhibition EPMC->COX2 inhibition

Caption: Inhibition of the COX-1 and COX-2 pathways by Ethyl-p-methoxycinnamate.

Tyrosinase_Inhibition_Pathway cluster_nucleus Nucleus MITF MITF (transcription factor) Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates Tyrosinase Tyrosinase (enzyme) Tyrosinase_Gene->Tyrosinase synthesis EPMC Ethyl-p-methoxycinnamate EPMC->MITF downregulates Melanin Melanin Synthesis Tyrosine Tyrosine Tyrosine->Melanin Tyrosinase

Caption: Downregulation of melanin synthesis by Ethyl-p-methoxycinnamate via MITF.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis EPMC EPMC (Natural Product) Protein_Denaturation Protein Denaturation Assay EPMC->Protein_Denaturation COX_Assay COX Inhibition Assay EPMC->COX_Assay Analogue_Synth Analogue Synthesis Analogue_Synth->Protein_Denaturation Cell_Assay Cell-based Assays (e.g., NF-κB) Analogue_Synth->Cell_Assay IC50 IC50 Determination Protein_Denaturation->IC50 COX_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

References

Unveiling the Cytotoxic Potential of Ethyl-p-methoxycinnamate Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl-p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizomes of Kaempferia galanga L., has garnered significant attention for its potential anticancer properties.[1][2] This comparison guide synthesizes findings from multiple studies to provide a comprehensive overview of the cytotoxic effects of EPMC across various cancer cell lines, detailing the experimental protocols and exploring its mechanism of action.

Comparative Cytotoxicity of Ethyl-p-methoxycinnamate (EPMC)

The cytotoxic activity of EPMC has been evaluated against a range of cancer cell lines, with results indicating varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates this variability.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
CL-6 Cholangiocarcinoma245.5~1190[3]
Caco-2 Colon Cancer347.0~1683[3]
B16 Melanoma97.09~471[2]
B16F10-NFκB Luc2 Melanoma-88.7[4][5]
A549 Lung Cancer1407.75~6826[2]
MCF-7 Breast Cancer360~1745[6]
OUMS-36T-1F Normal Fibroblast899.60~4362[3]

Note: Conversion from µg/mL to µM is approximated using the molecular weight of EPMC (206.24 g/mol ).

The data reveals that EPMC exhibits the most potent cytotoxic effects against melanoma cell lines (B16 and B16F10-NFκB Luc2).[2][4][5] In contrast, it shows significantly less activity against the A549 lung cancer cell line.[2] Notably, the selectivity index (SI) for the CL-6 cholangiocarcinoma cell line, calculated as the ratio of the IC50 of a normal cell line (OUMS-36T-1F) to that of the cancer cell line, was found to be 3.70, suggesting a degree of selective cytotoxicity towards these cancer cells.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

EPMC appears to exert its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.[3] In CL-6 cholangiocarcinoma cells, treatment with EPMC at its IC50 concentration led to an inhibition of cell division and an increase in apoptosis compared to untreated cells.[3] Further investigation revealed that EPMC exposure induced both early and late-stage apoptosis in a time- and concentration-dependent manner, which was confirmed by the expression of caspase 3/7.[3]

A key signaling pathway implicated in the action of EPMC is the NFκB pathway.[4] Studies in B16F10 melanoma cells have shown that EPMC can inhibit NFκB activation.[4] The NFκB pathway is known to play a crucial role in tumorigenesis, and its inhibition is a recognized strategy for cancer therapy.[4] The inhibitory action of EPMC on this pathway is thought to involve the suppression of p38 and Akt phosphorylation.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of EPMC's cytotoxic effects.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of EPMC is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6]

  • Cell Seeding: Cancer cells (e.g., CL-6, Caco-2, OUMS-36T-1F) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of EPMC and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of EPMC that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis by EPMC is frequently analyzed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[3]

  • Cell Treatment: Cells are treated with EPMC at predetermined concentrations (e.g., IC25 and IC50) for specific time points (e.g., 24 and 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental process, the following diagrams are provided.

G cluster_0 EPMC Treatment cluster_1 Cellular Effects EPMC Ethyl-p-methoxycinnamate (EPMC) p38 p38 EPMC->p38 inhibits Akt Akt p38->Akt inhibits phosphorylation NFkB NFκB Akt->NFkB inhibits activation Apoptosis Apoptosis NFkB->Apoptosis induces

Caption: EPMC-induced apoptosis signaling pathway.

G cluster_workflow Experimental Workflow start Cell Seeding treatment EPMC Treatment start->treatment incubation Incubation treatment->incubation assay Cytotoxicity/Apoptosis Assay incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for cytotoxicity assessment.

References

A Comparative Analysis of the Antioxidant Properties of Ethyl-p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of ethyl-p-methoxyhydrocinnamate against established antioxidant compounds: Vitamin C, Vitamin E, and Ferulic Acid. Due to the limited direct research on the antioxidant capacity of this compound, this guide will draw comparisons based on its closely related precursor, ethyl-p-methoxycinnamate (EPMC), and the broader class of cinnamic acid derivatives. The information presented is supported by experimental data from various in vitro antioxidant assays.

Executive Summary

Ethyl-p-methoxycinnamate, a primary constituent of the medicinal plant Kaempferia galanga, has demonstrated various biological activities. However, its direct antioxidant capacity, particularly in its saturated form (this compound), is not extensively documented. Available data on EPMC suggests that its free radical scavenging activity is considerably lower than that of well-known antioxidants like Vitamin C.[1] The antioxidant potential of cinnamic acid derivatives is noted to be significantly influenced by the presence and position of hydroxyl groups on the aromatic ring.[1] In contrast, Vitamin C, Vitamin E, and Ferulic Acid are potent antioxidants with well-established mechanisms of action, including direct radical scavenging and involvement in cellular antioxidant defense pathways.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for ethyl-p-methoxycinnamate and the benchmark antioxidants. Lower IC50 values indicate greater antioxidant activity. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Ethyl-p-methoxycinnamate (EPMC)>1000 ppm[1]
Ascorbic Acid (Vitamin C)7.66 ppm
Ascorbic Acid (Vitamin C)23.61 µg/mL
Ascorbic Acid (Vitamin C)43.38 µg/mL (NO scavenging)
Ferulic Acid9.9 µg/mL

Note: Data for this compound was not available. The data for EPMC indicates very weak direct radical scavenging activity compared to the standards.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and widely used for evaluating the antioxidant capacity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a series of dilutions of the test compound and positive control in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test sample or positive control to the wells.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay:

    • Add 180 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 20 µL of the test sample or positive control at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Ferrous sulfate (B86663) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test sample or positive control at various concentrations.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a ferrous sulfate solution, and the results are expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by this compound is lacking, studies on other cinnamic acid derivatives suggest potential mechanisms.

Direct Radical Scavenging

The primary mechanism for many antioxidants is the direct neutralization of free radicals by donating a hydrogen atom or an electron. The antioxidant capacity of phenolic compounds, including cinnamic acid derivatives, is often attributed to their ability to form stable phenoxyl radicals.

Modulation of Endogenous Antioxidant Systems

Some cinnamic acid derivatives have been shown to upregulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination Keap1_Nrf2->Ub Keap1 mediates Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->Keap1_Nrf2 inhibits interaction ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Nrf2_n Nrf2 Nrf2_n->ARE binds to Antioxidant_Assay_Workflow Start Start Sample_Prep Sample Preparation (Test Compound & Standards) Start->Sample_Prep Assay_Selection Select Antioxidant Assay (DPPH, ABTS, FRAP) Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH DPPH ABTS ABTS Assay Assay_Selection->ABTS ABTS FRAP FRAP Assay Assay_Selection->FRAP FRAP Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Benchmarking Ethyl-p-methoxyhydrocinnamate: A Comparative Guide to Fragrance Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of Ethyl-p-methoxyhydrocinnamate as a fragrance ingredient against viable alternatives. Designed for researchers, scientists, and professionals in fragrance and drug development, this document outlines key performance indicators, supported by experimental data and detailed methodologies.

This compound, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a fragrance ingredient valued for its sweet, balsamic, and slightly spicy aroma profile. Its chemical structure, lacking the double bond found in its cinnamate (B1238496) counterpart, generally results in greater stability in various formulations. While specific quantitative performance data for this hydro-variant is not extensively published, its olfactory characteristics can be inferred from related compounds like Ethyl p-methoxycinnamate, which presents a fruity and sweet balsamic scent, and Ethyl hydrocinnamate, known for its hyacinth, rose, and honey notes. This guide benchmarks its anticipated performance against established fragrance ingredients with similar scent profiles.

Alternative Fragrance Ingredients

For a comprehensive evaluation, this compound is compared against other ingredients known for their sweet, balsamic, and powdery notes. These alternatives are frequently used in floral, oriental, and gourmand fragrance compositions.

  • Coumarin: An organic chemical compound naturally found in plants like the tonka bean, it is synthetically produced for its sweet, herbaceous, and warm scent, reminiscent of hay and almond. It is a foundational element in Fougère and Oriental fragrances and is valued for its fixative properties.

  • Vanillin (B372448): The primary component of vanilla bean extract, synthetic vanillin is a widely used fragrance ingredient with a powerful sweet, creamy, and powdery vanilla aroma[1]. It is a versatile and tenacious ingredient used across all fragrance families as a sweetening agent and fixative.

  • Heliotropin (Piperonal): This compound offers a sweet, powdery floral aroma with distinct almond-cherry facets and undertones of vanilla[2]. It is a classic material used to impart a heliotrope flower scent and is excellent in floral, oriental, and gourmand compositions[2].

  • para-Anisyl Acetate (B1210297): Known for its sweet, floral, and fruity aroma, this ingredient is reminiscent of lilac, mimosa, and anise[3][4][5]. It is primarily used as a heart-to-base note to add sweetness and a natural effect to floral and fruity fragrances[4][6].

Quantitative Performance Comparison

The following table summarizes the key performance attributes of this compound and its alternatives. Longevity is a critical measure of a fragrance ingredient's substantivity, indicating how long it remains perceptible on a standard smelling strip.

IngredientCAS NumberOdor ProfileLongevity (on smelling strip)
This compound 6963-44-6Sweet, Balsamic, Fruity, Anisic, Powdery (Inferred)Data Not Available
Coumarin 91-64-5Sweet, Hay, Almond, Tobacco, Herbaceous, Powdery> 400 hours
Vanillin 121-33-5Sweet, Creamy, Powdery, Vanilla, Phenolic[1]> 400 hours[1]
Heliotropin (Piperonal) 120-57-0Sweet, Powdery, Floral, Almond-Cherry, Vanilla[2]> 200 hours[2]
para-Anisyl Acetate 104-21-2Sweet, Floral (Lilac, Mimosa), Fruity (Plum), Anisic[4][5]36 hours[5]

Experimental Protocols

To ensure objective and reproducible benchmarking, standardized experimental protocols are essential. The following methodologies are standard in the fragrance industry for evaluating ingredient performance.

Sensory Analysis

Sensory analysis relies on trained human panelists to quantify the olfactory characteristics of a fragrance ingredient.

  • Objective: To determine the odor profile, intensity, and longevity (substantivity) of the fragrance material.

  • Materials:

    • Fragrance ingredient diluted in a suitable solvent (e.g., 10% in Dipropylene Glycol - DPG).

    • Standard paper smelling strips (blotters).

    • Odor-free evaluation booths.

    • Trained sensory panel (8-12 members).

  • Procedure:

    • Odor Profile Description: Panelists dip a smelling strip into the diluted sample and describe the perceived scent at different time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) using a standardized lexicon of odor descriptors.

    • Intensity Measurement: The perceived odor intensity is rated on a Labeled Magnitude Scale (LMS), which ranges from "barely detectable" to "strongest imaginable"[7]. Ratings are recorded at set time points to track the decay of the scent.

    • Longevity/Substantivity Test: The smelling strips are left in a controlled environment (20-22°C, low air circulation), and panelists evaluate them at regular intervals until the scent is no longer detectable. The total time is recorded as the longevity[2][8].

Instrumental Analysis (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the volatile compounds in a fragrance sample[3][9].

  • Objective: To determine the purity of the fragrance ingredient and to analyze its evaporation rate from a substrate (e.g., skin or fabric).

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Procedure (Headspace Analysis):

    • A known quantity of the fragrance ingredient is applied to a substrate (e.g., filter paper) and placed in a sealed vial.

    • The vial is incubated at a controlled temperature (e.g., 32°C to simulate skin temperature) to allow volatile molecules to accumulate in the headspace (the air above the sample).

    • A sample of the headspace gas is injected into the GC-MS at various time intervals.

    • The GC separates the components, and the MS identifies them based on their mass-to-charge ratio and fragmentation patterns[9]. The peak area of the target ingredient is quantified over time to determine its evaporation curve, providing an instrumental measure of longevity.

Stability Testing

Stability testing evaluates how a fragrance ingredient performs in a finished product under various environmental conditions over time[10].

  • Objective: To assess the chemical stability of the fragrance ingredient in a specific product base (e.g., lotion, ethanol-based spray) and predict its shelf life.

  • Procedure (Accelerated Stability Testing):

    • Samples of the finished product containing the fragrance ingredient are prepared.

    • Control samples (product base without fragrance) are also prepared.

    • Samples are stored under various stress conditions:

      • Elevated Temperature: Ovens set at different temperatures (e.g., 40°C, 50°C) to accelerate aging[10].

      • Light Exposure: A light box with controlled UV and visible light exposure to test for photodegradation[10].

      • Freeze-Thaw Cycles: Repeatedly cycling between freezing and thawing temperatures (e.g., -10°C to 25°C) to assess physical stability[10].

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), samples are evaluated for changes in color, clarity, pH, and, most importantly, odor profile through sensory and GC-MS analysis compared to a control sample stored at room temperature in the dark[2].

Visualizations

The following diagrams illustrate key workflows and logical relationships in fragrance performance evaluation.

Fragrance_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Prep Prepare Dilutions (e.g., 10% in DPG) Apply Apply to Substrate (Blotter, Skin, Product Base) Prep->Apply Sensory Sensory Analysis (Panelists) Apply->Sensory Instrumental Instrumental Analysis (GC-MS) Apply->Instrumental Stability Stability Testing (Accelerated Aging) Apply->Stability Profile Odor Profile & Intensity Curves Sensory->Profile Longevity Longevity Data (Evaporation Rate) Instrumental->Longevity StabilityData Shelf-Life Prediction Stability->StabilityData Report Final Performance Report Profile->Report Longevity->Report StabilityData->Report

Caption: Experimental workflow for fragrance performance evaluation.

Fragrance_Selection_Tree start Define Target Odor Profile longevity Required Longevity? start->longevity long_gt_100h > 100h longevity->long_gt_100h High long_lt_100h < 100h longevity->long_lt_100h Moderate stability High Stability Needed in Base? stable_yes Yes stability->stable_yes stable_no No stability->stable_no cost Cost Constraints? cost_low Low cost->cost_low cost_high High cost->cost_high long_gt_100h->cost long_lt_100h->stability select_anisyl Select p-Anisyl Acetate stable_yes->select_anisyl reformulate Reformulate or Use Stabilizers stable_no->reformulate select_coumarin Select Coumarin or Vanillin cost_low->select_coumarin select_heliotropin Select Heliotropin cost_high->select_heliotropin consider_eph Consider Ethyl-p- methoxyhydrocinnamate (Pending Stability Data) select_coumarin->consider_eph select_anisyl->consider_eph

Caption: Decision tree for fragrance ingredient selection.

Summary

This compound is a promising fragrance ingredient with an anticipated sweet, balsamic, and fruity profile. While it structurally suggests good stability, a lack of published data on its longevity necessitates direct experimental evaluation. In comparison, alternatives like Coumarin and Vanillin offer exceptional longevity and are well-characterized, making them reliable choices for applications requiring high substantivity. Heliotropin provides a balance of longevity and a unique floral-powdery profile, whereas p-Anisyl Acetate is suitable for shorter-term applications where a sweet, floral note is desired. The selection of an appropriate ingredient will ultimately depend on the specific requirements for odor profile, longevity, stability, and cost for the target application. Further research to quantify the performance of this compound using the protocols outlined in this guide is highly recommended.

References

Quantitative Comparison of Ethyl-p-methoxyhydrocinnamate Levels in Various Rhizomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds across different plant species is crucial for targeted natural product research. This guide provides a comparative analysis of Ethyl-p-methoxyhydrocinnamate (EPMC) levels in various rhizomes, supported by experimental data and detailed methodologies. EPMC, a derivative of cinnamic acid, is recognized for its various pharmacological activities, including anti-inflammatory and analgesic properties.

Quantitative Data Summary

The concentration of this compound varies significantly among different rhizome species. Based on available scientific literature, Kaempferia galanga is a prominent source of this compound. Data for other common rhizomes is less prevalent, suggesting that EPMC is not a major constituent in many of them.

Rhizome SpeciesCommon NameThis compound (EPMC) LevelMethod of AnalysisReference
Kaempferia galangaAromatic Ginger0.01% w/w (in 70% ethanol (B145695) extract, rainy season)HPLC[1][2]
0.001% w/w (in 70% ethanol extract, dry season)HPLC[1][2]
Essential oil contains 66.39% EPMCGC-MS[3][4]
78.74% of EPMS in extractHPLC[5][6]
Hedychium spicatumSpiked Ginger LilyIdentified as a major phenolic constituentGC-MS
Alpinia zerumbetShell GingerNot reported as a significant constituent-[7][8]
Etlingera elatiorTorch GingerNot reported as a significant constituent-
Boesenbergia rotundaFingerrootNot reported as a significant constituent-
Curcuma longaTurmericNot reported as a significant constituent-[9][10]

Note: The compound is often referred to as Ethyl p-methoxycinnamate (EPMC) or 4-methoxy ethyl cinnamate (B1238496) in the literature. The term this compound is used here as a comprehensive descriptor. The absence of reported data for certain rhizomes suggests that EPMC is likely not a primary bioactive compound in those species, or its levels are below the limit of detection in general phytochemical screenings.

Experimental Protocols

The primary method for the quantitative analysis of EPMC in rhizomes is High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the analysis of essential oils.

Protocol for HPLC Quantification of EPMC in Kaempferia galanga Rhizome

This protocol is synthesized from methodologies reported in multiple studies.[1][2][5][6]

1. Sample Preparation and Extraction:

  • Drying: Freshly harvested rhizomes are washed, sliced, and sun-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.

  • Pulverization: The dried rhizome slices are ground into a fine powder.

  • Extraction:

    • Maceration: A known weight of the powdered rhizome is macerated with a solvent (commonly 70% ethanol or n-hexane) for a specified period (e.g., 3 x 24 hours) at room temperature with occasional shaking.[1][2]

    • Soxhlet Extraction: Alternatively, Soxhlet extraction can be used for a more exhaustive extraction.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to obtain a viscous extract.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile (B52724) and water (e.g., 60:40 v/v) is commonly used.[5] The mobile phase may be acidified with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[5][6]

  • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[1][2][5][6]

  • Detection Wavelength: The UV detector is set to a wavelength of 308 nm for the detection of EPMC.[1][2][5][6]

  • Injection Volume: A 20 µL injection volume is typical.[1][2]

  • Quantification: A standard addition method or an external standard calibration curve is used for quantification. A stock solution of pure EPMC is prepared and serially diluted to create a calibration curve. The concentration of EPMC in the sample extract is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for EPMC Quantification

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis Harvest Rhizome Harvesting WashDry Washing & Drying Harvest->WashDry Grind Grinding to Powder WashDry->Grind Maceration Maceration with Solvent (e.g., 70% Ethanol) Grind->Maceration Filter Filtration Maceration->Filter Evaporation Solvent Evaporation (Rotary Evaporator) Filter->Evaporation HPLC HPLC Injection (C18 Column) Evaporation->HPLC Detection UV Detection (308 nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result EPMC Concentration Quantification->Result

Caption: Workflow for the quantification of this compound in rhizomes.

Comparative Presence of EPMC in Various Rhizomes

G cluster_high High Abundance cluster_present Present cluster_not_reported Not Reported as a Major Constituent K_galanga Kaempferia galanga H_spicatum Hedychium spicatum A_zerumbet Alpinia zerumbet E_elatior Etlingera elatior B_rotunda Boesenbergia rotunda C_longa Curcuma longa

Caption: Logical relationship of EPMC presence in different rhizome species.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl-p-methoxyhydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Ethyl p-methoxyhydrocinnamate (also known as Ethyl p-methoxycinnamate). The following procedures are critical for ensuring personal safety and proper management of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethyl p-methoxyhydrocinnamate is provided below. These properties are essential for safe handling and storage.

PropertyValue
Molecular Formula C12H14O3[1]
Molecular Weight 206.24 g/mol [2]
Physical State Solid[1][3]
Appearance White crystalline or cream-colored solid[3][4]
Melting Point 49-58 °C / 132.8 - 136.4 °F[1][3]
Boiling Point 187°C at 15 mmHg[1]
Solubility Insoluble in water[1]. Soluble in ethanol, DMSO, and DMF[1].
Flash Point 133.8 ± 15.5°C[1]

Hazard Identification and Precautionary Measures

There are conflicting classifications regarding the hazards of Ethyl p-methoxyhydrocinnamate. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate potential health risks.[1] Therefore, a conservative approach to handling is strongly recommended.

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for enhanced protection.Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[1]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders and potential vapors.

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.[1]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Verify fume hood certification prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh Ethyl-p-methoxyhydrocinnamate prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 Procedure complete clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in accordance with regulations clean2->clean3 clean4 Doff PPE correctly clean3->clean4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-p-methoxyhydrocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl-p-methoxyhydrocinnamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。